L-Pyroglutamic Acid
Description
Pidolic acid is a naturally occurring but little-studied amino acid derivative that can be formed enzymatically or non-enzymatically and participates as a biological intermediate with unique pharmacodynamics in various chemical pathways. Elevations of the acid in blood levels may be associated with problems of glutamine or glutathione metabolism. Pidolic acid, in general, is found in large quantities in brain tissue and other tissues in bound form, like skin. There are currently little to no medicines available that are clinically approved or marketed for employing pidolic acid as an active ingredient for any particular formal indication. Although pidolic acid is included in some over-the-counter, non-prescription dietary supplements for the proposed purpose of facilitating cognitive or memory enhancement, most available research suggest exercising caution in their recommendation as much more research is necessary.
Pyrrolidonecarboxylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Pyroglutamic acid has been reported in Trichoderma asperellum, Rehmannia glutinosa, and other organisms with data available.
Pidolic Acid is a keto derivative of the amino acid proline.
PIDOLIC ACID is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Pyroglutamic acid, or 5-oxoproline, is a cyclized derivative of L-glutamic acid. It is an uncommon amino acid derivative in which the free amino group of glutamic acid cyclizes to form a lactam. It is formed nonenzymatically from glutamate, glutamine, and gamma-glutamylated peptides, but it can also be produced by the action of gamma-glutamylcyclotransferase on an L-amino acid. Elevated blood levels may be associated with problems of glutamine or glutathione metabolism. This compound is found in substantial amounts in brain tissue and other tissue in bound form, especially skin. Also present in plant tissues. It is sold, over the counter, as a smart drug for improving blood circulation in the brain.
Pyroglutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Pyroglutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
| Record name | SID57260135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98-79-3 | |
| Record name | L-Pyroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidolic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pidolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Pyroglutamic Acid: A Comprehensive Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-pyroglutamic acid (pGlu), a cyclic derivative of L-glutamic acid, is a fascinating and increasingly significant molecule in human physiology and pathology. Historically viewed as a metabolic intermediate in the γ-glutamyl cycle, recent research has unveiled its multifaceted roles in neuroscience, as a potential biomarker for various diseases, and its implications in drug development. This technical guide provides an in-depth exploration of the core biological significance of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for the scientific community.
Introduction
This compound, also known as 5-oxoproline, is a naturally occurring amino acid derivative. It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine.[1][2] While it is present in high concentrations in the brain and plays a role as a neurotransmitter, its significance extends throughout the body, particularly in the context of glutathione (B108866) metabolism.[3] This guide will delve into the metabolic pathways involving this compound, its physiological and pathological roles, and its emerging applications in diagnostics and therapeutics.
The Central Role of this compound in the γ-Glutamyl Cycle
The γ-glutamyl cycle is a key metabolic pathway for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant.[4] this compound is a pivotal intermediate in this cycle.
The cycle involves the following key steps:
-
Glutathione Efflux and Breakdown: Glutathione is transported out of the cell and broken down by γ-glutamyl transpeptidase (GGT) into cysteinylglycine (B43971) and a γ-glutamyl-amino acid.
-
Formation of this compound: The γ-glutamyl-amino acid is then converted to this compound and the corresponding amino acid by γ-glutamylcyclotransferase.[2]
-
Conversion to Glutamate (B1630785): this compound is subsequently hydrolyzed by 5-oxoprolinase in an ATP-dependent reaction to yield L-glutamate.[5]
-
Glutathione Resynthesis: The regenerated L-glutamate, along with cysteine and glycine (B1666218) (from the breakdown of cysteinylglycine), is used to resynthesize glutathione, thus completing the cycle.
Quantitative Data
The concentration of this compound can vary significantly depending on the tissue and physiological state. Below are tables summarizing available quantitative data.
Table 1: Concentration of this compound in Human Tissues and Fluids
| Tissue/Fluid | Concentration | Reference(s) |
| Plasma | 59.3 ± 8.6 nmol/mL | [6] |
| Urine | 15 - 40 µg/mg creatinine | [7][8] |
| Erythrocytes | 750 nmol/g cells (in a case of homocystinuria) | [9] |
| Cerebrospinal Fluid (CSF) | Lower limit of quantitation: 7.8 ng/mL | [10] |
| Brain | High concentrations, but specific values vary | [3] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |
| 5-Oxoprolinase | This compound | - | - | Human | [5] |
| γ-Glutamylcyclotransferase | γ-Glutamyl-p-nitroanilide | 1.87 mM | - | Hog Kidney | [11] |
| γ-Glutamyltransferase | γ-Glutamyl-3-carboxy-4-nitroanilide | - | - | Human Liver | [12] |
Note: Kinetic data for human enzymes are limited and can vary based on experimental conditions. The provided values are indicative.
Biological Significance in Health and Disease
Metabolic Regulation and Oxidative Stress
Elevated levels of this compound are often indicative of disruptions in glutathione metabolism and increased oxidative stress.[4] Conditions such as diabetes can lead to increased production of reactive oxygen species, depleting glutathione stores and causing a subsequent rise in this compound.[4]
Pyroglutamic Acidosis (5-Oxoprolinuria)
A severe accumulation of this compound in the blood and urine leads to a condition known as pyroglutamic acidosis or 5-oxoprolinuria. This is a rare cause of high anion gap metabolic acidosis. It can result from genetic defects in the enzymes of the γ-glutamyl cycle, particularly glutathione synthetase deficiency.[4] Acquired causes include the use of certain drugs like paracetamol (acetaminophen), sepsis, malnutrition, and renal or hepatic impairment.[4]
Neurological Functions
This compound is found in high concentrations in the brain and is considered a neurotransmitter.[3] It is believed to play a role in cognitive functions such as memory and learning.[3] Studies have shown that it can decrease both Na+-dependent and Na+-independent glutamate binding, suggesting it may modulate glutamatergic neurotransmission.[13] However, it does not appear to cause significant neurotoxicity on its own.[13] In vitro studies on rat cerebral cortex have indicated that high concentrations of this compound can impair brain energy production.[14]
This compound as a Biomarker
Recent metabolomic studies have highlighted the potential of this compound as a biomarker for various diseases. Elevated urinary levels are a recognized indicator of glycine insufficiency.[7][8] Furthermore, increased levels have been associated with inflammatory conditions and certain cancers, although the underlying mechanisms are still under investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound by LC-MS/MS
This protocol is adapted from a method for analyzing pyroglutamate (B8496135) in cerebrospinal fluid.[10]
Objective: To accurately quantify the concentration of this compound in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column
-
Heptafluorobutyric acid (HFBA) as an ion-pairing agent
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
This compound standard
-
Isotopically labeled internal standard (e.g., ¹³C₅-¹⁵N-L-pyroglutamic acid)
-
Biological sample (e.g., plasma, CSF, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma or CSF, centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
For tissue samples, homogenize in a suitable buffer and centrifuge to clarify.
-
To a 100 µL aliquot of the sample, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water with 0.1% HFBA
-
Mobile Phase B: 0.1% Formic acid in acetonitrile with 0.1% HFBA
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Assay for 5-Oxoprolinase Activity
This protocol is based on a fluorimetric assay for 5-oxoprolinase.[5]
Objective: To measure the enzymatic activity of 5-oxoprolinase in tissue extracts or purified enzyme preparations.
Materials:
-
Fluorometer or HPLC with a fluorescence detector
-
This compound (substrate)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.8)
-
o-phthaldialdehyde (OPA)
-
2-mercaptoethanol
-
Perchloric acid
-
Potassium carbonate
-
Enzyme source (e.g., tissue homogenate, purified enzyme)
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and this compound.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid.
-
-
Neutralization and Derivatization:
-
Neutralize the mixture with potassium carbonate.
-
Centrifuge to remove the precipitate.
-
To an aliquot of the supernatant, add the OPA/2-mercaptoethanol derivatizing reagent.
-
Incubate at room temperature for a short period to allow for the formation of the fluorescent glutamate derivative.
-
-
Measurement:
-
Measure the fluorescence of the derivatized glutamate using a fluorometer or separate and quantify the fluorescent product using HPLC with fluorescence detection.
-
-
Calculation:
-
Calculate the amount of glutamate produced, which is directly proportional to the 5-oxoprolinase activity. Express the activity in units such as nmol/min/mg protein.
-
Signaling Pathways and Molecular Interactions
Interaction with Glutamate Receptors
This compound can interact with glutamate receptors, although its affinity is generally lower than that of glutamate itself. Studies have shown that it can decrease glutamate binding, suggesting a potential modulatory role in glutamatergic signaling.[13] This interaction could be relevant in the context of its neurological effects.
Conclusion and Future Directions
This compound is a molecule of considerable biological importance, with its roles extending from being a key intermediate in glutathione metabolism to a potential modulator of neuronal function and a promising biomarker. The accumulation of this compound in pyroglutamic acidosis highlights the critical role of the γ-glutamyl cycle in maintaining metabolic homeostasis.
Future research should focus on further elucidating the precise mechanisms of this compound's action in the central nervous system and its potential as a therapeutic target. The development of standardized and high-throughput assays for its quantification will be crucial for its validation as a reliable biomarker in various clinical settings. For drug development professionals, understanding the pathways involving this compound may open new avenues for targeting oxidative stress and metabolic dysregulation in a range of diseases.
References
- 1. Uptake and metabolism of l-[(3)H]pyroglutamic acid in neuronal and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. This compound. Prevent Brain Damage and Boost Your Memory [community.bulksupplements.com]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma L-5-oxoproline carbon and nitrogen kinetics in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accumulation of pyroglutamic acid (5-oxoproline) in homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sources and Dietary Occurrence of L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-pyroglutamic acid (pGlu), also known as 5-oxoproline, is a naturally occurring amino acid derivative found in a variety of biological systems and food sources. It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously, particularly during food processing and storage, or be catalyzed by enzymes.[1][2] This technical guide provides a comprehensive overview of the natural sources and dietary occurrence of this compound, detailed experimental protocols for its quantification, and a review of its known biological signaling pathways.
This compound is a component of the γ-glutamyl cycle, which is central to glutathione (B108866) metabolism.[3] Beyond this role, it has been found to interact with glutamate (B1630785) receptors in the nervous system, suggesting a potential role in neurotransmission.[4] Its presence in the diet is of interest to researchers in food science, nutrition, and drug development due to its potential physiological effects.
Dietary Occurrence of this compound
This compound is naturally present in a wide range of foods, including fruits, vegetables, dairy products, meat, and particularly in fermented foods where its concentration can be significantly higher.[5] The formation of this compound can be influenced by processing methods, such as heating and fermentation, which promote the cyclization of its precursors, L-glutamic acid and L-glutamine.[1][6]
Quantitative Data on this compound in Foodstuffs
The following tables summarize the available quantitative data for the concentration of this compound in various food products. It is important to note that the concentration can vary significantly based on the specific cultivar, ripeness, processing methods, and storage conditions.
Table 1: this compound Content in Dairy Products
| Food Product | Concentration (mg/100g) | Reference(s) |
| Grana Padano Cheese (ripened >1 year) | >700 | [7] |
| Parmigiano Reggiano Cheese (extensively ripened) | ~500 | [4] |
| Bagos Cheese (15-month ripened) | up to 135 | [7] |
| Probiotic Yoghurt | ~130-136.6 | [5] |
| Milk | 113.5 | [5] |
Table 2: this compound Content in Fermented Products
| Food Product | Concentration (mg/kg) | Reference(s) |
| Soy Sauce (pyroglutamyl dipeptides) | 770 | [8] |
| Miso (pyroglutamyl peptides) | Present (specific quantitative data for free pGlu not available) | [9] |
| Kimchi | Present (specific quantitative data for free pGlu not available) | [10] |
Table 3: this compound Content in Fruits and Vegetables
| Food Product | Concentration | Reference(s) |
| Tomato | Formation is temperature and moisture dependent; initial concentration of precursors (glutamic acid and glutamine) is ~0.032 mmol/g Fresh Tomato. | [11][12][13][14] |
| Onions | Increases with cooking due to cyclization of glutamine. | [15] |
| Various Fruits and Vegetables | Generally present, but specific quantitative data is limited. | [5] |
Table 4: this compound Content in Meat and Fish
| Food Product | Concentration | Reference(s) |
| Processed Meat Products | Generally present, but specific quantitative data is limited. | [5] |
| Fish Sauce (pyroglutamyl peptides) | Present (specific quantitative data for free pGlu not available) | [16] |
Experimental Protocols for the Quantification of this compound
Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The following sections detail common experimental protocols for its analysis.
Sample Preparation for Food Matrices
Effective sample preparation is crucial to remove interfering substances and accurately measure this compound.
General Protocol for Solid Food Samples (e.g., Cheese, Meat, Fruits, Vegetables): [17][18][19]
-
Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g). For fruits and vegetables, tissues can be frozen at -20°C, slightly thawed, and homogenized with 2 times the tissue weight of water.[17]
-
Extraction: Add an appropriate extraction solvent. For general amino acid analysis, this can be an acidic solution (e.g., 0.1 N HCl) or a buffer. For high-fat samples, a lipid removal step with a solvent mixture like n-hexane and isopropanol (B130326) may be necessary.[18]
-
Protein Precipitation: To remove proteins, add a precipitating agent such as 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA) and centrifuge at high speed (e.g., 12,000 x g for 15 minutes).[3] Alternatively, ultrafiltration with a molecular weight cut-off membrane (e.g., 3 kDa) can be used.[3]
-
Purification: The supernatant can be further purified using solid-phase extraction (SPE) with an appropriate sorbent (e.g., C18 or mixed-mode cation exchange) to remove interfering compounds.[18]
-
Final Preparation: The purified extract is then evaporated to dryness and reconstituted in a suitable solvent for analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the quantification of amino acids, including this compound.
Protocol for HPLC-UV Analysis: [19][20]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a buffer solution. A typical mobile phase could be a 25 mmol/L KH2PO4 buffer adjusted to pH 2.5.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity for the analysis of amino acids, but requires a derivatization step to increase their volatility.
Protocol for GC-MS Analysis with Silylation Derivatization: [21][22][23][24]
-
Sample Preparation: Prepare the sample extract as described previously and ensure it is completely dry.
-
Derivatization: a. Oximation (for samples containing aldehydes and ketones): Add a solution of methoxyamine hydrochloride in pyridine (B92270) and heat to reduce tautomerism.[24] b. Silylation: Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and heat (e.g., at 100°C for 4 hours). This replaces active hydrogens on polar functional groups with a nonpolar moiety.[21][23]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amino acid derivative analysis (e.g., SLB™-5ms).[21]
-
Injection: Use a splitless injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized amino acids.
-
Mass Spectrometry: Operate in either full scan or selected ion monitoring (SIM) mode for quantification.
-
Quantification: The concentration is determined using an internal standard and a calibration curve.
Enzymatic Assay Method
Enzymatic assays provide a specific and often simpler alternative to chromatographic methods.
Protocol for Spectrophotometric Enzymatic Assay: [25][26][27]
-
Principle: This method involves the enzymatic conversion of this compound to a product that can be measured spectrophotometrically. A common approach is the hydrolysis of this compound to L-glutamic acid, which is then quantified.
-
Reagents: A commercial enzymatic assay kit for L-glutamic acid can be used. The protocol typically involves a coupled enzyme system where L-glutamic acid is oxidized, leading to the formation of a colored or fluorescent product.
-
Procedure: a. Sample Preparation: Prepare an aqueous extract of the food sample and clarify by centrifugation or filtration. b. Hydrolysis: The lactam ring of this compound is first cleaved by acid hydrolysis to yield L-glutamic acid.[25] c. Enzymatic Reaction: The sample is then incubated with the enzyme mixture from the kit according to the manufacturer's instructions. d. Measurement: The absorbance or fluorescence is measured at the specified wavelength using a spectrophotometer or microplate reader.
-
Quantification: The concentration of L-glutamic acid, and therefore the original concentration of this compound, is determined from a standard curve.
Signaling Pathways and Logical Relationships
This compound is involved in at least two significant biological pathways: the glutathione cycle and neurotransmitter signaling.
The Glutathione Cycle
This compound is a key intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione, a major cellular antioxidant.[3]
Caption: The γ-Glutamyl Cycle showing the role of this compound.
Neurotransmitter Signaling
This compound has been shown to interact with glutamate receptors, suggesting a role in modulating glutamatergic neurotransmission. It can act as a competitive inhibitor of glutamate uptake and can bind to glutamate receptors.[4][10][15]
Caption: this compound's interaction with the glutamatergic synapse.
Conclusion
This compound is a ubiquitous compound in the human diet, with particularly high concentrations found in aged cheeses and fermented soy products. Its presence is a result of both natural occurrence and formation during food processing. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of this compound in diverse food matrices. Further research into its dietary intake and physiological effects, particularly in relation to the glutathione cycle and neurotransmitter signaling, is warranted to fully understand its impact on human health. This technical guide serves as a foundational resource for professionals in food science, nutrition, and drug development engaged in the study of this intriguing amino acid derivative.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. This compound – description and application - Georganics [georganics.sk]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Pyroglutamic acid in cheese: presence, origin, and correlation with ripening time of Grana Padano cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 6. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanism of this compound Interaction with the Human Sour Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Free amino acid production during tomato fruit ripening: a focus on L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Reliable Methodology for Quantitative Extraction of Fruit and Vegetable Physiological Amino Acids and Their Subsequent Analysis with Commonly Available HPLC Systems [scirp.org]
- 18. DSpace [helda.helsinki.fi]
- 19. biosyn.com [biosyn.com]
- 20. iris.unina.it [iris.unina.it]
- 21. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 22. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. L-Glutamic Acid Assay Kit | Food Quality Control [neogen.com]
An In-depth Technical Guide to L-Pyroglutamic Acid: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a naturally occurring amino acid with significant implications in various biological processes and as a versatile chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, including detailed experimental protocols for their determination. Quantitative data are presented in structured tables for ease of reference. Furthermore, this document includes graphical representations of its chemical structure, a typical experimental workflow, and its involvement in the glutathione (B108866) metabolic pathway to facilitate a deeper understanding of its characteristics and functions.
Introduction
This compound, also known as 5-oxoproline or pidolic acid, is formed through the intramolecular cyclization of L-glutamic acid.[1][2] It is found in various proteins and is a key intermediate in the glutathione cycle.[3][4] Its unique rigid, five-membered lactam structure makes it a valuable chiral synthon for the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[5][6] A thorough understanding of its structural and chemical properties is paramount for its effective application in research and drug development.
Structure of this compound
This compound is characterized by a pyrrolidone ring fused with a carboxylic acid group at the 2-position. The stereochemistry at the chiral center is (S), corresponding to the L-configuration.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
The Discovery and Scientific Journey of L-Pyroglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic acid, a fascinating and versatile molecule, holds a significant place in the annals of biochemistry and organic chemistry. Though its presence is ubiquitous in biological systems, from microorganisms to humans, its journey from discovery to its current standing as a valuable chiral building block and bioactive compound has been a gradual unfolding of scientific inquiry. This in-depth technical guide delves into the core of this compound research, tracing its historical roots, elucidating key experimental methodologies, presenting quantitative data, and visualizing its central role in metabolic pathways.
Discovery and Early History
The story of this compound is intrinsically linked to its precursor, glutamic acid. In 1866, the German chemist Karl Heinrich Ritthausen first isolated glutamic acid by treating wheat gluten with sulfuric acid[1][2][3]. This discovery laid the groundwork for the subsequent identification of its cyclic derivative.
Sixteen years later, in 1882, L. Haitinger reported the formation of a new substance when heating glutamic acid. This process of thermal dehydration resulted in the intramolecular cyclization of glutamic acid, yielding what we now know as pyroglutamic acid[4]. This foundational experiment marked the genesis of this compound chemistry.
Early Synthesis and Characterization
The primary method for the synthesis of this compound in the late 19th and early 20th centuries was the thermal dehydration of L-glutamic acid. Early researchers heated L-glutamic acid at temperatures around 180°C, leading to the loss of a water molecule and the formation of the five-membered lactam ring[4].
Characterization of organic compounds in the late 19th century relied on a combination of physical and chemical methods. These included:
-
Melting Point Determination: A key identifier for the purity and identity of a solid organic compound.
-
Elemental Analysis: Determining the empirical formula by measuring the percentage of carbon, hydrogen, nitrogen, and oxygen.
-
Optical Activity: Measuring the rotation of plane-polarized light to distinguish between enantiomers.
-
Solubility Tests: Assessing the solubility in various solvents to understand the compound's polarity.
-
Crystallography: Observing the crystal shape, which was a common method for characterizing substances.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, compiled from historical and modern sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₃ | [5] |
| Molecular Weight | 129.11 g/mol | [5] |
| Melting Point | 162-164 °C | [6] |
| Specific Rotation ([α]²⁰/D) | -11.5° (c=2, H₂O) | [7] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water, alcohol, acetone, and acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether. | [5][6] |
Table 2: Historical and Modern Synthesis Methods and Yields
| Method | Reaction Conditions | Yield (%) | Reference(s) |
| Thermal Dehydration (Historical) | Heating L-glutamic acid at 130-180°C | 53.8 - 55 | [7] |
| Thermal Dehydration (Modern) | Heating L-glutamic acid at 150-160°C for 5-15 min | 73.2 | [8] |
| Acid-Catalyzed Cyclization in Ethanol | L-glutamic acid, absolute ethanol, concentrated H₂SO₄, 90°C, 4 hours | 89.1 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the history of this compound research.
Synthesis of this compound via Thermal Dehydration (Modern Adaptation of Historical Method)
Objective: To synthesize this compound from L-glutamic acid through thermal cyclodehydration.
Materials:
-
L-glutamic acid
-
Reaction vessel with a stirrer and temperature control (e.g., a round-bottom flask with a heating mantle and magnetic stirrer)
-
Deionized water
-
Activated carbon
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallization dish
-
Drying oven
Procedure:
-
Place a known quantity of L-glutamic acid into the reaction vessel.
-
Heat the L-glutamic acid to 150-160°C with continuous stirring. The glutamic acid will melt and begin to dehydrate, forming this compound. This is typically observed by the cessation of water vapor evolution. The reaction is generally complete within 5-15 minutes at this temperature[8].
-
Allow the molten product to cool slightly before dissolving it in hot deionized water.
-
Add a small amount of activated carbon to the solution to decolorize it and heat gently for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the this compound crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
Calculate the percentage yield based on the initial amount of L-glutamic acid.
Purification of 5-Oxoprolinase from Alcaligenes faecalis (Illustrative Example)
Objective: To purify the enzyme 5-oxoprolinase, which is involved in the metabolic breakdown of this compound.
Materials:
-
Cell culture of Alcaligenes faecalis
-
Lysis buffer (e.g., Tris-HCl buffer with lysozyme (B549824) and DNase)
-
Centrifuge
-
Chromatography columns (e.g., DEAE-cellulose, Sephadex G-100)
-
Chromatography system with fraction collector
-
Protein concentration determination reagents (e.g., Bradford or Lowry assay)
-
Enzyme assay reagents (to measure the conversion of this compound to L-glutamate)
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Lysis: Harvest the Alcaligenes faecalis cells by centrifugation and resuspend them in lysis buffer. Incubate to allow for enzymatic digestion of the cell wall and DNA.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates at a specific ammonium sulfate saturation range known to enrich for 5-oxoprolinase.
-
Dialysis: Redissolve the protein pellet in a minimal amount of buffer and dialyze it against a low-salt buffer to remove the ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column. Elute the proteins with a salt gradient. Collect fractions and assay each for 5-oxoprolinase activity. Pool the active fractions.
-
Gel Filtration Chromatography: Concentrate the pooled active fractions and load them onto a Sephadex G-100 column. This step separates proteins based on their size. Collect fractions and assay for enzyme activity.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band on the gel indicates a high degree of purity.
-
Characterization: Determine the specific activity, molecular weight, optimal pH, and kinetic parameters of the purified 5-oxoprolinase.
Biological Significance and Signaling Pathways
This compound is a key metabolite in the γ-glutamyl cycle , a crucial pathway for glutathione (B108866) synthesis and amino acid transport. Two key enzymes in this cycle directly involve this compound:
-
γ-Glutamylcyclotransferase: This enzyme catalyzes the formation of this compound from γ-glutamyl-amino acids. The discovery and characterization of this enzyme were pioneered by Orlowski, Richman, and Meister in 1969.
-
5-Oxoprolinase: This ATP-dependent enzyme catalyzes the ring-opening of this compound to form L-glutamate, which can then be used for glutathione synthesis.
The interplay of these enzymes is vital for maintaining cellular redox balance and amino acid homeostasis.
The γ-Glutamyl Cycle
The following diagram illustrates the central role of this compound within the γ-glutamyl cycle.
Caption: The γ-Glutamyl Cycle
Experimental Workflow: Purification of 5-Oxoprolinase
The following diagram outlines a typical workflow for the purification of an enzyme like 5-oxoprolinase.
Caption: Enzyme Purification Workflow
Conclusion
From its serendipitous discovery in the 19th century to its well-established role in modern biochemistry and synthetic chemistry, this compound has proven to be a molecule of enduring scientific interest. Its journey highlights the progressive nature of scientific investigation, from basic characterization to the elucidation of complex metabolic pathways. For today's researchers, this compound continues to offer opportunities for innovation, particularly in the fields of drug development, where its chiral nature is highly valued, and in the ongoing exploration of its diverse physiological roles. This guide provides a foundational understanding of this remarkable compound, encouraging further exploration into its multifaceted chemistry and biology.
References
- 1. Isolation and properties of gamma-L-glutamylcyclotransferase from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of gamma-glutamylcyclotransferase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
L-Pyroglutamic Acid: A Multifaceted Modulator of Central Nervous System Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-pyroglutamic acid (L-PCA), a cyclic derivative of L-glutamic acid, is an endogenous molecule present in the mammalian central nervous system (CNS). Historically considered an intermediate in the glutathione (B108866) cycle, emerging evidence has illuminated its diverse and significant roles in neurotransmission, neuromodulation, and cognitive processes. This technical guide provides a comprehensive overview of the function of this compound in the CNS, with a focus on its interactions with key neurotransmitter systems, its involvement in cellular metabolism, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the neurobiology of L-PCA.
Core Functions of this compound in the CNS
This compound exerts its influence on the CNS through multiple mechanisms, primarily by modulating the glutamatergic and cholinergic systems, and participating in the crucial glutathione metabolic pathway.
Interaction with the Glutamatergic System
The structural similarity of L-PCA to L-glutamate, the primary excitatory neurotransmitter in the CNS, allows it to interact directly with components of the glutamatergic system.
-
Receptor Binding: L-PCA has been shown to bind to excitatory amino acid receptors.[1][2] Specifically, it interacts with glutamate (B1630785) binding sites, exhibiting a notable affinity.[2] This interaction can lead to a competitive inhibition of L-glutamate binding, thereby modulating glutamatergic neurotransmission.[3] While it interacts with glutamate receptors, studies suggest it may not cause significant neurotoxic damage in the same manner as excessive glutamate.[4]
-
Modulation of Glutamate Uptake: L-PCA can competitively inhibit the high-affinity uptake of L-glutamic acid into synaptosomes.[3] This suggests that L-PCA can influence the clearance of glutamate from the synaptic cleft, a critical process for maintaining normal synaptic function and preventing excitotoxicity.
Influence on the Cholinergic System
L-PCA has demonstrated significant effects on the cholinergic system, which is crucial for cognitive functions such as learning and memory.
-
Enhanced Acetylcholine (B1216132) Release: Administration of L-PCA has been shown to increase the release of acetylcholine (ACh) from the cerebral cortex.[5] This effect may contribute to its nootropic, or cognitive-enhancing, properties.
-
Amelioration of Memory Deficits: Studies have shown that L-PCA can prevent scopolamine-induced amnesia, a model of cholinergic dysfunction. This neuroprotective effect is associated with the prevention of a decrease in brain ACh levels.
Role in the Glutathione Cycle
L-PCA is an integral intermediate in the γ-glutamyl cycle, also known as the glutathione cycle. This metabolic pathway is essential for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant.
-
Metabolic Precursor: L-PCA is formed from L-glutamate via the action of γ-glutamyl cyclotransferase.[6] It can then be converted back to L-glutamate by the enzyme 5-oxoprolinase.[6] This cyclical process links L-PCA to the maintenance of cellular redox balance and protection against oxidative stress.
Interaction with the GABAergic System
Beyond the glutamatergic and cholinergic systems, L-PCA also appears to influence the primary inhibitory neurotransmitter system in the CNS.
-
Increased GABA Release: L-PCA administration has been observed to increase the release of gamma-aminobutyric acid (GABA) from the cerebral cortex.[5] This suggests a potential role for L-PCA in modulating inhibitory tone within the brain, which could contribute to its observed anxiolytic effects.
Quantitative Data
The following tables summarize the available quantitative data on the interactions and effects of this compound in the central nervous system.
| Parameter | Value | Species | Brain Region | Experimental Model | Reference |
| IC50 for [3H]-L-glutamate binding | 28.11 µM | Rat | Forebrain | Radioligand binding assay | [2] |
| Effect on Cortical Acetylcholine Levels (vs. Scopolamine-induced decrease) | Prevents 52% decrease | Rat | Cortex | In vivo, gas chromatography | |
| Effect on Hippocampal Acetylcholine Levels (vs. Scopolamine-induced decrease) | Prevents 39% decrease | Rat | Hippocampus | In vivo, gas chromatography |
| Parameter | Observation | Species | Experimental Model | Reference |
| Plasma L-PCA levels after oral administration (0.5 g/kg) | 56-fold increase in adult mice, 69-fold increase in infant mice | Mouse | In vivo | [7] |
| Brain L-PCA levels after oral administration (0.5 g/kg MSG) | 1.3-fold increase | Mouse | In vivo | [7] |
| Effect on Na+-dependent and Na+-independent glutamate binding | Decreased binding | Rat | In vitro (brain homogenates) | [4] |
| Effect on basal and GMP-PNP stimulated adenylate cyclase activity | No effect | Rat | In vitro (brain homogenates) | [4] |
| Effect on CO2 production in cerebral cortex (0.5 to 3 mM) | 50% reduction | Rat | In vitro (cerebral cortex slices) | [8] |
| Effect on lipid biosynthesis in cerebral cortex (0.5 to 3 mM) | 20% reduction | Rat | In vitro (cerebral cortex slices) | [8] |
| Effect on ATP levels in cerebral cortex (3 mM) | 52% reduction | Rat | In vitro (cerebral cortex slices) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's function in the CNS.
Radioligand Binding Assay for Glutamate Receptors
Objective: To determine the binding affinity of this compound to glutamate receptors in rat brain tissue.
Materials:
-
Rat brain tissue (e.g., forebrain)
-
[3H]-L-glutamic acid (radioligand)
-
This compound (unlabeled competitor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and vials
-
Homogenizer
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the prepared brain membrane suspension.
-
Add a constant concentration of [3H]-L-glutamic acid (e.g., 10 nM).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10^-9 M to 10^-3 M) to competitively displace the radioligand.
-
For determining non-specific binding, add a high concentration of unlabeled L-glutamic acid (e.g., 1 mM) to a separate set of tubes.
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of L-PCA that inhibits 50% of the specific binding of [3H]-L-glutamic acid) from the resulting dose-response curve.
-
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of acetylcholine and GABA in the brain of a freely moving animal following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or mass spectrometric detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., cerebral cortex or hippocampus).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer this compound to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and GABA concentrations using a sensitive analytical technique such as HPLC coupled with electrochemical detection or mass spectrometry.
-
-
Data Analysis:
-
Calculate the baseline neurotransmitter concentrations for each animal.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline.
-
Perform statistical analysis to determine the significance of any changes in acetylcholine and GABA release following L-PCA administration.
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and relationships involving this compound in the central nervous system.
Caption: The Glutathione Cycle showing the central role of this compound.
Caption: L-PCA's interaction with the glutamatergic synapse.
Caption: L-PCA's indirect influence on the cholinergic synapse.
Conclusion
This compound is a dynamic and influential molecule within the central nervous system, extending its reach far beyond its role as a simple metabolic intermediate. Its ability to interact with and modulate the glutamatergic, cholinergic, and GABAergic systems underscores its importance in maintaining neuronal homeostasis and influencing higher cognitive functions. The nootropic and potential neuroprotective properties of L-PCA make it a compelling subject for further investigation, particularly in the context of age-related cognitive decline and neurodegenerative disorders. For drug development professionals, the multifaceted nature of L-PCA presents both challenges and opportunities. Targeting the synthesis, degradation, or receptor interactions of L-PCA could offer novel therapeutic strategies for a range of neurological and psychiatric conditions. A deeper understanding of its precise molecular mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be paramount to unlocking the full therapeutic potential of this intriguing endogenous neuromodulator.
References
- 1. CN103664729B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of L-Pyroglutamic Acid in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a molecule of significant interest in mammalian physiology and pathology. It is formed through two primary pathways: as a key intermediate in the γ-glutamyl cycle, which is crucial for glutathione (B108866) metabolism and amino acid transport, and through the post-translational modification of proteins and peptides. This technical guide provides a comprehensive overview of the biosynthesis of this compound in mammals, detailing the enzymatic reactions, key enzymes, and regulatory mechanisms. The guide also presents quantitative data, detailed experimental protocols for the quantification of this compound and the assessment of enzyme activity, and visual diagrams of the involved pathways and workflows to support researchers and professionals in drug development.
Introduction
This compound, also known as 5-oxoproline or pidolic acid, is a naturally occurring amino acid derivative found in various mammalian tissues.[1] Its formation can occur spontaneously from L-glutamine or L-glutamate residues, particularly at the N-terminus of proteins, or be enzymatically catalyzed.[1][2] In its free form, this compound is an important metabolite in the γ-glutamyl cycle.[1][3] The post-translational modification of proteins by the formation of an N-terminal pyroglutamyl residue is a critical step in the maturation and stabilization of numerous hormones, neuropeptides, and antibodies.[4] Dysregulation of this compound metabolism has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders.[5][6] This guide will delve into the core biosynthetic pathways of this compound in mammals, providing the necessary technical details for advanced research and development.
Biosynthesis Pathways of this compound
In mammals, this compound is synthesized via two distinct pathways:
-
The γ-Glutamyl Cycle: This pathway is responsible for the synthesis of free this compound.
-
Post-Translational Modification: This pathway involves the cyclization of N-terminal glutamine or glutamate (B1630785) residues of proteins and peptides.
The γ-Glutamyl Cycle
The γ-glutamyl cycle is a six-enzyme pathway that plays a central role in glutathione (GSH) metabolism and the transport of amino acids across cell membranes.[3] Free this compound is a key intermediate in this cycle.
The key enzymatic steps leading to the formation of this compound in the γ-glutamyl cycle are:
-
γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the breakdown of extracellular glutathione by transferring the γ-glutamyl moiety to an amino acid acceptor, forming a γ-glutamyl-amino acid and cysteinylglycine.[7]
-
γ-Glutamyl Cyclotransferase (GGCT): This cytosolic enzyme catalyzes the intracellular conversion of γ-glutamyl-amino acids into free this compound and the corresponding amino acid.[8]
The this compound is then converted to L-glutamate by the action of 5-oxoprolinase (OPLAH) , an ATP-dependent enzyme, thus completing the cycle.[1][9]
Post-Translational Modification
The formation of an N-terminal pyroglutamyl residue is a common post-translational modification that protects peptides and proteins from degradation by aminopeptidases. This modification is catalyzed by glutaminyl cyclases (QC and isoQC).
-
Glutaminyl Cyclase (QC): Encoded by the QPCT gene, QC is a secreted enzyme that catalyzes the cyclization of N-terminal glutamine residues.[10]
-
Iso-glutaminyl Cyclase (isoQC): Encoded by the QPCTL gene, isoQC is a Golgi-resident enzyme that also catalyzes the formation of N-terminal pyroglutamate (B8496135).[10][11]
Both enzymes can also convert N-terminal glutamate to pyroglutamate, although this reaction is slower.[12] The subcellular localization of these enzymes suggests they have distinct as well as overlapping substrate specificities. QC is primarily involved in the maturation of secreted peptides and hormones, while isoQC acts on proteins transiting through the Golgi apparatus.[13][14]
Quantitative Data
This section summarizes key quantitative data related to the biosynthesis of this compound in mammals.
Table 1: Kinetic Parameters of Enzymes Involved in this compound Biosynthesis
| Enzyme | Substrate | Km | kcat | Species/Tissue | Reference |
| Glutaminyl Cyclase (QC) | Gln-βNA | 0.25 mM | 1.8 s⁻¹ | Human (recombinant) | (Not found) |
| Glutaminyl Cyclase (QC) | Gln-AMC | 0.4 mM | - | Human (recombinant) | [15] |
| γ-Glutamyl Transpeptidase (GGT) | γ-Glutamyl-p-nitroanilide | 1.87 mM | - | Hog Kidney | [16] |
| Glutathione Synthetase | γ-Glutamyl-α-aminobutyrate | - | 6.1 pkat/mg Hb | Human Erythrocytes | [17] |
Table 2: Spontaneous Formation Rates of Pyroglutamate
| Precursor | Condition | Rate Constant (day⁻¹) | Reference |
| N-terminal Glutamate (Antibody Light Chain) | In vitro, pH 7.4, 37°C | 0.00019 | [12] |
| N-terminal Glutamate (Antibody Heavy Chain) | In vitro, pH 7.4, 37°C | 0.0025 | [12] |
| N-terminal Glutamate (Denatured Antibody Light Chain) | In vitro, 6M Guanidine HCl | 0.0022 | [12] |
Table 3: Concentrations of this compound in Mammalian Tissues
| Tissue | Species | Concentration | Condition | Reference |
| Plasma | Mouse | ~1.8 times basal level | After oral MSG (0.5 g/kg) | [18] |
| Brain | Mouse | ~1.3 times basal level | After oral MSG (0.5 g/kg) | [18] |
| Plasma | Rat | - | Basal | [19] |
| Brain | Rat | ~3-4 times basal level | After oral pyroglutamate (0.5-1 g/kg) | [19] |
| Hippocampus | Rat | Increased | Prenatal valproic acid exposure | [20] |
Note: Basal concentrations can vary significantly depending on the study and analytical methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Quantification of this compound by HPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of biological samples.[12][21]
Objective: To accurately quantify the concentration of this compound in biological matrices such as plasma, tissue homogenates, or cell culture media.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., Agilent Zorbax 300SB-C18, 4.6 × 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in 90% Acetonitrile
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Sample preparation reagents (e.g., protein precipitation solution like methanol (B129727) or acetonitrile)
Procedure:
-
Sample Preparation:
-
For plasma or serum: Thaw samples on ice. Precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For tissue samples: Homogenize the tissue in a suitable buffer on ice. Precipitate proteins as described for plasma.
-
For cell culture media: Centrifuge to remove cells and debris. The supernatant can often be directly analyzed or may require protein precipitation if serum is present.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a defined volume of the prepared sample (e.g., 5-20 µL).
-
Use a gradient elution to separate this compound from other components. An example gradient is as follows:
-
0-5 min: 0% B
-
5-9 min: 0-5% B
-
9-12 min: 5-45% B
-
12-17 min: Hold at 45% B
-
Followed by re-equilibration.
-
-
Maintain a constant flow rate (e.g., 0.2-0.4 mL/min) and column temperature (e.g., 40°C).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound (e.g., m/z 130.1 -> m/z 84.1) and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Fluorometric Assay for Glutaminyl Cyclase Activity
This protocol is based on a coupled-enzyme assay that measures the activity of QC/isoQC.[15]
Objective: To determine the enzymatic activity of glutaminyl cyclase in purified enzyme preparations or biological samples.
Materials:
-
Fluorometric microplate reader
-
Black, flat-bottom 96-well plates
-
Glutaminyl cyclase (QC) substrate: L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC)
-
Auxiliary enzyme: Pyroglutamyl aminopeptidase (B13392206) (pGAP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified QC/isoQC or sample containing the enzyme
-
QC inhibitor (optional, for control experiments)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Gln-AMC in DMSO.
-
Prepare a working solution of pGAP in assay buffer.
-
Prepare serial dilutions of the QC/isoQC enzyme or the biological sample in assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Assay buffer
-
pGAP solution
-
Gln-AMC substrate solution
-
-
Include control wells:
-
No enzyme control (background fluorescence)
-
No substrate control
-
Inhibitor control (if applicable)
-
-
-
Initiate Reaction:
-
Start the reaction by adding the QC/isoQC enzyme or sample to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The released AMC is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time).
-
Determine the specific activity of the enzyme (e.g., in pmol AMC/min/mg protein) by using a standard curve of free AMC.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels.
Regulation of the γ-Glutamyl Cycle:
-
Substrate Availability: The availability of glutathione and amino acid acceptors influences the rate of γ-glutamyl-amino acid formation by GGT.[22]
-
Feedback Inhibition: Glutathione can exert feedback inhibition on γ-glutamylcysteine synthetase, the rate-limiting enzyme in its synthesis, thereby indirectly affecting the flux through the γ-glutamyl cycle.[23]
-
Hormonal and Nutritional Status: The activities of the enzymes in the γ-glutamyl cycle can be influenced by hormonal signals and nutritional factors, such as dietary protein intake.[24][25]
Regulation of Glutaminyl Cyclases:
-
Gene Expression: The expression of QPCT and QPCTL genes is tissue-specific and can be regulated by developmental and pathological signals.
-
Subcellular Localization: The distinct subcellular localizations of QC (secretory pathway) and isoQC (Golgi) provide a key mechanism for regulating their access to specific substrates.[13][14]
Conclusion
The biosynthesis of this compound in mammals is a multifaceted process with significant physiological and pathological implications. Understanding the intricacies of the γ-glutamyl cycle and the post-translational modification pathways catalyzed by glutaminyl cyclases is crucial for researchers in various fields, including neuroscience, endocrinology, and immunology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the roles of this compound and for the development of novel therapeutic strategies targeting its metabolism. The continued exploration of the regulatory mechanisms governing these pathways will undoubtedly unveil new insights into mammalian health and disease.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 9. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian glutaminyl cyclases and their isoenzymes have identical enzymatic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Glutaminyl Cyclase isoenzyme isoQC as a regulator of SIRPα-CD47 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IsoQC (QPCTL) knock-out mice suggest differential substrate conversion by glutaminyl cyclase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IsoQC (QPCTL) knock-out mice suggest differential substrate conversion by glutaminyl cyclase isoenzymes | Semantic Scholar [semanticscholar.org]
- 15. This compound inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythrocyte glutathione synthetase in 5-oxoprolinuria: kinetic studies of the mutant enzyme and detection of heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma and brain levels of glutamate and pyroglutamate after oral monosodium glutamate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Redox regulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of the gamma-glutamyl cycle in the regulation of amino acid translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
The Pharmacokinetic Profile of L-Pyroglutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-pyroglutamic acid (PCA), also known as 5-oxoproline, is a naturally occurring amino acid derivative that plays a crucial role in cellular metabolism, particularly within the gamma-glutamyl cycle, which is essential for the synthesis and recycling of glutathione.[1] Its presence in various biological fluids and tissues, including the brain, spinal fluid, skin, and blood, underscores its physiological significance.[2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, drawing from available preclinical and clinical data. While extensive quantitative pharmacokinetic data for this compound as a standalone compound is limited in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.
Pharmacokinetics of this compound
The study of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for understanding its therapeutic potential and safety profile.
Absorption
Oral absorption of this compound has been observed in humans. Following the oral administration of monosodium glutamate (B1630785) (MSG), which can be metabolized to this compound, an increase in plasma PCA levels has been documented. In a study involving human volunteers, the oral administration of 43 mg/kg of MSG resulted in a 1.5-fold increase in plasma pyroglutamic acid levels in fasting subjects.[3] This indicates that this compound can be absorbed from the gastrointestinal tract. However, when MSG was administered with a meal, no significant increase in plasma PCA was observed, suggesting that food may affect its absorption kinetics.[3]
Distribution
This compound is distributed throughout the body and has been shown to cross the blood-brain barrier.[4] This is a significant characteristic, as it suggests that orally administered this compound has the potential to exert effects on the central nervous system. Its presence in the brain and cerebrospinal fluid points to its role in neurological processes.[2]
Metabolism
The primary metabolic pathway for this compound is its conversion to glutamate via the enzyme 5-oxoprolinase.[5] This reaction is a key step in the gamma-glutamyl cycle. Glutamate is a major excitatory neurotransmitter and a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), as well as the antioxidant glutathione. The metabolism of this compound is thus intrinsically linked to crucial cellular functions, including neurotransmission and defense against oxidative stress.
Excretion
Specific details regarding the excretion of this compound are not extensively documented in the available literature. As a naturally occurring metabolite, it is likely that its elimination is managed through normal metabolic and renal clearance pathways.
Bioavailability
While direct and comprehensive studies on the oral bioavailability of this compound are scarce, its observed absorption after oral administration suggests a degree of systemic availability. Further research is required to quantify the absolute and relative bioavailability of this compound following different routes of administration. The use of this compound as a component of prodrugs has been explored to enhance the bioavailability of other therapeutic agents.[1]
Quantitative Pharmacokinetic Data
As of the latest literature review, detailed quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life for this compound administered as a single agent are not well-documented in publicly accessible studies. The following table summarizes the qualitative findings from a study involving oral administration of monosodium glutamate (MSG) in humans.
| Parameter | Finding | Species | Dosage | Notes |
| Plasma Level Increase | 1.5-fold increase from basal levels | Human | 43 mg/kg MSG (oral) | Observed in fasting subjects. No significant increase when administered with a meal.[3] |
Experimental Protocols
In Vivo Pharmacokinetic Study Design (General Protocol)
A typical experimental design to determine the pharmacokinetics of this compound would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats (or other suitable species) would be used.
-
Acclimatization: Animals would be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals would be fasted overnight with free access to water before drug administration.
-
Drug Administration: A defined dose of this compound would be administered orally (e.g., via gavage) or intravenously (e.g., via tail vein injection).
-
Blood Sampling: Blood samples would be collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
HPLC Method for this compound Analysis in Plasma
A robust HPLC method is crucial for the accurate quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm) or similar.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer such as 0.01 mol·L-1 diammonium hydrogen phosphate (B84403) (pH 1.6).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 15°C.[6]
-
Detection Wavelength: 205 nm.[6]
-
Injection Volume: 20 µL.[6]
Sample Preparation:
-
Protein Precipitation: Plasma samples would be treated with a protein precipitating agent (e.g., acetonitrile or methanol) to remove proteins.
-
Centrifugation: The mixture would be centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant would be collected and filtered through a 0.22 µm filter.
-
Injection: The filtered supernatant would be injected into the HPLC system for analysis.
Signaling Pathways and Experimental Workflows
The Gamma-Glutamyl Cycle
This compound is a key intermediate in the gamma-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione.
Caption: The Gamma-Glutamyl Cycle involving this compound.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound.
Caption: A generalized workflow for a pharmacokinetic study.
Conclusion
This compound is a metabolically important molecule with evidence of oral absorption and the ability to cross the blood-brain barrier. Its role in the gamma-glutamyl cycle highlights its significance in maintaining cellular redox balance and supporting neurotransmitter synthesis. However, a comprehensive understanding of its pharmacokinetic profile is hindered by the limited availability of quantitative data in the scientific literature. Further dedicated studies are necessary to fully characterize the ADME properties and bioavailability of this compound, which will be crucial for evaluating its potential therapeutic applications and establishing safe and effective dosing regimens. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such future investigations.
References
- 1. Synthesis, physical properties, toxicological studies and bioavailability of L-pyroglutamic and L-glutamic acid esters of paracetamol as potentially useful prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma pyroglutamic acid levels after oral administration of monosodium glutamate to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
L-Pyroglutamic Acid and Its Impact on Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-pyroglutamic acid (PCA), a cyclic derivative of glutamic acid, is an endogenous amino acid that has garnered significant interest for its potential as a nootropic agent. Found naturally in the brain and various foods, PCA is involved in crucial metabolic pathways, including the glutathione (B108866) cycle.[1][2][3] Preclinical and clinical studies suggest that this compound may enhance cognitive functions, particularly memory and learning, through various neurochemical mechanisms.[4][5][6] This technical guide provides an in-depth review of the current understanding of this compound's impact on cognitive function, detailing its proposed mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its effects.
Introduction
This compound (also known as 5-oxoproline) is a metabolite formed from L-glutamic acid.[1] Its presence in the central nervous system and its structural similarity to glutamate (B1630785) have led to investigations into its role in neurotransmission and cognitive processes.[7][8] Research indicates that PCA may modulate glutamatergic and cholinergic systems, which are fundamental to learning and memory.[1][9] It has shown promise in reversing scopolamine-induced memory disturbances in rodents and improving memory in aged animals and humans.[5][6] This document serves as a comprehensive resource for professionals in neuroscience and drug development, consolidating the scientific evidence and methodologies related to the study of this compound's cognitive effects.
Proposed Mechanisms of Action
The cognitive-enhancing effects of this compound are believed to stem from its interaction with multiple neurotransmitter systems and metabolic pathways. The exact mechanisms are not fully elucidated but appear to involve the glutamatergic and cholinergic systems.[1][4][9]
Interaction with the Glutamatergic System
This compound is structurally related to L-glutamic acid, the primary excitatory neurotransmitter in the brain. Studies show that L-PCA can interact with excitatory amino acid receptors.[10] It acts as a competitive inhibitor of the high-affinity transport of glutamic acid in striatal synaptosomes and inhibits the binding of L-glutamic acid to striatal membranes.[7] This modulation of the glutamatergic system is a key proposed mechanism for its influence on cognition.[4] Furthermore, some research suggests it may stimulate NMDA receptors, which are critical for synaptic plasticity and learning.[11]
Modulation of Cholinergic and GABAergic Systems
Evidence suggests this compound can increase the release of acetylcholine (B1216132) (ACh) from the cerebral cortex.[9] Acetylcholine is a neurotransmitter that is essential for memory and learning.[12] The administration of PCA in guinea pigs resulted in an increased outflow of both ACh and GABA.[9] The proposed pathway suggests that PCA may increase GABA release, which in turn enhances cortical ACh release, potentially contributing to its cognitive effects and observed electrocorticogram (E.Co.G.) synchronization.[9]
Role in Cellular Metabolism and Blood-Brain Barrier Transport
This compound is an intermediate in the glutathione cycle, a critical pathway for cellular antioxidant defense.[2] This role suggests it may contribute to neuroprotection by supporting cellular health.[2][3] However, other studies indicate that at high concentrations, PCA can impair brain energy production by reducing CO2 production and ATP levels in vitro.[13]
PCA's ability to cross the blood-brain barrier (BBB) is crucial for its central effects. Studies on the BBB show that pyroglutamate (B8496135) can stimulate the Na+-dependent transport of glutamate, suggesting it plays a role in regulating the brain's glutamate levels.[14][15]
Quantitative Data from Preclinical and In Vitro Studies
The following tables summarize key quantitative findings from various studies investigating the neurochemical and metabolic effects of this compound.
Table 1: Receptor and Transporter Interaction
| Parameter | Compound | Preparation | Value | Reference |
| IC50 | This compound | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | 28.11 µM | [10] |
| IC50 | L-Glutamic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | 1.68 µM | [10] |
| Glutamate Transport Stimulation | This compound | Bovine blood-brain barrier (abluminal membranes) | 46% increase in Na+-dependent transport | [14] |
| Glutamate Uptake Inhibition | This compound | Striatal synaptosomes | Competitive inhibition of high-affinity glutamate transport | [7] |
Table 2: Effects on Neurotransmitter Release
| Compound Administered | Animal Model | Measurement Location | Neurotransmitter | Change from Baseline | Reference |
| This compound (7.7 mmol/kg, i.p.) | Guinea Pig | Cerebral Cortex | Acetylcholine | Increased Release | [9] |
| This compound (7.7 mmol/kg, i.p.) | Guinea Pig | Cerebral Cortex | GABA | Increased Release | [9] |
Table 3: Effects on Cellular Metabolism (In Vitro)
| Parameter Measured | Preparation | PCA Concentration | % Change from Control | Reference |
| CO₂ Production | Rat Cerebral Cortex | 0.5 - 3 mM | -50% | [13] |
| Lipid Biosynthesis | Rat Cerebral Cortex | 0.5 - 3 mM | -20% | [13] |
| ATP Levels | Rat Cerebral Cortex | 3 mM | -52% | [13] |
| Complex I + III Activity | Rat Cerebral Cortex | 0.5 - 3 mM | -40% | [13] |
| Cytochrome C Oxidase Activity | Rat Cerebral Cortex | 3 mM | -22% to -30% | [13] |
Table 4: Effects on Cognitive Performance in Rodents
| Test | Animal Model | Treatment | Key Finding | Reference |
| Active Avoidance (Pole-Jumping) | Old Rats | 0.1 and 1 g/kg/day PCA i.p. for 15 days | Facilitated acquisition, inhibited extinction | [6] |
| Passive Avoidance (Step-Through) | Old Rats | 0.1 and 1 g/kg/day PCA i.p. for 15 days | Improved avoidance retention | [6] |
Clinical Evidence
Research on this compound in humans is less extensive than preclinical research, but some studies have shown positive effects on memory in specific populations.
Table 5: Human Clinical Trial on Age-Associated Memory Impairment
| Study Design | Population | Treatment Group | Control Group | Duration | Outcome | Reference |
| Randomized, double-blind, placebo-controlled | 40 aged subjects with memory deficits | 20 subjects treated with PCA | 20 subjects treated with placebo | 60 days | PCA group showed improvement in some verbal memory functions | [5] |
Detailed Experimental Protocols
Detailed and consistent methodologies are critical for the valid assessment of cognitive enhancers. The following sections describe standard protocols for key behavioral tests used in PCA research.
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[16][17][18]
-
Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.
-
Apparatus:
-
A circular tank (approx. 1.5-1.8 m diameter for rats) filled with water made opaque with non-toxic white paint or milk.[19][20]
-
Water temperature is maintained at approximately 21-26°C.[16][20]
-
A small escape platform submerged 1-2 cm below the water's surface.
-
The pool is situated in a room with various stable visual cues (e.g., posters, furniture) that the animal can use for navigation.[16]
-
An overhead camera connected to a video tracking system (e.g., EthoVision) records the animal's swim path, latency to find the platform, and other parameters.[21]
-
-
Procedure:
-
Habituation/Pre-training (Optional): Animals are allowed a free swim for 30-60 seconds without the platform or are guided to a visible platform to learn the basic task requirements.[19]
-
Acquisition Phase (4-5 days):
-
Animals undergo multiple trials per day (typically 4).
-
For each trial, the animal is placed into the water facing the wall at one of four quasi-random start positions (N, S, E, W).
-
The animal is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency) and the swim path length are recorded. A decrease in these measures across days indicates learning.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.[19]
-
The tracking system records the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former platform location.[19] A significant preference for the target quadrant indicates robust spatial memory.
-
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.[22]
-
Objective: To measure an animal's ability to remember an aversive experience associated with a specific environment.
-
Apparatus:
-
A two-chambered box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment.
-
The compartments are connected by a small opening with a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
-
-
Procedure:
-
Training/Acquisition Trial:
-
The animal is placed in the lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
Rodents have a natural preference for dark environments and will typically enter the dark compartment. The latency to enter is recorded (step-through latency).
-
Once the animal has fully entered the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then immediately removed from the apparatus.
-
-
Retention Trial (typically 24 hours later):
-
The animal is again placed in the lit compartment, and the door is opened.
-
The latency to cross into the dark compartment is recorded, up to a maximum cutoff time (e.g., 300 seconds).
-
A longer step-through latency compared to the training trial indicates that the animal remembers the aversive stimulus. A drug that enhances memory would be expected to increase this latency.
-
-
Signaling Pathways and Experimental Workflows
Visualizations of the proposed mechanisms and experimental processes can aid in understanding the complex interactions of this compound.
Caption: L-PCA's proposed modulation of the glutamatergic synapse.
Caption: Hypothesized pathway for L-PCA's effect on acetylcholine.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. nootropicsdepot.com [nootropicsdepot.com]
- 5. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission | Semantic Scholar [semanticscholar.org]
- 9. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. This compound. Prevent Brain Damage and Boost Your Memory [community.bulksupplements.com]
- 13. This compound inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyroglutamate stimulates Na+ -dependent glutamate transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Enzymatic Conversion of L-Glutamate to L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of L-glutamate to L-pyroglutamic acid, a critical reaction in various biological processes. The document details the enzymes involved, their kinetic properties, and relevant experimental protocols, presenting quantitative data in accessible tables and illustrating key pathways and workflows through diagrams.
Introduction
The conversion of L-glutamate to its lactam, this compound (pGlu), is a significant biochemical transformation. This cyclization can occur spontaneously under certain conditions, particularly at elevated temperatures and non-neutral pH, but it is also catalyzed by specific enzymes within biological systems.[1] this compound is not merely a metabolic byproduct; it is found at the N-terminus of many peptides and proteins, protecting them from degradation by aminopeptidases.[2] This modification can influence the structure, function, and stability of these molecules.[2] Understanding the enzymatic control of this conversion is crucial for research in neuroscience, protein engineering, and drug development.
Enzymes Catalyzing the Conversion of L-Glutamate to this compound
While the spontaneous conversion of L-glutamate to this compound can occur, the primary enzymatic drivers of this reaction are cyclotransferases. The most well-characterized enzyme in this context is Glutaminyl Cyclase (QC) , which also exhibits activity towards L-glutamate, albeit with lower efficiency than its preferred substrate, L-glutamine.[3] Another relevant enzyme is γ-glutamylcyclotransferase , which acts on γ-glutamyl-amino acids.[4]
Glutaminyl Cyclase (QC)
Glutaminyl cyclase (EC 2.3.2.5) is a key enzyme in the post-translational modification of proteins and peptides. It catalyzes the intramolecular cyclization of N-terminal L-glutamine residues to form this compound.[5] While its primary substrate is glutamine, QC can also catalyze the conversion of N-terminal L-glutamate residues to this compound, although the reaction rate is significantly slower.[3]
γ-Glutamylcyclotransferase (GGCT)
γ-Glutamylcyclotransferase (EC 4.3.2.9) is an enzyme that catalyzes the cleavage of a γ-glutamyl-amino acid to yield this compound and a free amino acid.[4] This enzyme is involved in the metabolism of glutathione (B108866) and other γ-glutamyl compounds. While it does not directly act on free L-glutamate, its role in the broader context of glutamate (B1630785) metabolism and pyroglutamate (B8496135) formation is noteworthy.
Quantitative Data on Enzymatic and Non-Enzymatic Conversion
The following tables summarize the available quantitative data for the conversion of L-glutamate to this compound.
Table 1: Kinetic Parameters for Glutaminyl Cyclase
| Substrate | Enzyme Source | Km (mM) | Vmax (relative activity) | Reference |
| L-Glutamine | Papaya latex | - | High | [6] |
| L-Glutamate | - | - | Low | [3] |
Note: Specific kinetic data for L-glutamate as a substrate for glutaminyl cyclase is not extensively documented, but it is consistently reported to be a much less efficient substrate than L-glutamine.
Table 2: Conditions for Non-Enzymatic Conversion of L-Glutamate to this compound
| Temperature (°C) | pH | Dehydration Rate Constant (h-1) | Reference |
| 78 | 3.0 | 1.08 x 10-2 | [1] |
| 78 | 7.0 | 0.03 x 10-2 | [1] |
Experimental Protocols
Assay for this compound Formation from L-Glutamate
This protocol is designed to quantify the enzymatic conversion of L-glutamate to this compound.
Materials:
-
Enzyme solution (e.g., purified glutaminyl cyclase)
-
L-glutamate solution (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B)
-
This compound standard
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and L-glutamate solution to the desired final concentration.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the this compound formed.
-
Create a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
Purification of Glutamine Synthetase (as a representative enzyme purification protocol)
While not directly catalyzing the cyclization, the purification of a related enzyme, glutamine synthetase, provides a general workflow applicable to other bacterial enzymes. This protocol is based on the purification from various bacteria.[7]
Materials:
-
Bacterial cell paste
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme (B549824) and DNase I)
-
Chromatography resins (e.g., DEAE-cellulose, Sepharose)
-
Buffer solutions for chromatography
-
Protein concentration assay kit
Procedure:
-
Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates at a specific saturation range (e.g., 40-60%).
-
Dialysis: Redissolve the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a DEAE-cellulose column. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for enzyme activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step and concentrate the protein. Apply the concentrated sample to a gel filtration column (e.g., Sepharose) to separate proteins based on size.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
Visualizations
Enzymatic Conversion of L-Glutamate to this compound
Caption: Enzymatic conversion of L-Glutamate to this compound.
General Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for the enzymatic assay of this compound formation.
Role in the Glutamate-Glutamine Cycle
Caption: The Glutamate-Glutamine cycle with post-translational modification.
Conclusion
The enzymatic conversion of L-glutamate to this compound is a nuanced process with significant biological implications. While glutaminyl cyclase is a key enzyme, its preference for L-glutamine highlights a potential area for further research to identify and characterize enzymes with higher specificity for L-glutamate. The provided data and protocols offer a solid foundation for researchers and drug development professionals to investigate this important biochemical reaction and its role in health and disease.
References
- 1. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state kinetics of glutamine cyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of glutamine synthetase from a variety of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Pyroglutamic Acid Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of L-pyroglutamic acid in various samples, including pharmaceutical formulations, biological matrices, and food products. This document provides detailed application notes and experimental protocols for three distinct HPLC methodologies: Reverse-Phase HPLC with UV detection, Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection, and Chiral HPLC for enantiomeric separation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different HPLC methods described, allowing for an at-a-glance comparison of their performance characteristics.
| Parameter | Method 1: Reverse-Phase (RP-HPLC) | Method 2: HILIC | Method 3: Chiral Separation |
| Column | Agilent ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm)[1] | SeQuant® ZIC®-HILIC (250 x 4.6 mm, 5 µm, 200 Å)[2] | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.01 mol·L-1 diammonium hydrogen phosphate (B84403) buffer (pH 1.6)[1] | [A] 10mM potassium phosphate pH 3; [B] acetonitrile | [A] acetonitrile; [B] methanol; [C] acetic acid; [D] triethylamine (B128534) (54.5:45:0.3:0.2, A:B:C:D) |
| Elution Type | Gradient[1] | Gradient[2] | Isocratic |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 205 nm[1] | UV at 210 nm | UV at 220 nm |
| Injection Volume | 20 µL[1] | 5 µL[2] | 5 µL |
| Column Temp. | 15 °C[1] | Ambient[2] | 23 °C |
| Concentration Range | 4.4 mg·L-1 to 97.9 mg·L-1[1] | 1 mg/mL (sample concentration) | 1 mg/mL (sample concentration) |
| Retention Time | Not specified | 4.2 min[2] | Not specified |
Experimental Protocols
Method 1: Reverse-Phase HPLC (RP-HPLC) with UV Detection
This method is suitable for the quantification of this compound in aqueous samples such as compound amino acid injections. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better retention on the nonpolar stationary phase.[3]
a. Instrumentation and Materials
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Agilent ZORBAX SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Acetonitrile (HPLC grade).
-
Diammonium hydrogen phosphate (analytical grade).
-
Phosphoric acid (for pH adjustment).
-
Ultrapure water.
-
This compound reference standard.
b. Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of diammonium hydrogen phosphate in ultrapure water to a final concentration of 0.01 mol·L-1. Adjust the pH to 1.6 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Standard Solutions: Prepare a stock solution of this compound in ultrapure water. Serially dilute the stock solution to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 mg·L-1).
c. Chromatographic Conditions
-
Column: Agilent ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with acetonitrile and 0.01 mol·L-1 diammonium hydrogen phosphate buffer (pH 1.6).[1] The specific gradient program should be optimized based on the sample matrix.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 15 °C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 20 µL.[1]
d. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
HILIC is an excellent alternative for retaining and separating highly polar compounds like this compound that may have poor retention in reverse-phase chromatography.[4][5][6]
a. Instrumentation and Materials
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
SeQuant® ZIC®-HILIC column (250 x 4.6 mm, 5 µm, 200 Å) or equivalent.[2]
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Phosphoric acid (for pH adjustment).
-
Ultrapure water.
-
This compound reference standard.
b. Preparation of Solutions
-
Mobile Phase A: Dissolve potassium phosphate monobasic in ultrapure water to a final concentration of 10 mM. Adjust the pH to 3 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Standard and Sample Diluent: A mixture of Mobile Phase A and B (e.g., 18:82 v/v).
-
Standard Solutions: Prepare a stock solution of this compound in the diluent. Serially dilute to prepare calibration standards.
c. Chromatographic Conditions
-
Column: SeQuant® ZIC®-HILIC (250 x 4.6 mm, 5 µm, 200 Å).[2]
-
Mobile Phase Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 5 µL.[2]
d. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition (18% A, 82% B) until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the samples.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Method 3: Chiral HPLC for Enantiomeric Separation
This method is specifically designed for the separation of L- and D-pyroglutamic acid enantiomers, which is crucial in applications where stereoisomeric purity is important.
a. Instrumentation and Materials
-
HPLC system with an isocratic pump, UV detector, and autosampler.
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) or equivalent.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Triethylamine (analytical grade).
-
L- and D-pyroglutamic acid reference standards.
b. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in the ratio of 54.5:45:0.3:0.2 (v/v/v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Sample and Standard Solvent: Methanol.
-
Standard Solutions: Prepare individual solutions of L- and D-pyroglutamic acid and a mixed solution in methanol.
c. Chromatographic Conditions
-
Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
d. Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for an extended period as recommended by the manufacturer to ensure stable separation.
-
Inject the individual L- and D-pyroglutamic acid standards to determine their respective retention times.
-
Inject the mixed standard to confirm baseline separation.
-
Inject the samples to determine the enantiomeric composition.
-
Quantification can be performed using an external standard calibration curve for the L-enantiomer.
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship between the core components of an HPLC system.
References
- 1. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biotage.com [biotage.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
Application Note: Quantitative Analysis of L-Pyroglutamic Acid in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a cyclic derivative of glutamic acid found in various biological systems.[1] It is involved in the gamma-glutamyl cycle and has been investigated as a potential biomarker for certain metabolic states and diseases.[1][2] Accurate quantification of pGlu in biological matrices is crucial but presents a significant analytical challenge: the artificial cyclization of glutamine (Gln) and glutamic acid (Glu) into pGlu within the mass spectrometer's ion source.[3][4][5][6] This phenomenon can lead to a substantial overestimation of endogenous pGlu levels.[7]
This application note provides a detailed protocol for the robust and accurate quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method ensures chromatographic separation of pGlu from Gln and Glu prior to detection, which is essential for distinguishing endogenous pGlu from in-source artifacts.[3][4][8]
Experimental Protocols
Sample Preparation (Human Plasma)
Effective sample preparation is critical for removing interfering substances like proteins and phospholipids.[9][10] A protein precipitation protocol is outlined below.
Protocol:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[11]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to ensure complete protein precipitation.[11]
-
Centrifuge the tubes at 12,000 rpm for 5 minutes.[11]
-
Carefully transfer 50 µL of the resulting supernatant to a new tube.
-
Add 450 µL of an internal standard solution (e.g., stable isotope-labeled pGlu, Gln, and Glu in mobile phase A) to the supernatant.[11]
-
Vortex the final mixture and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Caption: Workflow for plasma protein precipitation.
Liquid Chromatography (LC) Method
Chromatographic separation of pGlu, Gln, and Glu is mandatory for accurate analysis.[3][4][12] The following method achieves baseline separation of these analytes.
| Parameter | Value |
| LC System | Agilent 1290 Infinity UHPLC or equivalent |
| Column | Agilent Zorbax SB C-18, 3.0 x 100 mm, 1.8 µm[3][4] |
| Column Temperature | 25°C[4] |
| Mobile Phase A | Water with 0.3% HFBA and 0.5% Formic Acid[3][4] |
| Mobile Phase B | Acetonitrile (ACN) with 0.3% HFBA and 0.5% Formic Acid[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Injection Volume | 5.0 µL[3][4] |
| Gradient Elution | See table below |
| Time (min) | % Mobile Phase B |
| 0.01 | 2 |
| 2.00 | 30 |
| 4.10 | 40 |
| 4.80 | 45 |
| 4.90 | 90 |
| 5.50 | 90 |
| 5.60 | 2 |
| 8.00 | 2 |
Mass Spectrometry (MS/MS) Method
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[3] |
| Ionization Mode | ESI, Positive[3][4] |
| Gas Temperature | 300°C[3][4] |
| Drying Gas Flow | 7 L/min[3] |
| Nebulizer Pressure | 50 psi[4] |
| Sheath Gas Temperature | 325°C[4] |
| Sheath Gas Flow | 10 L/min[4] |
| Capillary Voltage | 3750 V[4] |
MRM Transitions and Optimized Parameters [3][4] It is critical to optimize the fragmentor voltage (FV) to minimize the in-source conversion of Gln and Glu to pGlu.[3][5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
| This compound (pGlu) | 130.0 | 84.1 / 56.1 | 100 | 10 |
| L-Glutamine (Gln) | 147.1 | 84.1 / 56.1 | 76 | 10 |
| L-Glutamic Acid (Glu) | 148.1 | 84.1 / 56.1 | 74 | 14 |
| ¹³C₅,¹⁵N₂-Gln (IS) | 154.1 | 89.1 | 78 | 10 |
| ¹³C₅,¹⁵N-Glu (IS) | 154.1 | 89.1 | 80 | 10 |
Key Analytical Consideration: In-Source Cyclization
The primary challenge in pGlu analysis is its formation from Gln and Glu within the ESI source.[3][6] This conversion can be significant, ranging from 33% to nearly 100% for Gln, depending on the instrument's source conditions.[3][5] Failure to account for this artifact leads to erroneously high pGlu measurements.
The Solution:
-
Chromatographic Separation: The LC method must separate pGlu, Gln, and Glu. This ensures that when the compounds enter the mass spectrometer, they do so at different times, allowing the instrument to measure the endogenous pGlu separately from any pGlu formed from the later-eluting Gln and Glu.[3][4][8]
-
Optimized MS Conditions: Fine-tuning source parameters, especially the fragmentor voltage, can help minimize the extent of in-source cyclization.[3][6]
-
Use of Stable Isotope-Labeled Internal Standards: These standards help correct for matrix effects and variations in instrument response, improving quantitative accuracy.[3][4][6]
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Cleavage of N-Terminal Pyroglutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of an N-terminal pyroglutamate (B8496135) (pGlu) residue is a common post-translational modification that blocks the N-terminus of proteins and peptides. This modification can occur naturally or as an artifact during protein expression and purification. The cyclization of an N-terminal glutamine or glutamate (B1630785) residue forms a lactam ring, rendering the N-terminus inaccessible to conventional protein sequencing methods like Edman degradation.[1] For researchers in drug development and protein characterization, the removal of this blocking group is crucial for accurate sequence analysis, determination of protein heterogeneity, and ensuring the quality and efficacy of therapeutic proteins, such as monoclonal antibodies.[2][3]
Enzymatic cleavage using a pyroglutamate aminopeptidase (B13392206) (PGAP) is a highly specific and efficient method for removing the N-terminal pGlu residue.[4] These enzymes selectively hydrolyze the peptide bond between the pyroglutamate and the adjacent amino acid, exposing a free N-terminus for downstream analysis.[5] This document provides detailed protocols for the enzymatic cleavage of N-terminal pyroglutamate, focusing on the use of recombinant pyroglutamate aminopeptidase from Pyrococcus furiosus (Pfu PGAP), a thermostable enzyme known for its high efficiency.[5] Additionally, it outlines the subsequent analysis of the cleavage reaction using mass spectrometry.
Key Enzymes and Their Properties
Several pyroglutamate aminopeptidases are commercially available, with the enzyme from the thermophilic archaeon Pyrococcus furiosus being widely used due to its stability and high activity over a range of temperatures.
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors |
| Pyroglutamate Aminopeptidase (PGAP) | Pyrococcus furiosus (recombinant) | 6.0 - 9.0 | 95 - 100 | - | EDTA |
| Pyroglutamate Aminopeptidase | Calf Liver | ~8.0 | ~37 | DTT, EDTA | - |
Table 1: Comparison of Common Pyroglutamate Aminopeptidases. This table summarizes the key characteristics of commercially available pyroglutamate aminopeptidases.
Quantitative Data on Pfu Pyroglutamate Aminopeptidase Activity
The specific activity of Pfu PGAP is temperature-dependent, highlighting the thermostable nature of the enzyme. This allows for flexibility in designing digestion protocols, including the use of elevated temperatures to potentially aid in substrate denaturation.
| Temperature (°C) | Specific Activity (U/mg protein) |
| 37 | 5.83 |
| 50 | 12.2 |
| 75 | 28.3 |
Table 2: Specific Activity of Pfu Pyroglutamate Aminopeptidase at Different Temperatures. One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pyroglutamate-p-nitroanilide per minute at pH 7.0 and 37°C.[6] Data suggests a significant increase in activity with temperature.
Experimental Workflow
The overall workflow for the enzymatic cleavage of N-terminal pyroglutamate and subsequent analysis involves several key steps, from sample preparation to data interpretation.
Figure 1: Experimental Workflow. This diagram illustrates the sequential steps from sample preparation through enzymatic digestion to final analysis by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Enzymatic Cleavage of N-terminal Pyroglutamate
This protocol is a general guideline for the removal of pGlu from proteins or peptides using Pfu PGAP. Optimal conditions, particularly the enzyme-to-substrate ratio and incubation time, may need to be determined empirically for each specific substrate.
Materials:
-
Pyroglutamate Aminopeptidase (Pfu, recombinant)[5]
-
pGlu-containing protein or peptide
-
5X Reaction Buffer (e.g., 250 mM Sodium Phosphate, pH 7.0, 50 mM DTT, 5 mM EDTA)[6]
-
Nuclease-free water
-
Incubator or water bath
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the lyophilized pGlu-containing protein or peptide in nuclease-free water or a compatible buffer to a known concentration (e.g., 1-10 mg/mL).
-
For some substrates, denaturation may be required to expose the N-terminus. This can be achieved by heating or the addition of detergents like Polysorbate 20 (Tween 20) to a final concentration of 0.01-0.1%.[3]
-
-
Enzyme Reconstitution:
-
Reconstitute the lyophilized Pfu PGAP in the recommended buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA) to the specified concentration as per the manufacturer's instructions.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
-
pGlu-Protein/Peptide: X µL (e.g., 10-100 µg)
-
5X Reaction Buffer: 10 µL
-
Reconstituted Pfu PGAP: Y µL (A starting point for the enzyme-to-substrate ratio is typically between 1:20 to 1:100 w/w. This may need optimization.)
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at a temperature between 37°C and 75°C for 1 to 18 hours.[6][7] Higher temperatures can increase enzyme activity and may assist in denaturing the substrate.[6] The optimal incubation time should be determined empirically, monitoring the reaction progress at different time points.
-
-
Reaction Termination:
-
The reaction can be stopped by adding an acid, such as 0.1% trifluoroacetic acid (TFA), or by heat inactivation (e.g., 95°C for 5 minutes). Alternatively, the sample can be immediately processed for downstream analysis.
-
Protocol 2: Analysis of Cleavage by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for confirming the removal of the pGlu residue and quantifying the cleavage efficiency.[8][9]
Materials:
-
Digested sample from Protocol 1
-
C18 ZipTips or equivalent for sample cleanup
-
Solvents for sample cleanup (e.g., 0.1% TFA in water, 50% acetonitrile (B52724)/0.1% TFA)
-
LC-MS system
Procedure:
-
Sample Cleanup:
-
Desalt and concentrate the digested sample using a C18 ZipTip or other suitable solid-phase extraction method to remove buffer components and enzyme that could interfere with the MS analysis.[10]
-
Elute the peptides in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the cleaned sample into the LC-MS/MS system.
-
Separate the peptides using a C18 reversed-phase column with a suitable gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in positive ion mode. The mass spectrometer should be set to perform data-dependent acquisition, acquiring both MS1 survey scans and MS2 fragmentation scans.
-
-
Data Analysis and Interpretation:
-
Confirmation of Cleavage: Compare the mass spectra of the treated and untreated samples. Successful cleavage will result in a new N-terminus. For intact protein analysis, a mass decrease corresponding to the mass of pyroglutamic acid (111.032 Da) will be observed. For peptide mapping experiments, a new N-terminal peptide will be identified.
-
Quantification of Efficiency: The efficiency of the cleavage reaction can be determined by comparing the peak areas of the pGlu-containing peptide and the newly formed N-terminal peptide in the extracted ion chromatograms.[9]
-
Logical Relationships in Mass Spectrometry Data Interpretation
Figure 2: Logic of MS Data Interpretation. This diagram shows the decision-making process for interpreting mass spectrometry data to confirm enzymatic cleavage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete or no cleavage | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Inaccessible N-terminus | Denature the substrate with heat or a mild detergent.[3] | |
| Suboptimal reaction conditions | Optimize pH, temperature, incubation time, and enzyme-to-substrate ratio. | |
| Presence of inhibitors | Ensure the sample is free from EDTA or other potential inhibitors. | |
| Poor MS signal | Sample loss during cleanup | Optimize the sample cleanup procedure. |
| Ion suppression | Ensure complete removal of salts and detergents before MS analysis. |
Table 3: Troubleshooting Guide. This table provides common issues encountered during the enzymatic cleavage and subsequent analysis, along with potential causes and solutions.
Conclusion
The enzymatic removal of N-terminal pyroglutamate is a critical step for the accurate characterization of many proteins and peptides. The protocol outlined in this application note, utilizing the robust Pfu pyroglutamate aminopeptidase, provides a reliable method for deblocking N-termini. Subsequent analysis by mass spectrometry allows for the unambiguous confirmation and quantification of the cleavage reaction. By following these detailed procedures, researchers can effectively overcome the challenges posed by N-terminal pyroglutamate and advance their studies in protein sequencing, drug development, and quality control.
References
- 1. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 2. Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of N-terminal blocking groups from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pfu Pyroglutamate Aminopeptidase [takarabio.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 9. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Spectrophotometric Determination of L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyroglutamic acid (pGlu), a derivative of L-glutamic acid, is a naturally occurring amino acid found in various biological systems and processed foods. It is involved in several metabolic pathways, including the glutathione (B108866) cycle. The presence and concentration of this compound can be an indicator of protein and peptide degradation, food processing conditions, and certain metabolic states. Therefore, accurate and reliable quantification of this compound is crucial in diverse fields, from food science to biomedical research and drug development.
This document provides detailed application notes and protocols for the spectrophotometric determination of this compound. The primary method described is an indirect enzymatic assay, which is robust, cost-effective, and suitable for standard laboratory settings.
Principle of the Method
The spectrophotometric determination of this compound is a two-step process:
-
Acid Hydrolysis: The lactam ring of this compound is quantitatively cleaved through acid hydrolysis to yield L-glutamic acid.
-
Enzymatic Determination of L-Glutamic Acid: The resulting L-glutamic acid is then quantified using an enzymatic reaction catalyzed by L-glutamate dehydrogenase (GLDH). In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), GLDH oxidatively deaminates L-glutamic acid to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance due to the formation of NADH is measured spectrophotometrically at 340 nm and is directly proportional to the initial concentration of this compound.
Alternatively, the NADH produced can reduce a chromogenic tetrazolium salt (e.g., INT, MTT) to a colored formazan (B1609692) product, which can be measured at a wavelength in the visible range (e.g., 492 nm).
Data Presentation
The following tables summarize the quantitative data for the enzymatic determination of L-glutamic acid, which is the final step in the quantification of this compound.
| Parameter | Value | Reference |
| Method 1: NADH Absorbance | ||
| Wavelength (λmax) | 340 nm | [1] |
| Linearity Range | 0.2 - 20 µM | [1] |
| Limit of Detection | 0.14 µM | [1] |
| Method 2: Colorimetric (INT-formazan) | ||
| Wavelength (λmax) | 492 nm | [2][3] |
| Linearity Range | 0.4 - 20 µg per assay | [2] |
| Limit of Detection | 0.214 mg/L | [2] |
Experimental Protocols
Part 1: Acid Hydrolysis of this compound to L-Glutamic Acid
This protocol describes the conversion of this compound in a sample to L-glutamic acid.
Materials:
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
pH meter
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
Sample containing this compound
Protocol:
-
Sample Preparation: Prepare a clear, aqueous solution of the sample. If the sample contains proteins, they should be precipitated using ethanol (B145695) and removed by centrifugation.[4]
-
Acidification: To the sample solution, add concentrated HCl to a final concentration of 2 M.
-
Hydrolysis: Heat the acidified sample at 100°C for 2 hours in a sealed container to prevent evaporation.
-
Neutralization: After cooling to room temperature, carefully neutralize the sample solution to a pH of approximately 8.6 with NaOH. The pH should be adjusted to be compatible with the subsequent enzymatic assay.
-
Volume Adjustment: Transfer the neutralized solution to a volumetric flask and bring it to a known final volume with deionized water.
-
Sample for Enzymatic Assay: This solution, containing the L-glutamic acid converted from this compound, is now ready for the enzymatic assay.
Part 2: Spectrophotometric Determination of L-Glutamic Acid
This protocol details the enzymatic quantification of the L-glutamic acid produced in Part 1. Two alternative detection methods are provided.
Method 1: Measurement of NADH Formation at 340 nm
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.6)
-
NAD+ solution (10 mg/mL in deionized water)
-
L-Glutamate Dehydrogenase (GLDH) suspension (e.g., from bovine liver)
-
Spectrophotometer capable of measuring at 340 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Hydrolyzed and neutralized sample from Part 1
-
L-glutamic acid standard solutions (for calibration curve)
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding:
-
2.5 mL of Tris-HCl buffer (0.1 M, pH 8.6)
-
0.1 mL of NAD+ solution
-
0.1 mL of the hydrolyzed and neutralized sample or L-glutamic acid standard.
-
-
Initial Absorbance Reading (A1): Mix the contents of the cuvette by gentle inversion and measure the initial absorbance at 340 nm.
-
Enzyme Addition: Add 0.02 mL of GLDH suspension to the cuvette.
-
Incubation: Mix immediately and incubate at room temperature for 60 minutes, or until the reaction is complete (i.e., the absorbance reading is stable).
-
Final Absorbance Reading (A2): Measure the final absorbance at 340 nm.
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1).
-
Quantification: Determine the concentration of L-glutamic acid in the sample by comparing its ΔA to a standard curve prepared with known concentrations of L-glutamic acid. The concentration of this compound in the original sample can then be calculated based on the stoichiometry of the hydrolysis reaction.
Method 2: Colorimetric Measurement of Formazan Formation at 492 nm
Materials:
-
Phosphate/Triethanolamine buffer (pH 8.6)
-
NAD+/Iodonitrotetrazolium chloride (INT) solution
-
Diaphorase solution
-
L-Glutamate Dehydrogenase (GLDH) suspension
-
Spectrophotometer capable of measuring at 492 nm
-
Cuvettes (glass or plastic)
-
Hydrolyzed and neutralized sample from Part 1
-
L-glutamic acid standard solutions
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding:
-
1.0 mL of Phosphate/Triethanolamine buffer
-
0.2 mL of NAD+/INT solution
-
0.05 mL of Diaphorase solution
-
1.0 mL of deionized water
-
0.1 mL of the hydrolyzed and neutralized sample or L-glutamic acid standard.
-
-
Initial Absorbance Reading (A1): Mix the contents and measure the initial absorbance at 492 nm.[3]
-
Enzyme Addition: Add 0.02 mL of GLDH suspension.
-
Incubation: Mix and incubate at room temperature for approximately 10-15 minutes in the dark.[2]
-
Final Absorbance Reading (A2): Measure the final absorbance at 492 nm.
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1).
-
Quantification: Determine the concentration of L-glutamic acid from a standard curve and subsequently calculate the original this compound concentration.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Reaction pathway for the determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US2829159A - Conversion of pyroglutamic acid to glutamic acid - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Streamlining the Production of Proteins with N-Terminal L-Pyroglutamic Acid via Cell-Free Synthesis
Introduction
The presence of an N-terminal L-pyroglutamic acid (pGlu) is a critical post-translational modification that confers stability against degradation by aminopeptidases, a desirable characteristic for many therapeutic proteins and peptides. Traditional methods for producing proteins with this feature often involve complex multi-step processes, including solid-phase peptide synthesis or post-purification enzymatic treatments. This application note describes a streamlined, one-pot method for the synthesis of proteins with N-terminal this compound using a cell-free protein synthesis (CFPS) system supplemented with glutaminyl cyclase (QC). This approach offers a significant advantage by integrating protein expression and N-terminal modification into a single reaction, thereby reducing processing time and potential sample loss.
Principle
The methodology is based on a standard coupled transcription-translation cell-free system, typically derived from E. coli S30 extract. A DNA template encoding the target protein with an N-terminal glutamine (Gln) residue is added to the CFPS reaction mixture. Concurrently, recombinant glutaminyl cyclase is included in the reaction. As the protein is synthesized, the QC enzyme co-translationally or immediately post-translationally catalyzes the cyclization of the N-terminal Gln to this compound. This in situ modification results in the direct production of the desired pyroglutamylated protein.
Key Advantages of the One-Pot Cell-Free Method:
-
Speed and Efficiency: Combines protein synthesis and modification into a single reaction, significantly reducing overall workflow time.
-
Reduced Sample Handling: Minimizes the number of purification steps, which can lead to higher overall yields and reduced risk of sample degradation or contamination.
-
Flexibility: Compatible with various commercially available or lab-prepared cell-free expression systems.
-
High-Throughput Potential: The one-pot nature of the reaction is amenable to automation and high-throughput screening of different protein variants or modification conditions.
Data Presentation
While a direct one-to-one comparison of a one-pot cell-free synthesis method with other techniques is not extensively documented in publicly available literature, the following tables summarize relevant quantitative data for the individual components of the process. Researchers can use this information as a baseline for optimizing their specific protein of interest.
Table 1: Typical Protein Yields in E. coli-based Cell-Free Protein Synthesis Systems
| CFPS System Configuration | Target Protein | Protein Yield (µg/mL) | Reference |
| Batch Mode | Chloramphenicol Acetyl Transferase (CAT) | ~100 | [1] |
| Batch Mode with Optimized Components | Green Fluorescent Protein (GFP) | >1000 | [2] |
| Continuous-Exchange Cell-Free (CECF) | Green Fluorescent Protein (GFP) | Up to 72-fold increase over batch | [3] |
| One-Pot System (Genomically Recoded E. coli) | Superfolder GFP (sfGFP) | ~2700 | [4][5] |
Table 2: Kinetic Parameters of Human Glutaminyl Cyclase (hQC)
| Substrate | KM (µM) | kcat (s-1) | pH Optimum | Reference |
| Gln-β-naphthylamide | 250 | 12.5 | 8.0 | [6] |
| H-Gln-AMC | Not specified | Not specified | 8.0 | [7] |
Note: The efficiency of the one-pot reaction will depend on the compatibility of the optimal conditions for both cell-free protein synthesis (typically pH 7.2-8.2) and glutaminyl cyclase activity (optimally around pH 8.0). The data suggests a good overlap in optimal pH, making the one-pot system feasible. The final conversion efficiency of the N-terminal glutamine to pyroglutamic acid in a one-pot system would need to be determined empirically, for example, by mass spectrometry.
Experimental Protocols
This section provides detailed protocols for the preparation of the necessary reagents and the execution of the one-pot cell-free synthesis of proteins with N-terminal this compound.
Protocol 1: Preparation of E. coli S30 Extract for Cell-Free Protein Synthesis
This protocol is adapted from established methods and is suitable for generating a highly active S30 extract.[1][8]
Materials:
-
E. coli strain (e.g., BL21(DE3) or a derivative)
-
2xYT+P medium
-
S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
-
S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 0.5 mM DTT)
-
Pre-incubation Mix (details in sub-steps)
-
Lysozyme
-
DNase I
-
ATP, GTP, CTP, UTP
-
Creatine (B1669601) phosphate
-
Creatine kinase
-
Amino acid solution (20 amino acids)
-
tRNA mixture
-
PEG-8000
Procedure:
-
Cell Culture: Inoculate a starter culture of the chosen E. coli strain in 2xYT+P medium and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of 2xYT+P medium with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 0.8-1.0.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with ice-cold S30 Buffer A.
-
Cell Lysis: Resuspend the cell pellet in S30 Buffer A and lyse the cells using a French press or sonication while keeping the sample on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).
-
Pre-incubation (Run-off Reaction): To the S30 extract, add a pre-incubation mix containing ATP, amino acids, and an energy regenerating system. Incubate at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialysis: Dialyze the pre-incubated S30 extract against S30 Buffer B overnight at 4°C.
-
Final Preparation and Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate. Aliquot the supernatant and store at -80°C.
Protocol 2: One-Pot Cell-Free Synthesis and Pyroglutamylation of a Target Protein
This protocol describes the setup of a batch-mode cell-free protein synthesis reaction that includes glutaminyl cyclase for in situ N-terminal modification.
Materials:
-
Prepared E. coli S30 extract (from Protocol 1 or commercial)
-
Reaction Buffer (50 mM HEPES-KOH pH 7.6, 10 mM magnesium acetate, 150 mM potassium glutamate)
-
Energy Mix (20 mM ATP, 20 mM GTP, 10 mM CTP, 10 mM UTP, 200 mM creatine phosphate)
-
Amino Acid Mix (2 mM of each of the 20 amino acids)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Plasmid DNA encoding the target protein with an N-terminal Glutamine codon (ATG followed by CAA or CAG) under a T7 promoter.
-
Recombinant Human Glutaminyl Cyclase (hQC) (commercial or purified)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: On ice, combine the following components in a microcentrifuge tube to the indicated final concentrations. The total reaction volume can be scaled as needed.
| Component | Final Concentration | Example Volume for 25 µL reaction |
| S30 Extract | 25-30% (v/v) | 7.5 µL |
| Reaction Buffer (5X) | 1X | 5 µL |
| Energy Mix (10X) | 1X | 2.5 µL |
| Amino Acid Mix (10X) | 1X | 2.5 µL |
| T7 RNA Polymerase | 10-20 µg/mL | 0.5 µL |
| RNase Inhibitor | 1 U/µL | 0.25 µL |
| Plasmid DNA | 10-20 ng/µL | 1 µL |
| hQC | 0.1-1.0 µM (to be optimized) | 1 µL |
| Nuclease-free water | to final volume | Up to 25 µL |
-
Incubation: Mix the reaction gently by pipetting and incubate at 30-37°C for 2-4 hours. For larger proteins, the incubation time may need to be extended.
-
Analysis: After incubation, the reaction can be analyzed directly by SDS-PAGE to visualize protein expression. To confirm pyroglutamylation, the protein should be purified and analyzed by mass spectrometry.
Protocol 3: Analysis of N-terminal Pyroglutamylation by Mass Spectrometry
This protocol provides a general workflow for the analysis of the synthesized protein to confirm the presence of the N-terminal pyroglutamic acid.
Materials:
-
Cell-free synthesis reaction containing the target protein
-
Purification resin appropriate for the protein's affinity tag (e.g., Ni-NTA for His-tagged proteins)
-
Wash and Elution buffers for purification
-
Trypsin (for peptide mapping)
-
LC-MS/MS system
Procedure:
-
Protein Purification: Purify the target protein from the cell-free reaction mixture using an appropriate affinity chromatography method.
-
Intact Mass Analysis (Optional): Analyze a small aliquot of the purified protein by LC-MS to determine its intact molecular weight. The formation of pyroglutamic acid from glutamine results in a mass loss of 17.03 Da (due to the loss of NH3).
-
Proteolytic Digestion: Denature, reduce, and alkylate the purified protein, followed by digestion with trypsin.
-
Peptide Mapping by LC-MS/MS: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the target protein sequence. Look for the N-terminal peptide with a mass modification corresponding to the conversion of glutamine to pyroglutamic acid (-17.03 Da). The fragmentation spectrum of the modified peptide will confirm the identity and location of the modification. The relative abundance of the modified versus unmodified N-terminal peptide can be used to quantify the efficiency of the pyroglutamylation.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Figure 1. Signaling pathway for one-pot synthesis.
Figure 2. Experimental workflow for one-pot synthesis.
Figure 3. Logical relationship of components.
References
- 1. static.igem.org [static.igem.org]
- 2. arborbiosci.com [arborbiosci.com]
- 3. Protein synthesis yield increased 72 times in the cell-free PURE system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Productive, One-Pot Cell-Free Protein Synthesis Platform Based on Genomically Recoded Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Productive, One-Pot Cell-Free Protein Synthesis Platform Based on Genomically Recoded Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble Variants of Human Recombinant Glutaminyl Cyclase | PLOS One [journals.plos.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Note: Chiral Separation of L-Pyroglutamic Acid Enantiomers Using Supercritical Fluid Chromatography (SFC)
Abstract
This application note details a robust method for the chiral separation of L-pyroglutamic acid and its corresponding D-enantiomer using Supercritical Fluid Chromatography (SFC). The inherent advantages of SFC, including high-speed analysis, reduced organic solvent consumption, and high efficiency, make it an ideal technique for the enantioselective analysis of polar, acidic compounds like pyroglutamic acid.[1][2] This is of significant interest to researchers, scientists, and drug development professionals, given the stereospecific bioactivity often observed in chiral molecules. The method described herein utilizes a polysaccharide-based chiral stationary phase with a modified carbon dioxide mobile phase to achieve baseline separation of the enantiomers.
Introduction
Pyroglutamic acid, a cyclic derivative of glutamic acid, is a chiral molecule with two enantiomeric forms, L- and D-pyroglutamic acid. The stereochemistry of pyroglutamic acid is crucial in various biological processes and pharmaceutical formulations. Consequently, a reliable and efficient analytical method for the enantiomeric separation and quantification is essential for quality control and research purposes. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, offering faster separations and a greener footprint.[1] This is attributed to the physical properties of supercritical fluids, such as low viscosity and high diffusivity.[3] For acidic compounds like pyroglutamic acid, the addition of an acidic modifier to the mobile phase is often necessary to achieve optimal peak shape and resolution.[1][3][4]
Experimental Conditions
A systematic approach was undertaken to develop and optimize the chiral SFC separation of pyroglutamic acid enantiomers. The following instrumentation and conditions are recommended:
Instrumentation:
-
SFC System: An analytical SFC system equipped with a binary pump, an autosampler, a column oven, a back pressure regulator (BPR), and a UV-Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA, IB, or IC) |
| Mobile Phase | Supercritical CO₂ and Methanol (B129727) (with acidic additive) |
| Modifier | Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Isocratic elution with 20% Methanol (with 0.1% TFA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL of racemic pyroglutamic acid in Methanol |
Results and Discussion
Under the optimized SFC conditions, baseline separation of the D- and this compound enantiomers was achieved. The use of a polysaccharide-based chiral stationary phase provided the necessary enantioselectivity. The addition of trifluoroacetic acid to the methanol modifier was crucial for obtaining sharp and symmetrical peaks for the acidic analytes.[1][4] Without the acidic additive, significant peak tailing is often observed for acidic compounds.
Table 1: Representative Chromatographic Data for Chiral Separation of Pyroglutamic Acid Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| D-Pyroglutamic Acid | 2.5 | \multirow{2}{*}{2.1} | 1.2 |
| This compound | 3.2 | 1.1 |
Note: The data presented in this table is representative and may vary depending on the specific SFC system, column, and experimental conditions.
Experimental Protocols
1. Standard Solution and Sample Preparation:
-
Prepare a stock solution of racemic pyroglutamic acid (D/L-pyroglutamic acid) at a concentration of 1 mg/mL in methanol.
-
Ensure the sample is fully dissolved before injection.
2. SFC System Preparation:
-
Purge the SFC system with the mobile phase (supercritical CO₂ and methanol with 0.1% TFA).
-
Equilibrate the chiral column with the mobile phase at the specified flow rate and back pressure until a stable baseline is achieved. This may take 10-15 minutes.
3. Chromatographic Analysis:
-
Set the SFC system parameters as outlined in the "Chromatographic Conditions" table.
-
Inject 5 µL of the prepared sample solution.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
4. Data Processing:
-
Integrate the peaks corresponding to the D- and this compound enantiomers.
-
Calculate the resolution, tailing factor, and other relevant chromatographic parameters.
Logical Workflow for Chiral SFC Method Development
The following diagram illustrates the logical workflow for developing a chiral SFC separation method for pyroglutamic acid enantiomers.
Caption: Chiral SFC method development workflow.
Conclusion
The described Supercritical Fluid Chromatography method provides an efficient, rapid, and green approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with an acidified methanol modifier is key to achieving successful separation. This application note and protocol serve as a valuable resource for researchers, scientists, and drug development professionals requiring enantioselective analysis of pyroglutamic acid and other similar acidic chiral compounds.
References
Application Notes and Protocols for L-Pyroglutamic Acid Derivatization in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of L-pyroglutamic acid for analysis by gas chromatography (GC). Due to its polar nature and low volatility, direct GC analysis of this compound is challenging.[1] Derivatization is a crucial step to increase its volatility and thermal stability, making it suitable for GC-based separation and detection.[1]
Two primary derivatization strategies are presented: silylation and a two-step esterification-acylation method. These protocols are designed to be a comprehensive guide for researchers in various fields, including metabolomics, pharmaceutical analysis, and clinical chemistry.
Introduction to this compound and the Need for Derivatization
This compound, a cyclic amide and a derivative of glutamic acid, is a significant molecule in various biological processes. Its accurate quantification is often crucial in research and development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of small molecules. However, the inherent chemical properties of this compound—specifically its polarity due to the carboxylic acid and amide groups—hinder its direct analysis by GC. Derivatization chemically modifies the analyte to increase its volatility, reduce its polarity, and improve its chromatographic behavior.
It is important to note that this compound can also be an artifact formed from the cyclization of glutamine or glutamic acid under certain analytical conditions, a factor that must be considered during sample preparation and data interpretation.[2][3][4][5][6]
Derivatization Methods
Silylation
Silylation is a common derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are frequently used.[2][3] The resulting TMS-derivatives are significantly more volatile and suitable for GC analysis.
Experimental Protocol: Silylation of this compound
This protocol is based on methodologies for the silylation of amino acids.[2][3]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (HPLC grade)
-
Pyridine
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Preparation:
-
For liquid samples, transfer a known volume (e.g., 50-100 µL) into a GC vial.
-
For solid samples, accurately weigh a small amount and dissolve it in a suitable solvent.
-
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen or argon gas. The presence of moisture can interfere with the silylation reaction, leading to poor yields and instability of the derivatives. A drying temperature of around 60°C can be applied.[3]
-
Derivatization:
-
Add 100 µL of acetonitrile to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly.
-
-
Reaction: Heat the mixture at a specific temperature and time to ensure complete derivatization. Typical conditions range from 60°C to 100°C for 30 to 60 minutes.[2][3]
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data Summary: Silylation
| Parameter | Value/Range | Reference |
| Derivatization Reagent | BSTFA + 1% TMCS | [2][3] |
| Solvent | Acetonitrile, Pyridine | |
| Reaction Temperature | 60 - 100 °C | [2][3] |
| Reaction Time | 30 - 60 minutes | [2][3] |
| GC Column | HP5MS (30 m, 0.25 mm, 0.25 µm) or similar | [3] |
| Injector Temperature | 250 °C | [3] |
| Oven Program | Initial 70°C (1 min), ramp to 170°C at 10°C/min, then to 280°C at 30°C/min, hold for 5 min | [3] |
Experimental Workflow: Silylation
Caption: Workflow for the silylation of this compound.
Two-Step Esterification and Acylation
This method involves two sequential reactions to derivatize both the carboxylic acid and the amide groups of this compound. First, the carboxylic acid group is esterified, typically to a methyl ester. Subsequently, the amide group is acylated. This approach can offer high specificity and is particularly useful in complex matrices. A common combination is esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA).[7][8]
Experimental Protocol: Esterification and Acylation of this compound
This protocol is adapted from methods used for the derivatization of pyroglutamate (B8496135) derived from peptides.[7][8][9]
Materials:
-
This compound standard or sample extract
-
2 M HCl in Methanol (B129727) (CH3OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Nitrogen or argon gas for drying and solvent evaporation
Procedure:
-
Sample Preparation and Drying:
-
Prepare and dry the sample as described in the silylation protocol.
-
-
Esterification:
-
Acylation:
-
Final Preparation and Analysis:
-
Cool the vial to room temperature.
-
The sample can be injected directly, or the solvent can be evaporated and the residue redissolved in a suitable solvent for GC-MS analysis.
-
Quantitative Data Summary: Esterification and Acylation
| Parameter | Value/Range | Reference |
| Esterification Reagent | 2 M HCl in Methanol | [7][8] |
| Esterification Temperature | 80 °C | [7][8] |
| Esterification Time | 20 - 60 minutes | [7][8] |
| Acylation Reagent | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate (1:4 v/v) | [7][8] |
| Acylation Temperature | 65 °C | [7][8] |
| Acylation Time | 30 minutes | [7][8] |
| GC-MS Mode | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) can be used for high sensitivity with fluorinated derivatives. | [7][8] |
Experimental Workflow: Two-Step Esterification and Acylation
Caption: Workflow for the two-step derivatization of this compound.
Chiral Analysis
For the separation of L- and D-enantiomers of pyroglutamic acid, a chiral GC column is necessary.[10][11] The derivatization protocols described above can be used in conjunction with a chiral column, such as a Chirasil-L-Val.[10][11] This is particularly important in applications where the stereochemistry of pyroglutamic acid is of interest.
Important Considerations
-
Internal Standards: For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to account for variations in derivatization efficiency and injection volume.[7][8]
-
Method Validation: It is essential to validate the chosen derivatization and GC-MS method for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) for the specific application.
-
Artifact Formation: Be aware of the potential for pyroglutamic acid formation from glutamic acid and glutamine during sample preparation and derivatization.[2][3][4] Chromatographic separation of these compounds is crucial if they are present in the sample.
Conclusion
The derivatization of this compound is a prerequisite for its successful analysis by gas chromatography. Both silylation and the two-step esterification-acylation methods are effective approaches. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether chiral separation is necessary. The protocols and data provided in these application notes serve as a detailed starting point for method development and routine analysis in a variety of scientific and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Fermentation of L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-pyroglutamic acid (pGlu), a cyclic derivative of L-glutamic acid, is a molecule of significant interest in the pharmaceutical and food industries. It serves as a chiral building block in the synthesis of various pharmaceuticals and is also recognized for its role as a cognitive enhancer and humectant. Microbial fermentation presents a promising and sustainable alternative to chemical synthesis for the production of this compound. This document provides detailed application notes and protocols for the production of this compound through microbial fermentation, focusing on both enzymatic and non-enzymatic conversion methods.
Principle of Production
This compound can be produced from two primary precursors: L-glutamine and L-glutamic acid.
-
Enzymatic Conversion: This process primarily utilizes L-glutamine as the substrate. Certain microorganisms, particularly thermophilic lactic acid bacteria, possess the enzyme glutaminyl cyclase (QC), which catalyzes the intramolecular cyclization of L-glutamine to form this compound with the release of ammonia.
-
Non-Enzymatic (Spontaneous) Conversion: L-glutamic acid can be converted to this compound through non-enzymatic dehydration. This reaction is significantly influenced by process conditions such as high temperature and acidic or alkaline pH.[1]
Microbial Strains for this compound Production
Several thermophilic lactic acid bacteria have been identified as potent producers of this compound from L-glutamine. The selection of the microbial strain is a critical factor influencing the overall yield and efficiency of the fermentation process.
| Microbial Strain | Key Characteristics |
| Lactobacillus helveticus | Exhibits high glutamine to pGlu cyclase activity.[2] Known for its robust growth at thermophilic temperatures. |
| Lactobacillus delbrueckii subsp. bulgaricus | Another thermophilic lactic acid bacterium with demonstrated glutaminyl cyclase activity.[2] Commonly used in dairy fermentations. |
| Streptococcus thermophilus | Also possesses the enzymatic machinery for converting glutamine to this compound.[2] Often used in co-culture with Lactobacillus species. |
| Sulfolobus solfataricus (for non-enzymatic) | A hyperthermophilic archaeon where spontaneous conversion of L-glutamate to pGlu has been observed during fed-batch cultivation at high temperatures (78°C) and low pH (3.0), though pGlu was found to inhibit its growth.[1] |
Quantitative Data on this compound Production
The following tables summarize key quantitative data from studies on this compound production.
Table 1: Enzymatic Conversion of L-Glutamine to this compound by Cell Lysates of Lactic Acid Bacteria
| Microbial Strain | Processing Yield (%) | Reference |
| Lactobacillus helveticus | 30.3 | [2] |
| Lactobacillus delbrueckii subsp. bulgaricus | 1.4 - 30.3 | [2] |
| Streptococcus thermophilus | 1.4 - 30.3 | [2] |
| Lactobacillus delbrueckii subsp. lactis | 1.4 - 30.3 | [2] |
Table 2: Non-Enzymatic Conversion of L-Glutamic Acid to this compound
| Temperature (°C) | pH | First-Order Dehydration Rate of L-Glutamate (h⁻¹) | Reference |
| 78 | 3.0 | 1.08 x 10⁻² | [1] |
| 78 | 7.0 | 0.03 x 10⁻² | [1] |
| 78 | 10.0 | Significantly higher than at pH 7.0 | [1] |
| 37 | 4.0 | Increased formation observed | [3][4] |
| 37 | 6.2 | Minimal formation observed | [3][4] |
| 37 | 8.0 | Increased formation observed | [3][4] |
| 45 | 4.1 | Half-life of N-terminal glutamic acid ~9 months | [3] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound using Lactobacillus helveticus
1. Strain Activation and Inoculum Preparation:
- Aseptically transfer a cryopreserved vial of Lactobacillus helveticus to a sterile tube containing 10 mL of MRS (de Man, Rogosa and Sharpe) broth.
- Incubate at 42°C for 18-24 hours without agitation.
- Perform a second subculture by transferring 1 mL of the activated culture to 100 mL of MRS broth and incubate under the same conditions. This serves as the inoculum.
2. Fermentation:
- Fermentation Medium: Prepare a fermentation medium containing (per liter):
- Whey permeate: 100 g (as a lactose (B1674315) source)
- Yeast extract: 20 g (as a nitrogen and vitamin source)
- L-Glutamine: 20 g (as the precursor)
- Adjust the initial pH to 6.2 with 5M NaOH.
- Sterilize the medium by autoclaving at 121°C for 15 minutes.
- Aseptically inoculate the sterile fermentation medium with 5% (v/v) of the prepared Lactobacillus helveticus inoculum.
- Incubate the fermentation culture at 42°C in a bioreactor. Maintain the pH at 5.9 by the automated addition of 5M NaOH.[5]
- Maintain anaerobic conditions by flushing the headspace with nitrogen gas.
- Continue the fermentation for 48-72 hours.
3. Monitoring the Fermentation:
- Withdraw samples aseptically at regular intervals (e.g., every 6-12 hours).
- Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
- Determine the concentrations of L-glutamine and this compound using HPLC or LC-MS/MS.
Protocol 2: Downstream Processing for this compound Recovery
1. Biomass Removal:
- Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
- Collect the supernatant containing the dissolved this compound.
2. Protein Precipitation and Clarification:
- Adjust the pH of the supernatant to the isoelectric point of the major proteins (around 4.6 for milk-based media) using HCl to precipitate residual proteins.
- Centrifuge again at 10,000 x g for 15 minutes to remove the precipitated proteins.
- Alternatively, use ultrafiltration with a 10 kDa cut-off membrane to remove proteins and other high molecular weight impurities.
3. Crystallization:
- Concentrate the clarified supernatant under reduced pressure at 55-60°C to increase the this compound concentration.
- Add absolute ethanol (B145695) to the concentrated solution (a common method for organic acid crystallization).[6][7]
- Cool the solution to 4°C and allow this compound to crystallize.
- Collect the crystals by vacuum filtration.
- Wash the crystals with cold ethanol to remove soluble impurities.
- Dry the crystals under vacuum at 55°C.[6]
Protocol 3: Analytical Quantification of this compound by HPLC
1. Sample Preparation:
- Centrifuge the fermentation broth sample to remove cells.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Deionized water adjusted to pH 2.1 with phosphoric acid.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV at 210 nm.[8]
- Injection Volume: 20 µL.
- Column Temperature: 23°C.
3. Quantification:
- Prepare a standard curve using known concentrations of this compound.
- Quantify the this compound in the samples by comparing the peak area with the standard curve.
Visualizations
Enzymatic Conversion of L-Glutamine to this compound
References
- 1. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of pyroglutamic acid by thermophilic lactic acid bacteria in hard-cooked mini-cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103664729A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. iris.unina.it [iris.unina.it]
Application Notes and Protocols for the Synthesis of Neuroprotective Agents from L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-pyroglutamic acid as a versatile chiral building block for the synthesis of novel neuroprotective agents. This document details the rationale, synthetic strategies, and key experimental protocols for evaluating the neuroprotective potential of this compound derivatives.
Introduction: this compound in Neuroprotection
This compound, a cyclic derivative of L-glutamic acid, has garnered significant attention in medicinal chemistry due to its unique structural features and inherent chirality. Its rigid, lactam-constrained framework makes it an attractive scaffold for the design of compounds targeting the central nervous system. Derivatives of this compound have shown promise in a range of neuroprotective applications, including the mitigation of excitotoxicity, reduction of neuroinflammation, and promotion of neurite outgrowth. These properties position this compound as a valuable starting material for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The neuroprotective effects of this compound and its analogs are believed to be mediated through multiple mechanisms. These include the antagonism of excitatory amino acid receptors (specifically non-NMDA receptors), modulation of neurotransmitter systems, and exertion of anti-inflammatory effects in brain immune cells (microglia).[1] The versatility of the pyroglutamate (B8496135) core allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthesis of neuroprotective agents from this compound typically involves the modification of its carboxylic acid or lactam functionalities to yield esters and amides.
General Synthesis of this compound Esters
This compound esters can be synthesized through Fischer esterification, where this compound is reacted with an alcohol in the presence of an acid catalyst.
Protocol 1: Synthesis of Methyl L-pyroglutamate
-
Materials: this compound, Methanol, Thionyl chloride, Sodium bicarbonate.
-
Procedure:
-
Dissolve this compound in methanol.
-
Carefully add thionyl chloride as a catalyst to the solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 6°C) for approximately 6.5 hours.[2]
-
Neutralize the reaction by adding sodium bicarbonate to quench the catalyst.
-
The resulting product is methyl L-pyroglutamate.[2]
-
General Synthesis of this compound Amides
Amide derivatives are often synthesized by activating the carboxylic acid of this compound, followed by reaction with a desired amine.
Protocol 2: Synthesis of a Novel Pyroglutamate Amide (NSP)
This protocol describes a conceptual pathway for synthesizing a novel pyroglutamate amide (NSP) by coupling this compound with a neuroactive amine moiety, such as a derivative of memantine.
-
Materials: this compound, a neuroactive amine (e.g., an amino-adamantane derivative), a coupling agent (e.g., DCC or EDC), and a suitable solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the coupling agent to activate the carboxylic acid.
-
Introduce the neuroactive amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable technique like TLC.
-
Purify the final product, NSP, using chromatographic methods.
-
Experimental Protocols for Neuroprotective Activity Assessment
A battery of in vitro assays is crucial for evaluating the neuroprotective potential of newly synthesized this compound derivatives. Key assays include the assessment of neuritogenic activity, anti-inflammatory effects, and protection against excitotoxicity.
Neuritogenic Activity Assay in PC-12 Cells
This assay evaluates the ability of a compound to promote neurite outgrowth, a crucial process in neuronal development and regeneration. PC-12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate into a sympathetic neuron-like phenotype in the presence of Nerve Growth Factor (NGF).
Protocol 3: Neurite Outgrowth Assay
-
Cell Line: PC-12 cells.
-
Materials: PC-12 cells, cell culture medium (e.g., DMEM with horse and fetal bovine serum), Nerve Growth Factor (NGF), test compounds (this compound derivatives), collagen-coated culture plates, and a microscope with imaging capabilities.
-
Procedure:
-
Seed PC-12 cells onto collagen-coated plates.
-
After cell attachment, replace the medium with a low-serum differentiation medium.
-
Treat the cells with various concentrations of the test compounds in the presence of a sub-optimal concentration of NGF.
-
Incubate for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than the cell body diameter and the average length of the longest neurite per cell.
-
Anti-inflammatory Assay in BV-2 Microglial Cells
This assay assesses the anti-inflammatory properties of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Protocol 4: Nitric Oxide (NO) Production Assay
-
Cell Line: BV-2 murine microglial cells.
-
Materials: BV-2 cells, cell culture medium, Lipopolysaccharide (LPS), test compounds, and Griess reagent.
-
Procedure:
-
Plate BV-2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of the compounds to protect neuronal cells from cell death induced by excessive exposure to glutamate (B1630785), a key mechanism in many neurodegenerative diseases.
Protocol 5: Glutamate Excitotoxicity Assay
-
Cell Lines: N2a (mouse neuroblastoma) or primary cortical neurons.
-
Materials: Neuronal cells, cell culture medium, L-glutamic acid, test compounds, and a cell viability assay kit (e.g., MTT or LDH).
-
Procedure:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for PC12 cells) for a defined period (e.g., 24 hours).[3]
-
Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated control.
-
Data Presentation
The quantitative data from the neuroprotective assays should be summarized in clear and structured tables to facilitate comparison between different this compound derivatives.
Table 1: Neuritogenic Activity of this compound Derivatives in PC-12 Cells
| Compound | Concentration (µM) | % of Neurite-Bearing Cells | Average Neurite Length (µm) |
| Control (NGF only) | - | 25 ± 3 | 30 ± 5 |
| Derivative A | 10 | 45 ± 4 | 42 ± 6 |
| 50 | 62 ± 5 | 58 ± 7 | |
| Derivative B | 10 | 35 ± 3 | 38 ± 5 |
| 50 | 51 ± 4 | 49 ± 6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Anti-inflammatory Activity of this compound Derivatives in BV-2 Cells
| Compound | IC₅₀ for NO Inhibition (µM) |
| Derivative C | 15.2 ± 1.8 |
| Derivative D | 22.5 ± 2.1 |
| Quercetin (Positive Control) | 8.9 ± 0.9 |
IC₅₀ values represent the concentration required for 50% inhibition of LPS-induced nitric oxide production.
Table 3: Neuroprotective Effect of this compound Derivatives against Glutamate-Induced Excitotoxicity in N2a Cells
| Compound | Concentration (µM) | % Cell Viability (MTT Assay) |
| Control (untreated) | - | 100 ± 5 |
| Glutamate (5 mM) | - | 45 ± 4 |
| Derivative E | 10 | 65 ± 5 |
| 50 | 82 ± 6 | |
| Derivative F | 10 | 58 ± 4 |
| 50 | 75 ± 5 |
Data are presented as mean ± SD from three independent experiments.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the development of neuroprotective agents from this compound.
References
Application Note: Identification and Quantification of Pyroglutamic Acid in Wine using ¹H-NMR Spectroscopy
Introduction
Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a derivative of glutamic acid naturally present in various foods, including wine.[1] It is formed through the intramolecular cyclization of glutamine or glutamic acid, a reaction that can be influenced by factors such as temperature and pH during winemaking and storage.[2][3][4] The presence and concentration of pyroglutamic acid are of interest as it can impact the sensory profile of wine, sometimes contributing to a bitter or unfavorable taste.[2][3] Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a powerful, non-destructive, and rapid analytical solution for the simultaneous identification and quantification of multiple metabolites in complex mixtures like wine.[5][6][7] This technique requires minimal sample preparation, provides high reproducibility, and allows for the unambiguous identification of compounds such as pyroglutamic acid without the need for prior separation.[5][8]
This application note provides a detailed protocol for the identification and quantification of pyroglutamic acid in wine samples using ¹H-NMR spectroscopy.
Experimental Protocols
The following protocols are based on established methodologies for the metabolomic analysis of wine by ¹H-NMR.[9][10][11][12]
1. Sample Preparation (Direct Analysis Method)
The direct analysis (DA) method is favored for its speed and for preserving the original composition of the wine sample.[9][13]
-
Objective: To prepare a wine sample for ¹H-NMR analysis by adding a deuterated solvent for field-frequency lock, a pH buffer, and an internal standard for chemical shift referencing and quantification.
-
Materials:
-
Wine sample
-
Phosphate (B84403) buffer (1 M, pH adjusted to a specific value, e.g., 2.6 or 3.1)[8][11]
-
Deuterated water (D₂O)
-
Internal Standard solution: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or Trimethylsilylpropanoic acid sodium salt (TMSP) in D₂O.[8][10]
-
5 mm NMR tubes
-
-
Procedure:
-
Centrifuge the wine sample to remove any suspended solids.
-
In a clean vial, combine the wine supernatant with the buffer and internal standard solution. A common ratio is 420 µL of centrifuged wine, 120 µL of 1 M phosphate buffer, and 60 µL of an internal standard solution (e.g., containing 0.9 mM calcium formate (B1220265) and 5 mM TSP).[8] Alternatively, a simpler mixture of 900 µL of wine and 100 µL of an internal standard solution in D₂O can be used.[10]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Transfer an appropriate volume (typically 550-600 µL) of the final mixture into a 5 mm NMR tube.[8][10]
-
The sample is now ready for NMR analysis.
-
2. ¹H-NMR Data Acquisition
-
Objective: To acquire high-quality ¹H-NMR spectra with effective suppression of the dominant water and ethanol (B145695) signals to allow for the detection of lower concentration metabolites like pyroglutamic acid.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 600, or 700 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.[10][11]
-
Software: Standard spectrometer control software (e.g., Bruker ICON-NMR).[10]
-
Typical Acquisition Parameters:
-
Pulse Sequence: A one-dimensional Nuclear Overhauser Effect Spectroscopy (1D-NOESY) pulse sequence with presaturation is commonly used for solvent suppression (e.g., noesygppr1d).[10][11]
-
Number of Scans (ns): 16 to 128, adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate quantification.[11]
-
Relaxation Delay (d1): Typically 5 seconds or longer to ensure full relaxation of protons for accurate integration.[11]
-
3. Data Processing and Analysis
-
Objective: To process the raw NMR data to identify and quantify pyroglutamic acid.
-
Software: NMR data processing software (e.g., TopSpin, Mnova, or similar).
-
Procedure:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the internal standard signal (TSP/TMSP at δ 0.00 ppm).[8]
-
Identification: Identify the characteristic signals of pyroglutamic acid in the ¹H-NMR spectrum.
-
Quantification: Integrate the area of a well-resolved pyroglutamic acid signal. Compare this integral to the integral of the known concentration of the internal standard (TSP) to calculate the concentration of pyroglutamic acid in the sample.
-
Data Presentation
Quantitative Data Summary
The concentration of pyroglutamic acid can vary significantly among different wines.
| Analyte | Concentration Range in Wine (mg/L) | Reference |
| Pyroglutamic Acid | 50 - 610 | Pfeiffer & König (2009)[2] |
Typical ¹H-NMR Acquisition Parameters for Wine Analysis
The parameters used for NMR analysis are crucial for obtaining high-quality, quantifiable data.
| Parameter | Value | Purpose | Reference |
| Spectrometer Frequency | 400 - 700 MHz | Higher field provides better signal dispersion and sensitivity. | [10][11] |
| Pulse Sequence | 1D NOESY with presaturation | Suppression of water and ethanol signals. | [10][11] |
| Temperature | 293 - 300 K | Stable and reproducible experimental conditions. | [10][11] |
| Number of Scans (ns) | 16 - 128 | To achieve adequate signal-to-noise for quantification. | [11] |
| Relaxation Delay (d1) | ≥ 5 s | Ensures complete proton relaxation for accurate quantification. | [11] |
| Internal Standard | TSP / TMSP | Chemical shift reference (δ 0.00 ppm) and for quantification. | [8][10] |
Visualizations
Workflow for NMR-based Identification of Pyroglutamic Acid in Wine
Caption: Experimental workflow from sample preparation to quantification.
Formation Pathway of Pyroglutamic Acid
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR in the Service of Wine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. economie.gouv.fr [economie.gouv.fr]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. mdpi.com [mdpi.com]
- 11. 1 H-NMR metabolomics for wine screening and analysis | OENO One [oeno-one.eu]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of two sample preparation methods for 1H-NMR wine profiling: Direct analysis and solid-phase extraction | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of L-pyroglutamic acid (pGlu) into synthetic peptides using solid-phase peptide synthesis (SPPS). This document covers the primary strategies, experimental protocols, and comparative data to assist researchers in selecting the optimal method for their specific application.
This compound is a cyclic amino acid derivative of glutamic acid or glutamine. It is found at the N-terminus of many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH). The pGlu residue confers enhanced stability against degradation by aminopeptidases.
Strategies for Incorporating this compound
There are two primary strategies for introducing an N-terminal pGlu residue in SPPS:
-
Direct Coupling of a Protected this compound Derivative: This approach involves the direct coupling of a commercially available pGlu derivative, such as Boc-pGlu-OH or Fmoc-pGlu-OH, to the N-terminus of the resin-bound peptide. This method offers a straightforward and reliable way to incorporate pGlu.
-
On-Resin Cyclization of an N-Terminal Glutamine (Gln) Residue: In this strategy, a peptide with an N-terminal Gln is first synthesized. The subsequent cyclization of the Gln side-chain amide with the free N-terminal amine to form the pGlu lactam is then induced, typically under acidic conditions during cleavage from the resin.
Data Presentation: Comparison of pGlu Incorporation Strategies
While direct, side-by-side comparative studies with quantitative data for all pGlu incorporation methods are not abundant in the literature, the following tables summarize the expected performance based on the principles of Boc and Fmoc chemistries and data from various sources.
Table 1: Comparison of Direct Coupling vs. On-Resin Cyclization
| Parameter | Direct Coupling of pGlu | On-Resin Cyclization of Gln |
| Typical Crude Purity | Generally higher due to a more controlled reaction. | Variable, potentially lower due to the possibility of incomplete cyclization and side reactions. |
| Overall Yield | Can be higher due to a cleaner reaction profile. | Potentially lower due to the extra cyclization step and potential for side products. |
| Predictability | High | Moderate, as cyclization efficiency can be sequence-dependent. |
| Cost of Starting Material | Higher cost for protected pGlu derivatives. | Lower cost for Fmoc-Gln(Trt)-OH. |
Table 2: Comparison of Coupling Reagents for Direct pGlu Coupling
| Coupling Reagent | Typical Coupling Efficiency | Key Advantages | Potential Disadvantages |
| HATU | >99% | High efficiency, fast reaction times, low racemization risk.[1] | Higher cost compared to other reagents. |
| HBTU | >99% | Good efficiency, widely used.[1] | Slightly slower than HATU, can be less effective for hindered couplings. |
| DIC/HOBt | >95% | Cost-effective. | Slower reaction times, potential for side reactions if not optimized. |
Experimental Protocols
Protocol 1: Direct Coupling of Boc-pGlu-OH in Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide with an N-terminal pGlu using Boc-pGlu-OH.
Materials:
-
Pre-loaded resin with the desired C-terminal amino acid (e.g., MBHA resin for a C-terminal amide)
-
Boc-protected amino acids
-
Boc-pGlu-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (for Fmoc removal if using a mixed strategy)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Peptide Chain Elongation (Boc-SPPS Cycles):
-
Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with 5% DIPEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, neutralization, and coupling steps for each amino acid in the sequence.
-
-
Final Coupling of Boc-pGlu-OH:
-
After the final amino acid coupling and subsequent deprotection and neutralization, add a solution of Boc-pGlu-OH (2 equivalents), HBTU (1.95 equivalents), and DIPEA (3 equivalents) in DMF to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Direct Coupling of Fmoc-pGlu-OH in Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal pGlu using Fmoc-pGlu-OH.
Materials:
-
Pre-loaded resin with the desired C-terminal amino acid (e.g., Rink Amide resin for a C-terminal amide)
-
Fmoc-protected amino acids
-
Fmoc-pGlu-OH
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Peptide Chain Elongation (Fmoc-SPPS Cycles):
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HATU/DIPEA in DMF) for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Final Coupling of Fmoc-pGlu-OH:
-
After the final amino acid coupling and subsequent deprotection, add a solution of Fmoc-pGlu-OH (2 equivalents), HATU (1.95 equivalents), and DIPEA (3 equivalents) in DMF to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal pGlu residue with 20% piperidine in DMF for 20 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the final pGlu-peptide by RP-HPLC.
Protocol 3: On-Resin Cyclization of N-Terminal Glutamine to this compound
This protocol describes the synthesis of a peptide with an N-terminal pGlu via on-resin cyclization of a Gln residue.
Materials:
-
Pre-loaded resin with the desired C-terminal amino acid (e.g., Rink Amide resin)
-
Fmoc-protected amino acids, including Fmoc-Gln(Trt)-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage and cyclization cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling and Peptide Elongation: Follow the standard Fmoc-SPPS protocol as described in Protocol 2 to synthesize the desired peptide sequence, using Fmoc-Gln(Trt)-OH for the N-terminal residue.
-
Final Fmoc Deprotection: After coupling the N-terminal Fmoc-Gln(Trt)-OH, remove the Fmoc group with 20% piperidine in DMF.
-
Washing and Drying: Wash the resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Cleavage and On-Resin Cyclization:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. The acidic conditions of the cleavage cocktail will simultaneously cleave the peptide from the resin, remove the side-chain protecting groups (including the Trt group from Gln), and catalyze the cyclization of the N-terminal Gln to pGlu.
-
Collect the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge the mixture and lyophilize the peptide pellet.
-
-
Purification: Purify the crude pGlu-peptide by RP-HPLC.
Mandatory Visualizations
Caption: Workflow for SPPS incorporating this compound via direct coupling.
Caption: Workflow for SPPS incorporating this compound via on-resin cyclization of N-terminal glutamine.
Caption: Simplified signaling pathway of Thyrotropin-Releasing Hormone (TRH).
References
Troubleshooting & Optimization
Technical Support Center: Preventing Spontaneous Cyclization of Glutamine to Pyroglutamate in Peptides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of pyroglutamate (B8496135) (pGlu) formation from N-terminal glutamine (Gln) residues in peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help maintain the integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate (pGlu) and why is its formation a problem?
A1: Pyroglutamate (pGlu) is a cyclic derivative formed from an N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residue through an intramolecular cyclization reaction.[1] This modification involves the loss of ammonia (B1221849) from Gln or water from Glu.[1][2] The formation of pGlu is a significant concern for several reasons:
-
Product Heterogeneity: It creates a mixed population of molecules (the intended peptide and the pGlu-modified version), which complicates analysis, characterization, and quality control.[1][2]
-
Blocked N-Terminus: The cyclic structure of pGlu lacks a free primary amine, which prevents sequencing by standard methods like Edman degradation.[1][3]
-
Impact on Bioactivity: Modification at the N-terminus can alter the peptide's conformation, potentially affecting its biological activity or binding affinity.[1][3]
-
Analytical Challenges: The change in mass (-17.03 Da for Gln) and charge can complicate analytical techniques like mass spectrometry and ion-exchange chromatography.[1]
Q2: What is the chemical mechanism of pyroglutamate formation?
A2: The formation of pGlu is an intramolecular nucleophilic attack. The α-amino group of the N-terminal Gln residue attacks its own side-chain γ-carbonyl carbon. This reaction forms a stable, five-membered ring structure and releases a molecule of ammonia.[1][2][4] This process can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase (QC) in biological systems.[2][5]
Caption: Mechanism of Glutamine to Pyroglutamate Cyclization.
Q3: What factors promote the spontaneous formation of pGlu?
A3: Several factors can accelerate the rate of non-enzymatic pGlu formation:
-
pH: The reaction is pH-dependent. For N-terminal Gln, cyclization is favored at neutral to slightly basic pH.[1] For N-terminal Glu, the rate increases in both acidic (pH < 4) and alkaline (pH > 8) conditions, with a minimum rate around pH 6.0-7.0.[1]
-
Temperature: Higher temperatures significantly increase the rate of cyclization.[1]
-
Buffer Composition: Some buffer species can catalyze the reaction. For example, phosphate (B84403) and ammonium (B1175870) carbonate buffers have been shown to accelerate pGlu formation from N-terminal Gln compared to buffers like Tris-HCl.[1]
-
Peptide Structure: The local conformation and flexibility of the N-terminus can influence the rate of cyclization.[1]
Q4: How can I prevent pGlu formation during solid-phase peptide synthesis (SPPS)?
A4: During Fmoc-based SPPS, the primary strategy is to protect the side-chain amide of glutamine. The most common and effective protecting group is Trityl (Trt).[6] Using Fmoc-Gln(Trt)-OH prevents the side-chain from participating in unwanted reactions, including cyclization and dehydration.[6] The Trt group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is cleanly removed during the final acidic cleavage (e.g., with TFA).[6][7]
Q5: What are the best practices for handling and storing peptides to minimize pGlu formation?
A5: Proper handling and storage are critical to maintaining the integrity of your peptide post-synthesis and purification.
-
pH Control: Maintain the peptide in a buffer with a pH between 6.0 and 7.0, as this range is where the cyclization rate is often minimal.[1]
-
Temperature Control: Store peptide solutions at low temperatures. For short-term storage (days to weeks), 4°C is recommended.[1] For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.[1]
-
Avoid Freeze-Thaw Cycles: Aliquoting the peptide solution prevents repeated freeze-thaw cycles, which can degrade the peptide.[8]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is the preferred method.[1] Storing the peptide as a dry powder at -20°C or -80°C significantly reduces molecular mobility and slows the rate of cyclization.[1]
Troubleshooting Guide
This guide addresses common issues that may indicate pGlu formation.
Caption: Troubleshooting workflow for suspected pGlu formation.
| Issue | Potential Cause | Recommended Action |
| Unexpected peak appears in RP-HPLC, eluting earlier than the main peptide peak. | Spontaneous cyclization of N-terminal Gln to pGlu. The pGlu form is typically less polar. | Analyze the new peak by Mass Spectrometry. Look for a mass decrease of 17.03 Da corresponding to the loss of ammonia.[1] |
| N-terminal sequencing (Edman degradation) fails. | The N-terminus is blocked. This is a classic sign of pGlu formation, which lacks the primary amine required for the Edman reaction.[1][3] | 1. Confirm the mass via MS. 2. Enzymatically remove the pGlu residue with pyroglutamate aminopeptidase (B13392206) (pGAP) and re-attempt sequencing.[1][9] |
| Loss of peptide concentration or biological activity over time in solution. | Degradation of the peptide, potentially through pGlu formation, especially if stored in suboptimal buffer (pH) or at elevated temperatures. | Review storage conditions. Re-purify the sample if necessary and store it lyophilized at -80°C or as frozen single-use aliquots in a pH 6.0-7.0 buffer.[1][8] |
| Batch-to-batch variability in biological assays. | Inconsistent levels of pGlu formation between different production or purification lots. | Implement strict pH and temperature controls during purification.[1] Quantify the pGlu percentage in each batch using a validated LC-MS method to ensure consistency. |
Data Presentation
Table 1: Factors Influencing Spontaneous pGlu Formation Rate
This table summarizes the qualitative impact of key factors on the rate of glutamine cyclization.
| Factor | Condition | Impact on pGlu Formation Rate | Rationale |
| pH | Neutral to slightly basic | Increased | The unprotonated N-terminal amine is a better nucleophile for the intramolecular attack.[10] |
| Acidic (pH < 6) | Decreased | The N-terminal amine is protonated (-NH3+), making it a poor nucleophile.[10][11] | |
| Temperature | High (>25°C) | Significantly Increased | Provides the necessary activation energy for the cyclization reaction.[1][12] |
| Low (4°C or below) | Significantly Decreased | Slows down the reaction kinetics.[1][12] | |
| Buffer Type | Phosphate, Carbonate | Increased | These buffer species can act as catalysts for the reaction.[1] |
| Tris-HCl, Water | Lower | Less catalytic activity compared to phosphate or carbonate buffers.[1] | |
| Physical State | Liquid Solution | Higher | Molecules have high mobility, facilitating the intramolecular reaction. |
| Lyophilized (Solid) | Significantly Lower | Molecular mobility is greatly restricted, hindering the reaction.[1] |
Experimental Protocols
Protocol 1: Using Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard coupling cycle for incorporating a side-chain protected glutamine residue to prevent pGlu formation during synthesis.
Caption: Standard Fmoc-SPPS cycle using side-chain protected Gln.
Methodology:
-
Resin Preparation: Start with the peptide-resin which has a free N-terminal amine from the previous deprotection step. Swell the resin in dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-4 equivalents relative to resin substitution), a coupling agent like HBTU (3-4 eq.), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated Fmoc-Gln(Trt)-OH solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.
-
Washing: After coupling, drain the reaction vessel and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove all soluble reagents and byproducts.
-
Fmoc Deprotection: To prepare for the next amino acid coupling, remove the Fmoc group from the newly added Gln residue by treating the resin with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin again with DMF and DCM. The resin is now ready for the next coupling cycle.
-
Final Cleavage: After the full peptide is synthesized, the peptide is cleaved from the resin and the Trt side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing >90% Trifluoroacetic Acid (TFA) with scavengers.
Protocol 2: Analytical Detection of Pyroglutamate by LC-MS
This protocol provides a general method for identifying and quantifying pGlu formation in a peptide sample.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Separation (RP-HPLC):
-
Column: Use a C18 reversed-phase column with sufficient resolution.
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.
-
Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes) at a flow rate of 0.3 mL/min.[2]
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan: Acquire data in a full scan mode to identify the molecular weights of the native peptide and the pGlu-modified peptide. The expected mass difference is a loss of 17.03 Da (the mass of NH₃).
-
Tandem MS (MS/MS): Perform fragmentation (MS/MS) on the parent ion of the suspected pGlu-peptide. The fragmentation pattern will confirm the sequence and pinpoint the modification at the N-terminus.
-
-
Quantification: The relative amount of pGlu formation can be calculated by integrating the peak areas from the extracted ion chromatograms (EICs) of the native peptide and the pGlu-modified peptide. For absolute quantification, a synthetic pGlu-peptide standard can be used to generate a calibration curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in L-pyroglutamic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of L-pyroglutamic acid, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter during your experiment.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes?
Answer: Low yield is a common issue that can stem from several factors throughout the synthesis and purification process. The most frequent causes are:
-
Incomplete Cyclization: The conversion of L-glutamic acid to this compound may not have gone to completion. This is often due to suboptimal reaction conditions.
-
Suboptimal Reaction Temperature: The temperature for the thermal dehydration of L-glutamic acid is critical. While higher temperatures can increase the reaction rate, excessively high temperatures (e.g., above 160-180°C) can lead to degradation and the formation of byproducts such as succinimide, pyrrole, and acetonitrile, thereby reducing the yield of the desired product.[1][2]
-
Incorrect Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while excessively long heating can promote side reactions and discoloration.[3][4]
-
Losses During Purification: Significant amounts of the product can be lost during workup and purification steps, especially during filtration and crystallization if the conditions are not optimized.
-
Presence of Water: For solvent-based methods, the presence of excess water can hinder the dehydration reaction. Using absolute ethanol (B145695), for instance, is recommended in catalyzed reactions.[3]
Question: The reaction mixture turned dark brown or black during heating. How does this affect my yield and how can I prevent it?
Answer: The discoloration, often described as browning, is typically due to thermal degradation of the starting material or product.[4] This process is similar to non-enzymatic browning reactions (like the Maillard reaction) and is accelerated at higher temperatures and prolonged heating times.[4][5]
-
Impact on Yield: Browning indicates the formation of degradation byproducts, which directly reduces the amount of this compound formed. These impurities can also complicate the purification and crystallization process.
-
Prevention:
-
Strict Temperature Control: Carefully control the reaction temperature. For neat (solvent-free) thermal cyclization, maintaining a temperature between 140-160°C is often recommended.[4][5]
-
Optimize Heating Time: Avoid heating the reaction for longer than necessary. Typical reaction times range from 45 minutes to 5 hours, depending on the specific method.[3][4]
-
Use of a Solvent System: Performing the reaction in a solvent like absolute ethanol with an acid catalyst allows for lower reaction temperatures (e.g., 90-100°C), which can significantly reduce degradation and discoloration.[3][6]
-
Decolorization: If the product solution is colored after the reaction, it can often be decolorized by treating it with activated carbon before crystallization.[4]
-
Question: My product will not crystallize and remains an oil or a sticky solid. What should I do?
Answer: The failure to crystallize, or "oiling out," can be caused by several factors. This phenomenon occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7]
-
Presence of Impurities: Impurities from side reactions or unreacted starting material can inhibit crystal lattice formation. If the crude product is discolored, this is a likely cause. Consider purifying the crude material first, for example, by running it through a short column of silica (B1680970) gel or using an ion-exchange resin before attempting crystallization again.[8]
-
Incorrect Solvent: The chosen crystallization solvent may not be appropriate. This compound is soluble in water and alcohol but only slightly soluble in ethyl acetate (B1210297) and insoluble in ether.[4] Recrystallization is often successful from ethanol or a mixture of ethanol and petroleum ether.[4] If one solvent fails, trying a different solvent system is a good strategy.[9]
-
Supersaturation Level: The solution may be too supersaturated, causing the product to crash out as an oil. Try using slightly more solvent to dissolve the crude product.[7][10]
-
Cooling Rate: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature and then transfer it to an ice bath or refrigerator.[10]
-
Seeding: If you have a small amount of pure this compound crystals, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and initiate crystallization.
Question: I am concerned about racemization. How can I ensure the stereochemical purity of my this compound?
Answer: Racemization is a valid concern, as high temperatures and extreme pH can cause the chiral center to epimerize, leading to a mixture of L- and D-pyroglutamic acid.
-
Temperature Control: This is the most critical factor. Avoid excessively high temperatures during the cyclization. Methods that use lower temperatures, such as acid-catalyzed cyclization in ethanol (around 90-100°C), are less prone to racemization than high-temperature solvent-free methods.[6][11] One study noted that this compound racemized spontaneously when heated above its melting temperature (~162°C).[12]
-
pH Control: Avoid strongly basic conditions, as high pH has been shown to promote the racemization of glutamic acid.[11] The synthesis is typically performed under neutral (thermal) or acidic conditions, which are less likely to cause significant racemization if the temperature is controlled.
-
Minimize Reaction Time: Use the minimum time required for complete cyclization to reduce the product's exposure to harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis? A1: The most common and direct precursor is L-glutamic acid, which undergoes intramolecular dehydration (cyclization) to form this compound with the loss of a water molecule.[6] L-glutamine can also be a starting material, cyclizing with the loss of ammonia.[2]
Q2: What is a typical yield for this synthesis? A2: Yields can vary significantly based on the method and scale. Well-optimized laboratory and patented procedures report yields ranging from 75% to over 90%.[3][4][6] For example, heating L-glutamic acid in absolute ethanol with a catalytic amount of sulfuric acid can produce yields of 89-90%.[3][6]
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system can distinguish between the more polar L-glutamic acid (starting material) and the less polar this compound (product). By spotting the starting material, the reaction mixture, and a co-spot, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.
Q4: What is the role of a catalyst in the synthesis from L-glutamic acid? A4: An acid catalyst, such as concentrated sulfuric acid, is often used when the reaction is performed in a solvent like ethanol. The catalyst accelerates the dehydration and cyclization reaction, allowing it to proceed efficiently at a lower temperature (e.g., the reflux temperature of ethanol) than is required for solvent-free thermal methods.[3][6] This helps to minimize side reactions and degradation.[6]
Q5: My analytical results (e.g., LC-MS) show pyroglutamic acid in my L-glutamic acid starting material. Is it contaminated? A5: Not necessarily. Both L-glutamic acid and L-glutamine can undergo in-source cyclization to form pyroglutamic acid within the mass spectrometer, particularly under certain electrospray ionization (ESI) conditions.[2][13] This is an analytical artifact and may not reflect the actual composition of your sample. It is crucial to use a chromatographic method that separates L-glutamic acid from this compound before they enter the mass spectrometer to get an accurate measurement.[13]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis from L-Glutamic Acid
| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 147g L-Glutamic Acid | 500ml Absolute Ethanol | 2ml Conc. H₂SO₄ | 90 | 4 | 89.1 | [3] |
| 294g L-Glutamic Acid | 1200ml Absolute Ethanol | 2ml Conc. H₂SO₄ | 92 | 5 | 90.3 | [6][9] |
| 221g L-Glutamic Acid | 900ml Absolute Ethanol | 2.3ml Conc. H₂SO₄ | 95 | 3 | 90.2 | [3][9] |
| 42% L-Glutamic Acid Solution | Water | None | 140 | 3 | 94 (conversion) | [4] |
| L-Glutamic Acid | None (Solvent-free) | None | 155 | 10 min | 75.0 | [5][14] |
| L-Glutamic Acid | None (Solvent-free) | None | 220 | < 5 min | 70 | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis in Ethanol
This method is recommended as the lower reaction temperature minimizes the risk of racemization and discoloration.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add L-glutamic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (approx. 3.4 mL per gram of L-glutamic acid) and a catalytic amount of concentrated sulfuric acid (approx. 0.025 mL per gram of L-glutamic acid).[3]
-
Heating: Heat the mixture to reflux (approximately 90-95°C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the L-glutamic acid spot has disappeared (typically 3-5 hours).
-
Workup - Filtration: After the reaction is complete, filter the hot reaction mixture to remove any unreacted L-glutamic acid, which is insoluble in ethanol.[3][6]
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 55-60°C until the solution is saturated.[3]
-
Crystallization: Cool the concentrated solution to room temperature and then to approximately 20°C. A large amount of crystals should precipitate.
-
Isolation and Drying: Collect the crystals by suction filtration and dry them at 55°C to obtain the final this compound product.[3]
Protocol 2: Thermal Solvent-Free Synthesis
This method is simpler but requires more careful temperature control to avoid side products.
-
Reaction Setup: Place L-glutamic acid in a beaker or flask and heat it in an oil bath.
-
Heating: Raise the temperature of the oil bath to 150-160°C. The L-glutamic acid will melt. Maintain this temperature for approximately 45 minutes to 1 hour.[4][5] The reaction is complete when the evolution of water vapor ceases.
-
Dissolution: After the reaction, carefully pour the hot, molten product into boiling water to dissolve it. The resulting solution may be brown.[4]
-
Decolorization (Optional): If the solution is colored, cool it to 40-50°C and add activated carbon. Stir for 15-20 minutes and then filter to obtain a colorless solution. This step may be repeated if necessary.[4]
-
Concentration and Crystallization: Concentrate the aqueous solution by heating until the volume is reduced by about two-thirds. Stop heating and allow the solution to cool slowly. Colorless crystals will form over several hours.[4]
-
Isolation: Collect the crystals by suction filtration and allow them to air dry.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of β-L-glutamic Acid Crystallization Processes via Moving Horizon Estimation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Influence of this compound on the color formation process of non-enzymatic browning reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Secure Verification [technorep.tmf.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. (713f) Crystallisation of Pyroglutamic Acid: Jumping Crystals and Polymorphic Transformation | AIChE [proceedings.aiche.org]
- 13. researchgate.net [researchgate.net]
- 14. CN102558015B - Preparation method for this compound - Google Patents [patents.google.com]
Optimizing mobile phase for L-pyroglutamic acid HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of L-pyroglutamic acid. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC modes used for this compound analysis?
A1: The most common HPLC modes for analyzing this compound are Reversed-Phase (RP), Chiral, and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of mode depends on the analytical objective, such as quantification in a complex matrix or separation of enantiomers.
Q2: How does mobile phase pH affect the retention of this compound in reversed-phase HPLC?
A2: this compound is an ionizable compound. In reversed-phase HPLC, the pH of the mobile phase dictates its ionization state, which in turn significantly impacts its retention.[1][2][3] At a mobile phase pH below its pKa, this compound will be in its neutral, non-ionized form, leading to stronger retention on a non-polar stationary phase.[1][3] Conversely, at a pH above its pKa, it will be ionized, making it more polar and resulting in weaker retention and earlier elution.[1] Therefore, controlling the mobile phase pH with a suitable buffer is crucial for achieving reproducible retention times.[2][4]
Q3: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?
A3: Peak tailing for this compound can be caused by several factors:
-
Secondary interactions with the stationary phase: Residual silanols on the silica (B1680970) backbone of the column can interact with the polar analyte.
-
Solution: Use a low-pH mobile phase to suppress the ionization of silanols. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Contaminated or worn-out column: A contaminated guard or analytical column can lead to poor peak shape.[5]
Q4: My retention times are drifting. How can I stabilize them?
A4: Retention time drift is a common issue in HPLC and can be caused by:
-
Unstable mobile phase pH: If the buffer capacity is insufficient or the mobile phase is not well-mixed, the pH can fluctuate, leading to changes in retention time.[2]
-
Solution: Ensure the buffer is prepared correctly and is effective at the desired pH. Always use a freshly prepared mobile phase.
-
-
Fluctuations in column temperature: Changes in the ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump issues: Inconsistent flow rates due to pump malfunctions or leaks can cause retention time variability.[7]
-
Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.[6]
-
Q5: I am trying to separate this compound from its enantiomer, D-pyroglutamic acid. What type of column and mobile phase should I use?
A5: For the enantiomeric separation of pyroglutamic acid, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[8] A common mobile phase for this separation consists of a mixture of acetonitrile, methanol, acetic acid, and triethylamine.[9]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Fronting, Broadening)
| Possible Cause | Troubleshooting Steps |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[6] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | For RP-HPLC, use a mobile phase with a low pH (e.g., pH 2-4) to suppress silanol (B1196071) activity. Consider using an end-capped column. |
| Column Contamination/Deterioration | 1. Disconnect the column and flush it in the reverse direction with a strong solvent. 2. If a guard column is used, replace it. 3. If the problem persists, the analytical column may need to be replaced.[5] |
| Mobile Phase pH close to pKa | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa for consistent ionization.[2][4] |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. Prepare fresh mobile phase daily. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[10] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around fittings. Purge the pump to remove air bubbles. If the problem persists, the pump seals may need replacement.[6] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Issue: Baseline Noise or Drift
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Filter all mobile phase solvents through a 0.45 µm or smaller filter. Use high-purity solvents.[7] |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles. |
| Detector Issues | Ensure the detector lamp is warmed up. Check for detector cell contamination and clean if necessary. |
| Leaks in the System | A leak in the flow path can cause pressure fluctuations and baseline noise.[7] Carefully inspect all fittings for signs of leakage. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Quantification
This method is suitable for the quantification of this compound in aqueous samples.
-
Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm)[11][12]
-
Mobile Phase:
-
A: 0.01 mol·L⁻¹ diammonium hydrogen phosphate (B84403) buffer, pH adjusted to 1.6[11][12]
-
B: Acetonitrile
-
-
Gradient: A gradient elution may be required depending on the sample matrix. A starting point could be 95% A, holding for 5 minutes, then a linear gradient to 50% A over 15 minutes.
-
Injection Volume: 20 µL[12]
Protocol 2: Chiral HPLC for Enantiomeric Separation of Pyroglutamic Acid
This method is designed for the separation of L- and D-pyroglutamic acid.
-
Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 54.5:45:0.3:0.2 (v/v/v/v).[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 23 °C[9]
-
Detection: UV at 220 nm[9]
-
Injection Volume: 5 µL
Quantitative Data Summary
Table 1: Example Mobile Phases for this compound Analysis
| HPLC Mode | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| Reversed-Phase | C18 | Acetonitrile and 0.01 M diammonium hydrogen phosphate buffer (pH 1.6) | 1.0 | UV, 205 nm | [11][12] |
| Reversed-Phase | C8 | Triethylamine in sodium octane (B31449) sulfonate (pH 4) : Methanol : Acetonitrile (45:45:10) | 1.0 | Not specified | [13] |
| Chiral | Teicoplanin (CHIROBIOTIC T) | Acetonitrile : Methanol : Acetic Acid : Triethylamine (54.5:45:0.3:0.2) | 1.0 | UV, 220 nm | [9] |
| HILIC | SeQuant® ZIC®-HILIC | A: 10 mM potassium dihydrogen phosphate (pH 3), B: Acetonitrile (Gradient) | 1.0 | UV, 210 nm | [14] |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. ijsdr.org [ijsdr.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 12. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting In-Source Cyclization Artifacts in LC-MS/MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate artifacts arising from in-source cyclization during your Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.
Troubleshooting Guide
Unexpected peaks and mass shifts in your chromatograms can be a significant source of confusion and can compromise the accuracy of your results. In-source cyclization is a common phenomenon where an analyte is chemically modified within the high-energy environment of the mass spectrometer's ion source, leading to the formation of cyclic artifacts. This guide will help you systematically troubleshoot these issues.
Problem: I am observing an unexpected peak with a mass loss corresponding to water (-18 Da) or ammonia (B1221849) (-17 Da) from my analyte of interest.
This is a classic sign of in-source cyclization, particularly for peptides and small molecules containing N-terminal glutamine, glutamic acid, or asparagine residues.
Initial Steps:
-
Confirm the Mass Shift: Carefully calculate the mass difference between your expected analyte and the unexpected peak. A loss of 17.03 Da corresponds to the loss of ammonia (NH₃), and a loss of 18.01 Da corresponds to the loss of water (H₂O).
-
Examine the Analyte Structure: Does your analyte contain moieties susceptible to cyclization?
-
N-terminal Glutamine (Gln): Can cyclize to pyroglutamic acid (pGlu) with the loss of ammonia.
-
N-terminal Glutamic Acid (Glu): Can cyclize to pyroglutamic acid (pGlu) with the loss of water.
-
Asparagine (Asn) residues: Can cyclize to a succinimide (B58015) intermediate with the loss of ammonia.[1][2] This can be followed by hydrolysis to form aspartic acid or isoaspartic acid.[3]
-
N-terminal S-carbamoylmethylcysteine: Can also undergo cyclization.[2]
-
Logical Troubleshooting Workflow
This flowchart outlines a systematic approach to diagnosing and resolving issues related to in-source cyclization.
Caption: A flowchart detailing the steps to troubleshoot in-source cyclization artifacts.
Frequently Asked Questions (FAQs)
Q1: What is in-source cyclization?
A1: In-source cyclization is a chemical reaction that occurs within the ion source of a mass spectrometer, where an analyte molecule converts into a cyclic form.[4][5][6] This process is typically driven by the high energy conditions in the source, such as elevated temperatures and voltages, and often involves the loss of a small molecule like water or ammonia.[1][2]
Q2: Which molecules are most susceptible to in-source cyclization?
A2: Molecules with specific functional groups are more prone to this artifact. Common examples include:
-
Peptides with N-terminal glutamine or glutamic acid: These readily form pyroglutamic acid.[4][5][6]
-
Peptides containing asparagine: These can form a succinimide intermediate.[1][2]
-
Other molecules with suitably positioned amine and carboxylic acid groups that can undergo intramolecular condensation.
Q3: How can I confirm that the cyclization is happening in the ion source and not in my sample solution?
A3: A common method to distinguish between in-source and in-solution formation is to compare the analysis of your sample via direct infusion (flow injection analysis) into the mass spectrometer with a standard LC-MS analysis. If the cyclic artifact is significantly more abundant in the direct infusion analysis, it strongly suggests that the cyclization is occurring in the ion source, as the analyte spends more time in the source under these conditions. Conversely, if the artifact is present at similar levels in both analyses, it indicates that it was likely already present in the sample solution.
Q4: What are the key instrument parameters that influence in-source cyclization?
A4: The primary drivers of in-source reactions are the energy-related parameters of the ion source. These include:
-
Fragmentor or Cone Voltage: Higher voltages increase the energy of ions, promoting cyclization.
-
Source Temperature: Elevated temperatures can provide the activation energy needed for the cyclization reaction to occur.[6]
-
Gas Flows (Nebulizer, Heater): These can indirectly affect the desolvation process and the time analytes spend in the high-energy region of the source.
Q5: How can I minimize or prevent in-source cyclization?
A5: While complete elimination may not always be possible, you can significantly reduce in-source cyclization by:
-
Optimizing MS Source Conditions: Reduce the fragmentor/cone voltage and source temperature to the lowest levels that still provide adequate sensitivity for your analyte of interest.
-
Modifying LC Conditions:
-
Improve chromatographic separation to resolve the analyte from its cyclic artifact. This allows for accurate quantification of the parent analyte.
-
Adjusting the mobile phase composition, such as pH or the type of organic modifier, can sometimes influence the ionization process and reduce in-source reactions.[7][8]
-
-
Using Isotopic Internal Standards: Spiking your sample with a stable isotope-labeled version of your analyte is a robust way to correct for in-source conversion. The internal standard will undergo cyclization at the same rate as the endogenous analyte, allowing for accurate quantification.
Quantitative Data on In-Source Cyclization
The extent of in-source cyclization can be significant and is highly dependent on instrument settings. The following tables provide examples of how source conditions can impact the formation of cyclic artifacts.
Table 1: Effect of Fragmentor Voltage on In-Source Cyclization of Glutamine to Pyroglutamic Acid
| Fragmentor Voltage (V) | % Conversion of Gln to pGlu |
| 80 | ~35% |
| 100 | ~50% |
| 120 | ~70% |
| 140 | >90% |
Data adapted from studies on Agilent Triple Quadrupole mass spectrometers. The exact conversion rates can vary between different instrument models and manufacturers.
Table 2: General Impact of Ion Source Temperature on In-Source Reactions
| Source Temperature | Expected Impact on In-Source Cyclization |
| Low (e.g., < 120 °C) | Minimal cyclization, but may lead to incomplete desolvation and reduced sensitivity. |
| Moderate (e.g., 120-300 °C) | Increased cyclization with increasing temperature. Optimal for balancing sensitivity and artifact formation. |
| High (e.g., > 300 °C) | Significant cyclization and potential for thermal degradation of the analyte. |
General trends observed across various studies. The optimal temperature is analyte and instrument-dependent.
Experimental Protocols
Protocol 1: Differentiating In-Source vs. In-Solution Cyclization
Objective: To determine the primary origin of a suspected cyclic artifact.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of your analyte of interest in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong signal.
-
LC-MS Analysis:
-
Inject the analyte solution onto your LC-MS/MS system using your standard chromatographic method.
-
Acquire data and integrate the peak areas for both the parent analyte and the suspected cyclic artifact.
-
-
Flow Injection Analysis (FIA) - Direct Infusion:
-
Disconnect the LC column from the mass spectrometer.
-
Set up a direct infusion of your analyte solution into the mass spectrometer using a syringe pump at a flow rate comparable to your LC method (e.g., 0.2-0.5 mL/min).
-
Acquire data for a sufficient time to obtain a stable signal.
-
Determine the relative abundance of the parent analyte and the cyclic artifact.
-
-
Data Analysis:
-
Compare the ratio of the artifact to the parent analyte in the LC-MS and FIA experiments.
-
Interpretation:
-
Ratio (FIA) >> Ratio (LC-MS): In-source cyclization is the dominant process.
-
Ratio (FIA) ≈ Ratio (LC-MS): The artifact is primarily present in the solution before analysis.
-
Ratio (FIA) > Ratio (LC-MS): Both in-solution and in-source formation are occurring.
-
-
Visualizations
Chemical Reaction Mechanisms:
Caption: Common in-source cyclization reactions of amino acid residues.
References
- 1. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.proteinmetrics.com [support.proteinmetrics.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. longdom.org [longdom.org]
- 7. Influence of sample and mobile phase composition on peptide retention behaviour and sensitivity in reversed-phase liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Resolution of L- and D-Pyroglutamic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for improving the resolution of L- and D-pyroglutamic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving L- and D-pyroglutamic acid enantiomers? There are two main approaches for the chiral separation of pyroglutamic acid:
-
Direct Methods: This involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) that can directly distinguish between the L- and D-enantiomers without prior modification. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for this purpose[1].
-
Indirect Methods: This approach involves derivatizing the pyroglutamic acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column.[1][2][3]
Q2: Why can direct analysis of underivatized pyroglutamic acid be challenging? Direct analysis can be challenging because native pyroglutamic acid is a polar, ionic compound.[1] Many common polysaccharide-based CSPs are not well-suited for such molecules, leading to poor retention and resolution.[1] Success requires specialized CSPs, like macrocyclic glycopeptides, that possess ionic groups and are compatible with the polar mobile phases needed to dissolve and separate the analyte.[1]
Q3: How does the indirect method using a chiral derivatizing agent (CDA) work? In the indirect method, a racemic mixture of L- and D-pyroglutamic acid is reacted with a single, pure enantiomer of a CDA. This reaction creates a pair of diastereomers (e.g., L-pyroglutamic acid-L-CDA and D-pyroglutamic acid-L-CDA). Unlike the original enantiomers, these diastereomers have distinct physical and chemical properties, allowing them to be separated using standard reversed-phase HPLC.[1][2][4]
Q4: Can enzymatic methods be used for resolving pyroglutamic acid? Yes, enzymatic methods can be employed. For instance, the enzyme pyroglutamate (B8496135) aminopeptidase (B13392206) can be used to selectively cleave N-terminal pyroglutamate residues from peptides and proteins, which is a key step in certain analytical procedures.[5][6] While often used for analysis, enzymatic resolution principles, such as using an acylase that asymmetrically hydrolyzes an acylated derivative of only one enantiomer, can also be applied for preparative separation.[7]
Troubleshooting and Optimization Guide
Q1: I am seeing poor or no peak resolution on my chiral HPLC column. What should I check?
Poor resolution is a common issue. A systematic approach to troubleshooting is essential.
-
Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., acetonitrile (B52724), methanol (B129727), ethanol) and additives are critical.[8] Small changes can significantly impact selectivity.[8] For pyroglutamic acid on a CHIROBIOTIC T column, a specific mixture of acetonitrile, methanol, and additives like acetic acid and triethylamine (B128534) is recommended.[9]
-
Additives: Acidic or basic additives are often required to improve peak shape and resolution by suppressing the ionization of the analyte.[8] Ensure you are using the correct additives at the recommended concentration (typically 0.1-0.3%).[8][9]
-
Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP.[8] Try adjusting the column temperature within a range (e.g., 15°C to 40°C), as an optimal temperature exists for most chiral separations.[8]
-
Flow Rate: A high flow rate reduces the interaction time with the stationary phase, which can decrease resolution.[8] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) to see if separation improves.[8]
-
Column Health: Ensure your column is not contaminated or degraded. Flush it with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[8]
Caption: Troubleshooting logic for poor HPLC resolution.
Q2: My derivatization reaction is incomplete or has failed. What are the common causes?
When performing an indirect analysis, the derivatization step is critical. Failure here prevents any subsequent separation.
-
Reagent Quality: Ensure your chiral derivatizing agent (CDA) and coupling reagents (e.g., EDCI, HOBt) are fresh and have been stored correctly.[2][3] Moisture can deactivate many of these compounds.
-
Reaction Conditions: Verify the pH, temperature, and reaction time. For labeling with this compound (L-PGA), the reaction is typically run at room temperature for 60 minutes.[2][3] For other agents, conditions can vary, such as 60°C for 10 minutes for L-PGA-OSu.[4]
-
Stoichiometry: Ensure you are using the correct molar ratio of CDA and coupling reagents relative to your analyte. An excess of the derivatizing agent is often required to drive the reaction to completion.
Q3: I am analyzing a glutamine standard via LC-MS and see a peak for pyroglutamic acid. Is my standard contaminated?
Not necessarily. It is a well-documented phenomenon that N-terminal glutamine and glutamic acid can undergo non-enzymatic cyclization to form pyroglutamic acid under various conditions, including in the high-temperature environment of an electrospray ionization (ESI) mass spectrometer source.[10][11] This in-source conversion is a known artifact and should be considered when quantifying glutamine or glutamic acid.[10] Using stable isotope-labeled internal standards for glutamine and glutamic acid can help correct for this conversion.[10]
Comparative Data and Methods
The following tables summarize quantitative data from established methods for resolving pyroglutamic acid enantiomers.
Table 1: Direct Chiral HPLC Method Parameters This method is suitable for the direct separation of underivatized L- and D-pyroglutamic acid.
| Parameter | Condition |
| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm[9] |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 23 °C[9] |
| Detector | UV, 220 nm[9] |
| Injection Vol. | 5 µL[9] |
| Sample Conc. | 1 mg/mL in methanol[9] |
Table 2: Performance of Indirect Method via Derivatization This data shows the effectiveness of forming diastereomers for separation on a standard reversed-phase column.
| Chiral Analyte | Derivatizing Agent | Column | Resolution (Rs) | Reference |
| Chiral Amines | This compound (L-PGA) | 1.7 µm ODS | 1.6 - 6.8 | [2][3] |
| Amino Acids | L-PGA-OSu | 1.7 µm ODS | 1.95 - 8.05 | [3] |
Detailed Experimental Protocols
Protocol 1: Direct Enantiomer Separation by Chiral HPLC
This protocol is based on the application note for the Astec® CHIROBIOTIC® T column.[9]
-
Mobile Phase Preparation:
-
Carefully measure 545 mL of acetonitrile, 450 mL of methanol, 3 mL of glacial acetic acid, and 2 mL of triethylamine.
-
Combine all components in a suitable 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of racemic D,this compound.
-
Dissolve the sample in 10 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Setup and Run:
-
Install the CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) column and equilibrate with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 23°C.[9]
-
Set the UV detector wavelength to 220 nm.[9]
-
Inject 5 µL of the prepared sample and begin the data acquisition.
-
Protocol 2: Indirect Separation via Derivatization with L-PGA
This protocol describes the formation of diastereomers for subsequent analysis on a standard C18 column.[2][4]
-
Derivatization Reaction:
-
In a microcentrifuge tube, prepare a solution of your racemic pyroglutamic acid sample in acetonitrile.
-
Add a solution of this compound (L-PGA) as the chiral derivatizing agent.
-
Add the activation reagents: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxy-1H-benzotriazole (HOBt).[2][3]
-
Vortex the mixture gently to mix.
-
Allow the reaction to proceed at room temperature for 60 minutes.[2][3]
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Reversed-Phase HPLC Analysis:
-
Equilibrate a C18 (ODS) column with the initial mobile phase.
-
Inject the derivatized sample.
-
Run a gradient elution program to separate the resulting diastereomers. A typical gradient might run from ~2% to 90% acetonitrile over 10-15 minutes.
-
Detection is typically performed using mass spectrometry (MS/MS) for high sensitivity.[2][3]
-
Workflow Visualizations
// Nodes start [label="Racemic Mixture\n(L- & D-Pyroglutamic Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Direct Path direct_method [label="Direct Method", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_hplc [label="Chiral HPLC Separation\n(e.g., CHIROBIOTIC T)", fillcolor="#F1F3F4", fontcolor="#202124"]; direct_analysis [label="Analysis:\nSeparate L- and D-\nEnantiomer Peaks", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Indirect Path indirect_method [label="Indirect Method", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; derivatization [label="Step 1: Derivatization\n(React with Chiral Agent like L-PGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; diastereomers [label="Formation of\nDiastereomers", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; achiral_hplc [label="Step 2: Achiral HPLC Separation\n(e.g., C18 Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; indirect_analysis [label="Analysis:\nSeparate Diastereomer\nPeaks", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> direct_method; start -> indirect_method;
direct_method -> chiral_hplc; chiral_hplc -> direct_analysis;
indirect_method -> derivatization; derivatization -> diastereomers; diastereomers -> achiral_hplc; achiral_hplc -> indirect_analysis; }
Caption: General workflow for chiral resolution methods.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of L-Pyroglutamic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of L-pyroglutamic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
A1: this compound, a derivative of glutamic acid, is a naturally occurring amino acid. Its solubility in organic solvents is crucial for a variety of applications, including its use as a chiral building block in asymmetric synthesis, a precursor in peptide synthesis, and in the development of non-aqueous formulations for drug delivery, particularly for neurological applications.[1][2] Poor solubility can hinder reaction kinetics, limit formulation options, and complicate purification processes.
Q2: In which common organic solvents does this compound exhibit the highest and lowest solubility?
A2: this compound's solubility varies significantly across different organic solvents. Generally, it is most soluble in polar protic solvents like methanol (B129727) and ethanol (B145695) and least soluble in non-polar aprotic solvents such as ethyl acetate. The solubility is also positively correlated with temperature; increasing the temperature generally increases solubility.[3]
Q3: What are the primary methods to improve the solubility of this compound in organic solvents?
A3: The main strategies to enhance the solubility of this compound in organic solvents include:
-
Co-crystallization: Forming a new crystalline solid with a pharmaceutically acceptable co-former.
-
Salt Formation: Converting the acidic this compound into a more soluble salt.
-
Use of Co-solvents: Employing a mixture of solvents to increase solubility.
-
Temperature Adjustment: Increasing the temperature of the solvent.
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in the desired organic solvent.
Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures (K) [3]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | n-Butanol | Isobutanol | 1,4-Dioxane | Acetone | 2-Butanone | Acetonitrile | Methyl Acetate | Ethyl Acetate |
| 283.15 | 0.0153 | 0.0053 | 0.0028 | 0.0031 | 0.0021 | 0.0024 | 0.0019 | 0.0018 | 0.0014 | 0.0011 | 0.0008 | 0.0007 |
| 288.15 | 0.0185 | 0.0065 | 0.0035 | 0.0038 | 0.0026 | 0.0029 | 0.0023 | 0.0022 | 0.0017 | 0.0013 | 0.0010 | 0.0008 |
| 293.15 | 0.0223 | 0.0079 | 0.0043 | 0.0047 | 0.0032 | 0.0036 | 0.0028 | 0.0027 | 0.0021 | 0.0016 | 0.0012 | 0.0010 |
| 298.15 | 0.0268 | 0.0096 | 0.0053 | 0.0058 | 0.0039 | 0.0044 | 0.0034 | 0.0033 | 0.0026 | 0.0020 | 0.0015 | 0.0012 |
| 303.15 | 0.0321 | 0.0116 | 0.0065 | 0.0071 | 0.0048 | 0.0054 | 0.0042 | 0.0041 | 0.0032 | 0.0025 | 0.0018 | 0.0015 |
| 308.15 | 0.0384 | 0.0140 | 0.0079 | 0.0087 | 0.0059 | 0.0066 | 0.0052 | 0.0051 | 0.0040 | 0.0031 | 0.0022 | 0.0018 |
| 313.15 | 0.0458 | 0.0168 | 0.0096 | 0.0106 | 0.0072 | 0.0081 | 0.0064 | 0.0063 | 0.0049 | 0.0038 | 0.0027 | 0.0022 |
| 318.15 | 0.0545 | 0.0202 | 0.0116 | 0.0128 | 0.0088 | 0.0099 | 0.0078 | 0.0077 | 0.0060 | 0.0047 | 0.0033 | 0.0027 |
| 323.15 | 0.0648 | 0.0242 | 0.0140 | 0.0155 | 0.0107 | 0.0121 | 0.0095 | 0.0094 | 0.0074 | 0.0058 | 0.0041 | 0.0033 |
| 328.15 | 0.0771 | 0.0289 | 0.0169 | 0.0187 | 0.0130 | 0.0147 | 0.0116 | 0.0115 | 0.0091 | 0.0071 | 0.0051 | 0.0041 |
Note: Data extracted from the Journal of Chemical & Engineering Data.
Troubleshooting Steps:
-
Consult the Solubility Data: Refer to Table 1 to determine if the insolubility is expected for the chosen solvent and temperature.
-
Increase Temperature: As the data indicates, increasing the temperature is a straightforward method to enhance solubility.
-
Consider a Co-solvent System: If increasing the temperature is not feasible or sufficient, introducing a co-solvent in which this compound has higher solubility (e.g., methanol or ethanol) can improve the overall solubility.
-
Explore Advanced Techniques: If the above methods are inadequate, consider co-crystallization or salt formation.
Issue 2: Standard methods are insufficient; a significant solubility increase is required for a specific application.
Co-crystallization can modify the physicochemical properties of this compound, leading to enhanced solubility. This involves combining it with a suitable co-former.
Experimental Protocol: Co-crystallization of this compound by Solvent Evaporation
This protocol is adapted from a method used to enhance the solubility of Puerarin using this compound as a co-former and can be applied to form co-crystals of this compound with a suitable, highly soluble co-former (e.g., a GRAS-listed compound like oxalic acid or citric acid).[4]
-
Molar Ratio Preparation: Dissolve equimolar amounts of this compound and the selected co-former in a suitable solvent system (e.g., 70% ethanol) in which both are soluble.
-
Heating and Stirring: Heat the solution to approximately 55°C while stirring continuously for about 3 hours to ensure complete dissolution and interaction.
-
Crystallization: Allow the solution to cool slowly to room temperature. Fine crystals of the co-crystal should form.
-
Isolation and Drying: Isolate the co-crystals by filtration and dry them appropriately.
-
Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Testing: Determine the solubility of the resulting co-crystal in the target organic solvent and compare it to that of pure this compound.
Converting this compound to a salt can significantly increase its solubility.
Experimental Protocol: Synthesis of an this compound Salt
This protocol is based on a method for preparing bivalent alkaline earth metal salts of this compound.[2]
-
Reaction Setup: In a reaction vessel, dissolve this compound in water.
-
Base Addition: While stirring, slowly add a stoichiometric amount of a suitable base (e.g., calcium hydroxide (B78521) or magnesium oxide) to the solution. The reaction is typically carried out at an elevated temperature (e.g., 80-90°C).
-
Reaction Completion: Continue stirring for a few hours to ensure the reaction goes to completion.
-
Purification: Cool the solution and treat it with activated carbon to decolorize it. Filter the solution to remove the activated carbon and any other solid impurities.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the solid this compound salt.
-
Solubility Assessment: Test the solubility of the synthesized salt in the target organic solvent.
Issue 3: Poor solubility of this compound is hindering its use in solid-phase peptide synthesis (SPPS).
Context: In SPPS, amino acids and their derivatives need to be soluble in the organic solvents used for coupling reactions (e.g., DMF, NMP). Poor solubility can lead to incomplete reactions and low peptide yields.
Troubleshooting Workflow for SPPS:
-
Initial Solubility Check: Attempt to dissolve the required amount of this compound in the primary SPPS solvent (e.g., DMF).
-
Problem Identification: If solubility is poor, proceed with the following mitigation strategies.
-
Strategy 1: Co-solvent System: Introduce a small amount of a stronger, compatible solvent like DMSO to the DMF to aid dissolution.
-
Strategy 2: N-Protection: While the lactam nitrogen is not highly reactive, using an N-protected form of this compound (e.g., Boc-pGlu-OH or Fmoc-pGlu-OH) can sometimes improve solubility.[2]
-
Strategy 3: In-situ Salt Formation: Add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to the dissolution mixture to form the carboxylate salt of this compound in situ, which may have better solubility.
-
Strategy 4: Use of Additives: Incorporate solubility-enhancing additives that are compatible with SPPS chemistry.
-
Coupling and Monitoring: Proceed with the coupling reaction and monitor its completion carefully using a method like the Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Collection - Effect of Temperature on lâPyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 4. Impact of this compound on the Solubility of Puerarin: Preparation, Solid-State Characterization and Physicochemical Evaluation of Puerarin-L-Pyroglutamic Acid Co-Crystal | Journal of the Mexican Chemical Society [jmcs.org.mx]
Minimizing racemization during L-pyroglutamic acid derivatization.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the derivatization of L-pyroglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound derivatization?
A1: Racemization is the process in which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (L and D forms). This is a significant concern in drug development and other stereospecific applications because the different enantiomers of a molecule can have distinct biological activities, potencies, and toxicities. For therapeutic applications, it is often crucial to maintain the specific stereochemistry of the starting material to ensure the desired pharmacological effect and safety profile.
Q2: What is the primary mechanism of racemization during the derivatization of this compound's carboxyl group?
A2: The most common mechanism for racemization during the derivatization of the carboxyl group of this compound (and other N-acylated amino acids) is through the formation of an oxazolone (B7731731) (or azlactone) intermediate. This occurs when the carboxyl group is activated, for example, during amide coupling reactions. The activated carboxyl group can be attacked by the adjacent lactam oxygen, forming a planar, achiral oxazolone ring. This intermediate can then be protonated from either side with equal probability, leading to a racemic mixture of the desired product.
Q3: Which factors can increase the risk of racemization?
A3: Several factors can promote racemization during the derivatization of this compound:
-
High Temperatures: Elevated reaction temperatures provide the necessary energy to overcome the activation barrier for oxazolone formation and subsequent racemization.[1][2]
-
Strong Bases: Strong or sterically unhindered bases can facilitate the abstraction of the alpha-proton from the chiral center, leading to racemization.
-
Prolonged Reaction Times: Longer exposure to activating agents or basic conditions increases the likelihood of racemization.
-
Certain Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others, particularly when used without racemization-suppressing additives.
Q4: How can I detect and quantify racemization in my this compound derivative?
A4: The most common method for detecting and quantifying racemization is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This technique can separate the L- and D-enantiomers of your derivatized product, allowing you to determine their relative peak areas and thus the enantiomeric excess (e.e.) or the percentage of racemization. Specific columns, such as those with teicoplanin-based chiral selectors (e.g., CHIROBIOTIC T), have been successfully used for the analysis of pyroglutamic acid enantiomers.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant racemization detected in the final product after amide coupling. | Use of a carbodiimide (B86325) coupling reagent (e.g., DCC, EDC) without an additive. | Add a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated acid to form an active ester that is less prone to racemization.[4][5][6] |
| Use of a strong, non-hindered base like triethylamine (B128534) (TEA). | Switch to a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. | |
| Prolonged activation time before adding the amine. | Add the coupling reagent to the mixture of this compound and the amine simultaneously (in-situ activation). If pre-activation is required, keep the time to a minimum. | |
| Racemization observed after esterification. | Use of harsh acidic or basic conditions. | For acid-catalyzed esterification, use milder conditions, for example, sulfuric acid in ethanol (B145695) at room temperature for an extended period.[7] Alternatively, consider enzymatic esterification, which is highly stereospecific.[8][9] |
| Low yield of the desired derivative. | Steric hindrance from the coupling partners. | Use a more powerful coupling reagent like HATU or HCTU, which are known for their high efficiency and low racemization potential.[4] |
| Incomplete reaction. | Increase the reaction time or slightly increase the temperature, while carefully monitoring for racemization. Ensure all reagents are of high purity and anhydrous conditions are maintained where necessary. |
Quantitative Data on Racemization
The following table summarizes conditions that have been reported to minimize racemization during this compound related reactions.
| Reaction Type | Substrate | Conditions | Reported Racemization/Enantiomeric Ratio | Reference |
| Thermal Cyclodehydration | (S)-Glutamic acid | 220°C, solvent-free, < 5 minutes | 97:3 (L:D) | [10] |
| N-Acylation | L-pyroglutamate esters | Boc₂O, DMAP (cat.), acetonitrile, room temp., 8h | No apparent racemization | [11] |
| Amide Coupling | Chiral amines | This compound, EDC, HOBt, room temp., 60 min | Reaction proceeds under mild conditions, avoiding racemization. | [12][13] |
Experimental Protocols
Protocol 1: Esterification of this compound with Minimal Racemization
This protocol describes the acid-catalyzed esterification of this compound to its ethyl ester.[7]
-
Reagents and Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (98%)
-
Sodium carbonate
-
Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
To a solution of this compound (e.g., 5.0 g) in ethanol (150 ml) in a round-bottom flask, add 98% sulfuric acid (0.3 g) dropwise with stirring.
-
Stir the resulting reaction mixture at room temperature for 48 hours.
-
Add sodium carbonate (1.5 g) to neutralize the acid and continue stirring for an additional 1.5 hours.
-
Filter the suspension to remove the solids.
-
Evaporate the filtrate under reduced pressure to obtain a residue.
-
Add MTBE (100 ml) to the residue and filter the resulting mixture to remove any remaining solids.
-
Evaporate the filtrate under reduced pressure to yield the ethyl L-pyroglutamate.
-
Confirm the purity and enantiomeric excess of the product using chiral HPLC.
-
Protocol 2: Amide Coupling of this compound using EDC/HOBt
This protocol is a general method for coupling this compound with a primary or secondary amine, designed to minimize racemization.[12][13]
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
N-methylmorpholine (NMM) or other sterically hindered base (if the amine is a salt)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
If the amine is provided as a hydrochloride or other salt, add the amine (1 equivalent) and NMM (1 equivalent) to the mixture. If the amine is a free base, add it directly (1 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the final product for enantiomeric purity using chiral HPLC.
-
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Workflow for amide coupling and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of L-pyroglutamic acid in different pH and temperature conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-pyroglutamic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the lactam ring to form L-glutamic acid. This is a reversible reaction, and the equilibrium between this compound and L-glutamic acid is influenced by pH and temperature.
Q2: Under what pH conditions is this compound most stable?
A2: this compound is most stable in the neutral pH range (approximately 6.0-7.0). Its degradation via hydrolysis to L-glutamic acid is significantly slower in this range compared to acidic or alkaline conditions.
Q3: Under what conditions is this compound least stable?
A3: this compound is least stable in strongly acidic (pH < 2) and strongly alkaline (pH > 13) conditions, where the rate of hydrolysis to L-glutamic acid is accelerated.[1][2] Increased temperature also significantly increases the rate of degradation under these conditions.[2]
Q4: Can this compound be formed from L-glutamic acid during experiments?
A4: Yes, the formation of this compound from L-glutamic acid can occur, especially under conditions of elevated temperature.[3] The rate of this cyclization is generally lower than the hydrolysis of this compound under strongly acidic or alkaline conditions but can be significant at neutral to slightly acidic or alkaline pH with heating.
Data Summary: Stability of this compound
The following table summarizes the stability of this compound under different pH and temperature conditions based on available literature. It is important to note that the data has been compiled from various studies, and direct comparison may be limited by differing experimental setups.
| pH | Temperature (°C) | Observation | Reference |
| < 2 | Ambient & Elevated | Labile, significant hydrolysis to L-glutamic acid. | [1][2] |
| 2 | Ambient | Expected to be stable with no significant conversion to glutamic acid. | [2] |
| 3.0 | 78 | Formation from L-glutamate is significantly higher than at pH 7.0. | [4] |
| 4.1 | 45 | Half-life of N-terminal glutamic acid to form pyroglutamic acid is ~9 months, suggesting relatively slow kinetics. | [1] |
| 6.0 | Room Temperature | Stable for 15 days with no degradation to glutamic acid detected in one study. Another study detected 0.2% formation from glutamine after 3 days and 3.3% after 45 days. | [2] |
| 6.2 | Not Specified | Minimal formation from N-terminal glutamic acid. | [1] |
| 7.0 | 78 | Formation from L-glutamate is modest. | [4] |
| 8.0 | Not Specified | Increased formation from N-terminal glutamic acid compared to pH 6.2. | [1] |
| 10.0 | 78 | Formation from L-glutamate is significantly higher than at pH 7.0. | [4] |
| > 13 | Ambient & Elevated | Labile, significant hydrolysis to L-glutamic acid. | [1][2] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Solution
This protocol outlines a forced degradation study to assess the stability of this compound at various pH values and temperatures.
1. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffers (e.g., pH 2, 4, 7, 9, 12)
-
High-purity water
-
HPLC system with UV detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (recommended for good retention of polar analytes)
-
pH meter
-
Temperature-controlled incubator or water bath
2. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).
-
For each pH condition, mix the this compound stock solution with the appropriate buffer or acid/base solution to achieve the target pH and a final desired concentration (e.g., 0.1 mg/mL).
3. Incubation:
-
Divide the prepared samples for each pH condition into aliquots for different time points and temperatures.
-
Incubate the samples at the desired temperatures (e.g., room temperature, 40°C, 60°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
-
Neutralize the acidic and basic samples if necessary before HPLC analysis to prevent further degradation on the column.
4. HPLC Analysis:
-
Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from L-glutamic acid (e.g., start with high %B and decrease to elute the polar analytes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantify the peak area of this compound at each time point to determine the percentage remaining.
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for common HPLC issues.
FAQs for Troubleshooting
Q: My this compound peak is tailing. What should I do?
A: Peak tailing for an acidic compound like this compound on a reversed-phase column can be due to secondary interactions with the silica (B1680970) support.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound (pKa ≈ 3.3) to keep it in its protonated form.
-
Use a HILIC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for retaining and achieving good peak shape for polar compounds like this compound.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.
Q: I am not getting good retention of this compound on my C18 column. How can I improve it?
A: this compound is a very polar compound and often exhibits poor retention on traditional reversed-phase columns.
-
Switch to a HILIC Column: This is the most effective solution for retaining polar analytes.
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide better retention for polar compounds than standard C18 columns.
-
Ion-Pair Chromatography: While more complex, using an ion-pairing reagent can increase retention on a reversed-phase column.
Q: My baseline is noisy. What are the common causes?
A: A noisy baseline can be caused by several factors.
-
Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.
-
Solvent Quality: Use high-purity HPLC-grade solvents and fresh buffers.
-
System Leaks: Check for any leaks in the pump, injector, or fittings.
Signaling Pathways and Logical Relationships
dot
Caption: Factors influencing this compound stability.
References
Addressing matrix effects in L-pyroglutamic acid quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of L-pyroglutamic acid for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples when using LC-MS/MS. What could be the cause?
A1: Poor sensitivity and irreproducible results in the LC-MS/MS analysis of this compound from plasma are often due to matrix effects, specifically ion suppression.[1][2][3] Matrix effects occur when co-eluting endogenous components from the sample, such as phospholipids (B1166683), salts, and proteins, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This leads to a suppressed or, less commonly, enhanced signal, resulting in inaccurate quantification.[2] Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[4]
To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS while injecting a blank, extracted plasma sample. A dip in the baseline signal of your analyte at the retention time where matrix components elute indicates ion suppression.
Q2: My this compound peak is showing significant tailing and the retention time is shifting between injections. How can I resolve this?
A2: Peak tailing and retention time shifts can be caused by several factors related to matrix effects and chromatographic conditions. The buildup of matrix components, particularly phospholipids, on your analytical column can alter its chemistry and lead to poor peak shape and inconsistent retention.[5] Additionally, the high polarity of this compound can make it challenging to retain on traditional reversed-phase columns, potentially leading to elution near the void volume where many other polar matrix components also elute.
Recommended Actions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE), particularly those designed for phospholipid removal, are more effective than simple protein precipitation.[4]
-
Optimize Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention and separation of polar compounds like this compound.[3][6] This can help separate the analyte from interfering matrix components.
-
Implement a Column Wash: Incorporate a robust column wash step in your gradient elution to remove strongly retained matrix components after each injection.
Q3: I am quantifying this compound, but I suspect that my results are artificially high. Could there be an analytical artifact contributing to this?
A3: Yes, a significant analytical artifact to consider when quantifying this compound is the in-source cyclization of glutamine (Gln) and glutamic acid (Glu).[7][8] Both Gln and Glu can convert to this compound within the hot electrospray ionization (ESI) source of the mass spectrometer.[7][8] This can lead to an overestimation of the endogenous this compound concentration. The extent of this conversion can be significant, sometimes approaching 100% for glutamine depending on the ion source conditions.[7][8]
Mitigation Strategies:
-
Chromatographic Separation: It is crucial to develop a chromatographic method that baseline separates this compound from glutamine and glutamic acid. This allows for the distinction between endogenous this compound and the amount formed in the ion source.[8] HILIC chromatography is often effective for this separation.[6]
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for this artifact is to use a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d5 or ¹³C₅).[9] The SIL internal standard will undergo in-source conversion at the same rate as the analyte, allowing for accurate correction and quantification.[6]
-
Optimize MS Source Conditions: The degree of in-source cyclization can be influenced by parameters like the fragmentor voltage and source temperature.[7][8] Careful optimization of these parameters can help minimize the conversion.
Frequently Asked Questions (FAQs)
Q4: What is the best sample preparation technique to minimize matrix effects for this compound quantification in plasma?
A4: While the optimal technique can depend on the specific requirements of your assay (e.g., required sensitivity, throughput), a general comparison of common techniques is provided below. In general, methods that actively remove phospholipids are superior to simple protein precipitation for minimizing matrix effects.[5][10]
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides an illustrative comparison of common sample preparation techniques for this compound analysis in human plasma. The values are representative of typical outcomes and are intended for comparative purposes.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal Efficiency (%) |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 40 - 70 (Suppression) | < 10 |
| Liquid-Liquid Extraction (LLE) | 60 - 80 | 20 - 40 (Suppression) | 70 - 90 |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 80 - 95 | 10 - 25 (Suppression) | 85 - 95 |
| Phospholipid Removal Plates (e.g., HybridSPE) | 90 - 105 | < 15 (Suppression) | > 95 |
-
Analyte Recovery: The percentage of the analyte of interest recovered from the sample after the extraction process.
-
Matrix Effect: The percentage of signal suppression or enhancement of the analyte in the presence of matrix components compared to a pure standard solution. A value of 0% indicates no matrix effect.
-
Phospholipid Removal Efficiency: The percentage of phospholipids removed from the sample matrix.
Q5: Can you provide a detailed protocol for a recommended sample preparation method?
A5: Yes, below is a detailed protocol for Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent, which is effective for retaining and cleaning up polar analytes like this compound while removing phospholipids.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge to remove proteins and phospholipids and to concentrate this compound.
Materials:
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma containing this compound
-
Internal Standard: this compound-d5 solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
SPE vacuum manifold
-
Sample collection tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of the this compound-d5 internal standard solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Elute the this compound and its internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Q6: What is a suitable LC-MS/MS method for analyzing this compound after sample cleanup?
A6: A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry is highly recommended for the analysis of this compound.
Protocol 2: HILIC-MS/MS Analysis of this compound
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 130.1 -> 84.1
-
This compound-d5 (IS): 135.1 -> 89.1
-
-
Source Parameters (to be optimized for your instrument):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS analysis of plasma samples from PPMI protocol v1 [protocols.io]
- 8. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Digestion for N-Terminal Pyroglutamate Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic removal of N-terminal pyroglutamate (B8496135) (pGlu).
Frequently Asked Questions (FAQs)
Q1: What is N-terminal pyroglutamate and why is it a problem?
N-terminal pyroglutamate is a post-translational modification that occurs when an N-terminal glutamine or glutamate (B1630785) residue cyclizes.[1] This modification is a significant concern because the resulting cyclic structure lacks a free primary amine, which blocks standard protein sequencing methods like Edman degradation.[2][3] The formation of pyroglutamate can lead to unexpected heterogeneity in a purified protein or peptide sample and can impact the stability and biological activity of therapeutic proteins.[1][2]
Q2: Which enzyme is used to remove N-terminal pyroglutamate?
Pyroglutamate aminopeptidase (B13392206) (PGAP) is the enzyme that specifically cleaves the pGlu residue from the N-terminus of proteins and peptides.[2] This exposes the subsequent amino acid, allowing for N-terminal sequencing and further analysis.[4] The thermostable PGAP from Pyrococcus furiosus is a commonly used recombinant enzyme for this purpose.[5][6]
Q3: What are the optimal conditions for Pyroglutamate Aminopeptidase (PGAP) activity?
The optimal conditions for the widely used recombinant PGAP from Pyrococcus furiosus are a temperature range of 95-100°C and a pH range of 6.0-9.0.[5][7] However, for many applications, including the digestion of monoclonal antibodies, lower temperatures (e.g., 37°C) are used, often requiring longer incubation times or the addition of detergents to facilitate enzyme access.[8][9]
Q4: How can I confirm that the pyroglutamate residue has been successfully removed?
Successful removal of the pGlu residue can be confirmed using mass spectrometry (MS).[10] By comparing the mass spectra of the protein or peptide before and after PGAP digestion, a characteristic mass shift corresponding to the removal of the pGlu residue can be observed.[11] Tandem mass spectrometry (MS/MS) can further be used to sequence the newly exposed N-terminus.[8][10]
Q5: Can PGAP remove pyroglutamate from any protein?
PGAP has broad substrate specificity for N-terminal pGlu residues. However, its efficiency can be influenced by the amino acid following the pGlu. For instance, mammalian PGAP typically does not cleave pGlu-Pro bonds.[12] Furthermore, for large, folded proteins like immunoglobulins, the N-terminus may be inaccessible to the enzyme, necessitating denaturation steps for efficient removal.[9][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no removal of pyroglutamate | 1. Suboptimal enzyme activity: Incorrect buffer pH, temperature, or enzyme storage. 2. Inaccessible N-terminus: The pGlu residue is buried within the folded protein structure. 3. Presence of inhibitors: Components in the sample buffer may be inhibiting the enzyme. 4. Insufficient enzyme concentration or incubation time. | 1. Ensure the reaction buffer is within the optimal pH range (6.0-9.0) and the temperature is appropriate for the specific PGAP used.[5][7] Store the reconstituted enzyme at -20°C.[4] 2. For large, structured proteins like antibodies, consider adding a denaturant or detergent such as Polysorbate 20 (Tween 20) and performing the digestion at an elevated temperature.[9] A reducing agent like DTT may also be required.[4] 3. Desalt the protein sample or perform a buffer exchange into a compatible buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0).[4] 4. Increase the enzyme-to-substrate ratio or extend the incubation time. Monitor the reaction progress over time to determine the optimal duration.[8] |
| Protein precipitation during digestion | 1. High temperature and/or presence of denaturants: The combination of heat and denaturing agents can lead to protein aggregation. | 1. Optimize the concentration of the denaturant or detergent. The use of Polysorbate 20 has been shown to stabilize immunoglobulins at elevated temperatures during digestion.[9] 2. If possible, perform the digestion at a lower temperature for a longer duration.[8] |
| Conflicting results from mass spectrometry analysis | 1. In-source decay or fragmentation: The analytical method itself may be causing modifications that are mistaken for incomplete digestion. 2. Presence of other N-terminal modifications. | 1. Optimize mass spectrometry parameters to minimize in-source fragmentation. 2. Use tandem MS (MS/MS) to confirm the sequence of the N-terminal peptide and verify the removal of the pGlu residue.[8] |
Quantitative Data Summary
Table 1: Optimal Conditions for Pyroglutamate Aminopeptidase from Pyrococcus furiosus
| Parameter | Optimal Range/Value | Reference(s) |
| Temperature | 95-100 °C | [4][5][7] |
| pH | 6.0-9.0 | [5][7] |
| Purity (SDS-PAGE) | ~90% | [4] |
| Molecular Weight | ~24 kDa (calculated), ~28 kDa (SDS-PAGE) | [4][6] |
Table 2: Comparison of PGAP Specific Activity at Different Temperatures
| Temperature | Specific Activity | Reference(s) |
| 37 °C | ≥5 units/mg protein | [4] |
| 50 °C | 12.2 U/mg protein | [6] |
| 75 °C | ~100 units/mg protein | [4] |
| 75 °C | 28.3 U/mg protein | [6] |
Unit Definition: One unit will hydrolyze 1.0 µmole of pyroglutamate p-nitroanilide per minute at pH 7.0 at 37°C.[4][6]
Experimental Protocols
Protocol 1: Standard Enzymatic Removal of N-Terminal Pyroglutamate
This protocol is suitable for peptides and small, unfolded proteins.
-
Enzyme Reconstitution: Reconstitute the lyophilized PGAP from Pyrococcus furiosus with 50 µL of a solution containing 50 mM sodium phosphate (pH 7.0), 10 mM DTT, and 1 mM EDTA. Store the reconstituted enzyme at -20°C.[4]
-
Sample Preparation: Dissolve the protein or peptide sample in the reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA).
-
Enzymatic Digestion:
-
Add PGAP to the sample at an appropriate enzyme-to-substrate ratio (a starting point of 1:10 w/w can be used and optimized).
-
Incubate the reaction mixture at a temperature between 37°C and 75°C. For unknown substrates, start with a lower temperature (e.g., 37°C) for a longer duration (e.g., 3 days) or a higher temperature (e.g., 75°C) for a shorter duration (e.g., 1-4 hours).[8]
-
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).[14]
-
Analysis: Analyze the sample using mass spectrometry to confirm the removal of the pyroglutamate residue.[11]
Protocol 2: Optimized PGAP Digestion for Monoclonal Antibodies
This protocol is adapted for large, structured proteins like immunoglobulins that may require denaturation for efficient pGlu removal.
-
Enzyme Reconstitution: Follow the reconstitution steps outlined in Protocol 1.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.0), 10 mM DTT, 1 mM EDTA, and 0.1% (v/v) Polysorbate 20.[9]
-
Sample Preparation: Dissolve the monoclonal antibody in the prepared reaction buffer.
-
Enzymatic Digestion:
-
Add PGAP to the antibody solution.
-
Incubate the reaction at an elevated temperature, for example, 75°C for 1-4 hours. The optimal temperature and time should be determined empirically.[9]
-
-
Sample Cleanup: After digestion, prepare the sample for analysis. This can be done using a commercial cartridge containing a PVDF membrane for sample cleanup and preparation for Edman sequencing or mass spectrometry.[9]
-
Analysis: Use LC-MS/MS to analyze the digested antibody, confirming the removal of the pGlu from the heavy chain.[8]
Visualizations
Caption: General workflow for enzymatic removal of N-terminal pyroglutamate.
Caption: Troubleshooting logic for incomplete pyroglutamate removal.
References
- 1. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Pfu Pyroglutamate Aminopeptidase [takarabio.com]
- 7. Pyroglutamate Aminopeptidase from Pyrococcus furiosus, Recombinant(EC 3.4.19.3) - Creative Enzymes [creative-enzymes.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 11. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-terminal pyroglutamate formation in CX3CL1 is essential for its full biologic activity - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities in the thermal dehydration of glutamic acid.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the thermal dehydration of glutamic acid to produce pyroglutamic acid.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve issues related to impurity formation and low yield during your experiments.
Frequently Asked Questions
Q1: What is the primary impurity I should be concerned about during the thermal dehydration of glutamic acid?
A1: The primary intended product of thermal dehydration is pyroglutamic acid. However, under various conditions, several impurities can form. The most commonly cited impurity formed, especially at higher temperatures, is succinimide (B58015). Other significant byproducts can include pyrrole, acetonitrile (B52724), and 2-pyrrolidone.[1] The formation of these impurities is highly dependent on the reaction temperature and conditions.
Q2: My yield of pyroglutamic acid is lower than expected. What are the potential causes?
A2: Low yields of pyroglutamic acid can be attributed to several factors:
-
Incomplete Reaction: The conversion of glutamic acid to pyroglutamic acid may not have gone to completion. This can be due to insufficient heating time or temperature.
-
Degradation of Product: At excessively high temperatures, pyroglutamic acid can degrade into other compounds, thereby reducing the final yield.
-
Formation of Byproducts: The reaction conditions may be favoring the formation of impurities such as succinimide, pyrrole, and 2-pyrrolidone, which consumes the starting material and reduces the yield of the desired product.[1]
-
Presence of Water: While water is involved in the dehydration reaction, its presence as a solvent can influence the reaction equilibrium and rate. Heating glutamic acid in an aqueous solution can facilitate the conversion, but the removal of water is necessary to drive the reaction to completion.
Q3: I am observing the formation of succinimide in my reaction. How can I minimize it?
A3: Succinimide formation is a common side reaction, particularly at elevated temperatures. To minimize its formation, consider the following:
-
Temperature Control: Carefully control the reaction temperature. Studies have shown that the formation of five-membered cyclic compounds like pyroglutamic acid tends to occur at around 300°C. Higher temperatures can promote the formation of other byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help reduce oxidative side reactions that may contribute to the formation of various impurities.[1]
-
Reaction Time: Optimize the reaction time to maximize the formation of pyroglutamic acid while minimizing the subsequent degradation or conversion to other impurities.
Q4: Can the presence of oxygen affect the impurity profile?
A4: Yes, the presence of oxygen can significantly alter the impurity profile. In oxidative pyrolysis conditions (in the presence of oxygen), the main products observed are succinimide, propiolactone, ethanol (B145695), and hydrogen cyanide.[1] In contrast, under an inert nitrogen atmosphere, the principal products are succinimide, pyrrole, acetonitrile, and 2-pyrrolidone.[1] Therefore, to control the type and amount of impurities, controlling the reaction atmosphere is crucial.
Troubleshooting Specific Issues
Issue: An unexpected peak is observed in my HPLC analysis.
-
Possible Cause: Formation of an unknown impurity due to reaction conditions.
-
Troubleshooting Steps:
-
Review Reaction Parameters: Check the reaction temperature, time, and atmosphere against the intended protocol. Deviations can lead to different impurity profiles.
-
Analytical Method Verification: Ensure your HPLC method is suitable for separating pyroglutamic acid from potential impurities like succinimide and unreacted glutamic acid. A ZIC-HILIC column with a mobile phase of potassium dihydrogenphosphate and acetonitrile can be effective.[2]
-
Mass Spectrometry Analysis: If possible, use LC-MS to identify the mass of the unknown peak, which can help in its identification by comparing it with the masses of known potential byproducts.
-
Issue: The final product is discolored.
-
Possible Cause: Formation of colored impurities or degradation products, potentially from Maillard reactions if carbohydrates are present, or from complex polymerization reactions at high temperatures.
-
Troubleshooting Steps:
-
Purification: Recrystallization of the crude pyroglutamic acid from a suitable solvent like ethanol can help remove colored impurities.
-
Ion-Exchange Chromatography: For higher purity, purification using ion-exchange resins has been shown to be effective.
-
Reaction Condition Optimization: Lowering the reaction temperature and ensuring an inert atmosphere can prevent the formation of many colored byproducts.
-
Data on Impurity Formation
The following table summarizes the principal products observed under different atmospheric conditions during the thermal degradation of glutamic acid.
| Atmosphere | Principal Products (in order of decreasing abundance) | Reference |
| Nitrogen (N₂) (Pyrolysis) | Succinimide, Pyrrole, Acetonitrile, 2-Pyrrolidone | [1] |
| 4% Oxygen in Nitrogen (Oxidative Pyrolysis) | Succinimide, Propiolactone, Ethanol, Hydrogen Cyanide | [1] |
Experimental Protocols
Protocol 1: Thermal Dehydration of Glutamic Acid in Aqueous Solution
This protocol is a modified method for the synthesis of crude L-pyroglutamic acid.
Materials:
-
L-glutamic acid
-
Deionized water
-
Heating mantle with reflux condenser
-
Distillation apparatus
-
Crystallization dish
Procedure:
-
Prepare a solution of L-glutamic acid and water in a 1:3 weight-to-volume ratio (e.g., 10 g of L-glutamic acid in 30 mL of water).
-
Heat the mixture under reflux for 18 hours.
-
After the reflux period, remove approximately two-thirds of the water by distillation.
-
Allow the remaining concentrated solution to cool to induce crystallization of this compound.
-
Collect the crystals by filtration.
Protocol 2: Analysis of Pyroglutamic Acid and Impurities by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and analysis of pyroglutamic acid and a related impurity.[2]
Chromatographic Conditions:
-
Column: SeQuant® ZIC®-HILIC (5 µm, 200 Å) 250 x 4.6 mm
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
Flow Rate: 1.0 mL/min
-
Mobile Phase A: 10 mM potassium dihydrogenphosphate (KH₂PO₄), pH 3
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0.0 - 10.0 min: 18% A, 82% B
-
10.0 - 20.0 min: 18% to 40% A, 82% to 60% B
-
20.0 - 25.0 min: 40% A, 60% B
-
-
Column Temperature: Ambient
-
Diluent: Mobile phase
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the diluent.
Visualizations
The following diagrams illustrate key pathways and workflows related to the thermal dehydration of glutamic acid.
References
Improving detection sensitivity of L-pyroglutamic acid in complex mixtures.
Welcome to the technical support center for the analysis of L-pyroglutamic acid (pGlu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive and accurate detection of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most commonly employed techniques for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with enzymatic digestion, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[1] Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and susceptibility to analytical artifacts.[1]
Q2: What is the primary challenge in accurately quantifying this compound using LC-MS/MS?
A2: A significant challenge in the accurate quantification of pGlu by LC-MS/MS is the artificial formation of pGlu from N-terminal glutamine (Gln) or glutamic acid (Glu) during the analytical process itself.[1][2][3] This phenomenon, known as in-source cyclization, can lead to a significant overestimation of the actual pGlu content in the sample.[1][2][3][4]
Q3: How can the in-source cyclization of glutamine and glutamic acid be minimized during LC-MS/MS analysis?
A3: To minimize in-source cyclization and improve the accuracy of pGlu quantification, several strategies can be employed:
-
Chromatographic Separation: Implement an LC method that effectively separates pGlu, Gln, and Glu.[2][3][4]
-
Isotopic Internal Standards: Use isotopic internal standards for Gln and Glu to correct for the in-source formation of pGlu.[3][4]
-
Optimization of MS Parameters: User-optimized fragmentor voltage for the acquisition of MS spectra can dramatically improve sensitivity and accuracy.[3][4]
Q4: Can derivatization improve the detection sensitivity of this compound?
A4: Yes, derivatization can significantly improve the detection sensitivity of this compound, particularly for LC-MS/MS and GC-MS analysis. For instance, derivatization of the amino, carboxyl, and phenolic hydroxyl groups with 1-bromobutane (B133212) has been shown to enhance the hydrophobicity and basicity of amino acids, leading to high sensitivity in LC-MS/MS with detection limits in the fmol range.[5] For GC-MS, derivatization with silylating agents like tert-butyldimethylsilyl (TBDMS) is a common approach.[6]
Q5: Is it possible to analyze this compound without derivatization?
A5: Yes, methods for the analysis of underivatized this compound have been developed. A rapid and reliable LC-MS/MS method has been established for the quantification of underivatized amino acids in fermentation media by using a volatile ion-pair reagent.[7][8] Capillary Zone Electrophoresis (CZE) can also be used for the direct measurement of pGlu in samples after minimal preparation like centrifugation and dilution.[9]
Troubleshooting Guides
Issue 1: Overestimation of this compound Content in LC-MS/MS
-
Symptom: The quantified amount of this compound is unexpectedly high and inconsistent across replicate injections.
-
Potential Cause: In-source cyclization of N-terminal glutamine or glutamic acid to this compound.[1][2][3] This conversion can be highly variable depending on the instrument's ionization source conditions.[4]
-
Troubleshooting Steps:
-
Verify Chromatographic Separation: Ensure your HPLC/UHPLC method provides baseline separation of this compound, glutamine, and glutamic acid. This allows for the distinction between endogenous pGlu and that formed in the ion source.[4]
-
Optimize Fragmentor Voltage: Systematically vary the fragmentor or collision energy to find an optimal voltage that minimizes the conversion of Gln and Glu to pGlu while maintaining adequate signal for all analytes.[3][4]
-
Incorporate Isotopic Internal Standards: Spike samples with stable isotope-labeled glutamine and glutamic acid. The formation of labeled pGlu can then be monitored and used to correct for the artificial formation from the unlabeled analytes.
-
Flow Injection Analysis (FIA): Perform FIA of Gln and Glu standards to assess the degree of in-source cyclization under your current MS conditions without chromatographic separation.[4]
-
Issue 2: Poor Peak Shape and Low Sensitivity in HPLC-UV Analysis
-
Symptom: Broad, tailing peaks for this compound and low signal-to-noise ratio.
-
Potential Cause:
-
Inappropriate mobile phase pH.
-
Suboptimal column chemistry for a polar analyte.
-
Low UV absorbance of this compound at the selected wavelength.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: this compound is an acidic compound. Adjusting the mobile phase pH to a lower value (e.g., pH 1.6-2.5) can improve peak shape by suppressing its ionization.
-
Column Selection: Consider using a C18 column specifically designed for polar analytes or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Detection Wavelength: this compound has a weak chromophore. Detection at a lower wavelength, such as 205 nm, can improve sensitivity.
-
Consider Derivatization: For significantly improved sensitivity, consider pre-column derivatization with a UV-active or fluorescent tag.
-
Issue 3: Co-elution with Other Components in Complex Mixtures
-
Symptom: The this compound peak is not fully resolved from other matrix components.
-
Potential Cause: Insufficient chromatographic selectivity.
-
Troubleshooting Steps:
-
Gradient Optimization: Modify the gradient slope, initial and final mobile phase compositions, and gradient time to improve separation.
-
Change Mobile Phase Modifiers: Experiment with different ion-pairing reagents (e.g., pentadecafluorooctanoic acid) or organic modifiers (e.g., methanol (B129727) vs. acetonitrile) to alter selectivity.[7][8]
-
Alternative Column Chemistry: Switch to a column with a different stationary phase (e.g., phenyl-hexyl, embedded polar group) to exploit different separation mechanisms.
-
Enzymatic Digestion: For peptide samples, using the enzyme pyroglutamate (B8496135) aminopeptidase (B13392206) (PGAP) can selectively remove the N-terminal pGlu residue, confirming its presence and aiding in quantification by comparing chromatograms before and after digestion.[1]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Detection
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS (with derivatization) | 5.4–91 fmol[5] | High sensitivity and specificity, suitable for complex mixtures.[1] | Derivatization step adds complexity and potential for variability. |
| LC-MS/MS (underivatized) | 0.1 to 5 ng/mL[7][8] | Rapid, simple, and avoids derivatization artifacts.[7][8] | Susceptible to in-source cyclization artifacts.[2][3] |
| Capillary Zone Electrophoresis (CZE) | 0.25 mmol/L (plasma), 0.15 mmol/L (urines)[10] | Fast analysis time (< 7 min), simple sample preparation.[10] | Lower sensitivity compared to MS-based methods. |
| RP-HPLC (with enzymatic digestion) | mg/L concentrations typically required[1] | Circumvents the issue of co-elution with the native peptide.[1] | Indirect method, requires specific enzyme and complete digestion.[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Underivatized this compound in Fermentation Media
This protocol is adapted from a method for the rapid determination of underivatized amino acids.[7][8]
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and particulate matter.
-
No further preparation is required.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient using a volatile ion-pair reagent such as pentadecafluorooctanoic acid.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry:
-
Quantification:
Protocol 2: Derivatization of this compound for Enhanced LC-MS/MS Sensitivity
This protocol is based on a method for derivatizing multiple functional groups of amino acids.[5]
-
Sample Preparation:
-
Dry the sample containing this compound.
-
-
Derivatization Reaction:
-
Add a solution of 1-bromobutane in a suitable organic solvent.
-
Incubate at an elevated temperature to facilitate the derivatization of the carboxyl group.
-
After the reaction, evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Octadecyl-silylated silica (B1680970) column.
-
Separation: Use a suitable gradient to separate the derivatized amino acids.
-
Detection: Monitor the specific MRM transition for the derivatized this compound.
-
-
Quantification:
-
Prepare calibration standards by derivatizing known concentrations of this compound.
-
Visualizations
Caption: Workflow for underivatized this compound analysis.
Caption: In-source cyclization leading to pGlu overestimation.
References
- 1. benchchem.com [benchchem.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. This compound, 2TBDMS derivative [webbook.nist.gov]
- 7. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Plasmatic and urinary pyroglutamic acid measurement by capillary zone electrophoresis in chronic poisoning with acetaminophen in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of L-Pyroglutamic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale production of L-pyroglutamic acid (L-PGA).
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the chemical synthesis and biotechnological production of this compound.
Frequently Asked Questions
???+ question "Q1: What are the primary methods for large-scale this compound production?"
???+ question "Q2: My final product has low purity. What are the likely impurities and how can I remove them?"
???+ question "Q3: Can the formation of this compound inhibit my microbial culture?"
???+ question "Q4: I am using an LC-MS/MS method for quantification and my results are inconsistent. Why?"
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Chemical Synthesis | Incomplete dehydration reaction. | Optimize reaction time and temperature. A typical range is 3-5 hours at 90-95°C.[1][2] Ensure an adequate amount of catalyst (e.g., concentrated sulfuric acid) is used.[2] |
| Loss of product during purification. | After the reaction, filter the solution while hot to separate the soluble this compound from the insoluble L-glutamic acid.[2] Optimize the cooling temperature during crystallization to maximize crystal precipitation.[1] | |
| Low Yield in Fermentation (of L-Glutamic Acid) | Suboptimal culture conditions. | Optimize physical and nutritional parameters. For C. glutamicum, optimal conditions often include a pH of 7.0, a temperature of 30°C, and specific concentrations of glucose, urea, and biotin (B1667282).[3][4] |
| Biotin limitation issues. | C. glutamicum is a biotin auxotroph, and biotin limitation is crucial for maximizing L-glutamic acid production.[5] Ensure the biotin concentration is optimized (e.g., around 3µg/ml).[4] | |
| Product Discoloration | Formation of humus from reactions between amino acids and carbohydrates.[5] | Add an activated carbon decolorization step after dissolving the crude product in water and before crystallization.[6] |
| Process Unsuitable for Industrial Scale | Complicated preparation process, use of hazardous materials, or high costs. | Adopt a simplified closed-process method, such as the dehydration of L-glutamic acid in ethanol, which allows for easy removal of unreacted substrate and recycling of the mother liquor containing the catalyst.[2] Avoid methods that require hazardous reagents like hydrogen cyanide.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for the chemical synthesis of this compound and the fermentative production of its precursor, L-glutamic acid.
Table 1: Comparison of Chemical Synthesis Protocols for this compound
| Parameter | Embodiment 1[2] | Embodiment 2[2] | Embodiment 3[1] | High-Temperature Melting[6] |
| L-Glutamic Acid | 147g | 294g | 221g | Not specified |
| Solvent | 500ml Absolute Ethanol | 1200ml Absolute Ethanol | 900ml Absolute Ethanol | None |
| Catalyst | 2ml Conc. H₂SO₄ | 2ml Conc. H₂SO₄ | 2.3ml Conc. H₂SO₄ | None |
| Reaction Temp. | 90°C | 92°C | 95°C | 150-160°C |
| Reaction Time | 4 hours | 5 hours | 3 hours | 5-15 min post-melting |
| Yield | 89.1% | 90.3% | 90.2% | High |
| Purity | >99.5% | >99.5% | >99.5% | High |
Table 2: Optimized Fermentation Parameters for L-Glutamic Acid Production by Corynebacterium glutamicum
| Parameter | Optimized Value[4] |
| pH | 7.0 |
| Temperature | 30°C |
| Incubation Period | 72 hours |
| Inoculum Size | 4% (v/v) |
| Glucose | 12 g% |
| Urea | 1 g% |
| Biotin | 3 µg/ml |
| Final Product Conc. | 27.6 mg/ml |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Catalytic Dehydration
This protocol is based on a common method for achieving high-yield, high-purity this compound.[2]
Materials:
-
L-Glutamic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Three-necked flask with heating mantle and condenser
Procedure:
-
Reaction Setup: In a 1000L three-necked flask, add 147g of L-glutamic acid, 500ml of absolute ethanol, and 2ml of concentrated sulfuric acid.[2]
-
Dehydration: Heat the mixture to 90°C and maintain this temperature for 4 hours to carry out the dehydration reaction.[2]
-
Filtration: After the reaction is complete, filter the hot reaction solution immediately. This step separates the ethanol-soluble this compound from the insoluble, unreacted L-glutamic acid.[2]
-
Concentration: Take the filtrate and concentrate it under reduced pressure at a temperature of 55°C until it is saturated.[2]
-
Crystallization: Cool the concentrated solution to 20°C. A large amount of crystals will precipitate.[2]
-
Isolation and Drying: Isolate the crystals via suction filtration and dry them at 55°C to obtain the final this compound product. The expected yield is approximately 115g (89.1%).[2]
Protocol 2: Fermentative Production of L-Glutamic Acid using Corynebacterium glutamicum
This protocol outlines the optimized conditions for producing the precursor, L-glutamic acid, via submerged fermentation.[3][4]
Materials:
-
Corynebacterium glutamicum strain (e.g., X680 or NCIM 2168)
-
Nutrient agar (B569324) slants and nutrient broth for inoculum preparation
-
Fermentation medium (per liter): 120g Glucose, 10g Urea, 3mg Biotin, 3g K₂HPO₄, 3g KH₂PO₄, 20mg MgSO₄·7H₂O, 1mg ZnSO₄·7H₂O, 1mg FeSO₄·7H₂O.[4]
-
Erlenmeyer flasks and an incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a stock culture of C. glutamicum to a 250 ml flask containing 100 ml of sterile nutrient broth. Incubate for 48 hours at 30°C on a shaker at 150 rpm.[7][4]
-
Fermentation: Prepare the fermentation medium in 100 ml Erlenmeyer flasks (30 ml volume per flask) and sterilize.[4]
-
Inoculation: Inoculate the fermentation medium with 4% (v/v) of the 48-hour-old inoculum culture.[4]
-
Incubation: Incubate the flasks at 30°C for 72 hours in an incubator shaker set to 150 rpm. Maintain the pH at 7.0 throughout the fermentation.[4]
-
Harvesting: After 72 hours, harvest the fermentation broth. The broth will contain L-glutamic acid, which can then be separated from the biomass and purified.[5]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes and relationships in the production of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting flowchart for this compound production.
Caption: Relationship between L-glutamic and this compound.
References
- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103664729B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. bepls.com [bepls.com]
- 6. CN102558015B - Preparation method for this compound - Google Patents [patents.google.com]
- 7. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]
Preventing degradation of L-pyroglutamic acid during sample storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-pyroglutamic acid during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway for this compound in aqueous solutions is the reversible hydrolysis of its internal amide (lactam) bond, which opens the ring to form L-glutamic acid. This reaction is influenced by factors such as pH and temperature.
Q2: How do temperature and pH affect the stability of this compound?
A2: Temperature and pH are critical factors in the stability of this compound. Higher temperatures accelerate the rate of hydrolysis to L-glutamic acid. Extreme pH values, particularly below pH 2 and above pH 13, also significantly increase the rate of degradation. Conversely, this compound is expected to be relatively stable at pH 2.[1] Near-neutral pH (around 6.2) is also favorable for stability, as the formation of pyroglutamic acid from glutamic acid is minimal under these conditions, suggesting the reverse reaction (hydrolysis) would also be slow.
Q3: Can this compound undergo racemization during storage?
A3: Racemization of this compound to D-pyroglutamic acid can occur, but this process generally requires high temperatures (e.g., 130°C or higher). Under typical sample storage conditions (refrigerated or frozen), significant racemization is not expected to be a primary concern.
Q4: Are there other potential degradation products of this compound besides L-glutamic acid?
A4: The primary and most well-documented degradation product of this compound in aqueous solution is L-glutamic acid. At very high temperatures (e.g., 180°C), thermal degradation and polymerization can occur. However, under normal storage conditions, these are unlikely to be significant degradation pathways.
Q5: How can I detect and quantify the degradation of my this compound sample?
A5: The degradation of this compound can be monitored by measuring the decrease in its concentration and the corresponding increase in the concentration of L-glutamic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are well-suited for separating and quantifying both compounds.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in this compound concentration over time | Hydrolysis to L-glutamic acid due to inappropriate storage conditions (high temperature, extreme pH). | Store samples at or below 4°C. For long-term storage, -20°C or lower is recommended. Ensure the pH of the solution is between 4 and 7. |
| Unexpected peaks in analytical chromatogram | Formation of L-glutamic acid or other minor degradation products. | Confirm the identity of the new peaks using appropriate analytical standards (e.g., L-glutamic acid) and mass spectrometry. |
| Changes in the optical rotation of the sample | Potential racemization. | While unlikely under normal storage, if racemization is suspected, use a chiral chromatography method to separate and quantify the L- and D-enantiomers. |
Quantitative Data on this compound Stability
The following tables summarize the available semi-quantitative data on the stability of this compound. It is important to note that comprehensive kinetic data for a wide range of storage conditions is limited in the publicly available literature. The provided data is based on studies of the reversible reaction between L-glutamic acid and this compound.
Table 1: Influence of pH on the Stability of Pyroglutamic Acid in Aqueous Solution
| pH | Temperature | Observation | Reference |
| < 2 | Not specified | Labile | [1] |
| 2 | Not specified | Expected to be stable with no significant conversion to glutamic acid | [1] |
| 4 | 37°C & 45°C | Increased formation from glutamic acid (suggests lower stability for pyroglutamic acid) | |
| 6.0 | Room Temp. | 0.2% degradation to glutamic acid after 3 days; 3.3% after 45 days | [1] |
| 6.2 | 37°C & 45°C | Minimal formation from glutamic acid (suggests higher stability for pyroglutamic acid) | |
| 8 | 37°C & 45°C | Increased formation from glutamic acid (suggests lower stability for pyroglutamic acid) | |
| > 13 | Not specified | Labile | [1] |
Table 2: Influence of Temperature on the Stability of Pyroglutamic Acid
| Temperature | pH | Observation | Reference |
| Room Temp. | 6.0 | Measurable degradation over days to weeks | [1] |
| 37°C & 45°C | 4 - 8 | Increased rate of interconversion with glutamic acid | |
| 130°C | Not specified | Increased rate of racemization |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of an this compound sample under specific storage conditions.
1. Materials:
- This compound sample
- Purified water (HPLC grade)
- Buffers of desired pH (e.g., phosphate, acetate)
- Calibrated pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Storage containers (e.g., amber glass vials)
- Temperature-controlled chambers (e.g., refrigerator at 4°C, incubator at 25°C)
- HPLC or LC-MS/MS system with a suitable column for amino acid analysis
2. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer. b. Aliquot the solution into multiple storage containers to avoid freeze-thaw cycles for frozen samples. c. Prepare a sufficient number of aliquots for all time points and storage conditions to be tested.
3. Storage Conditions: a. Store the aliquots at a minimum of two different temperatures (e.g., 4°C and 25°C). For long-term studies, include -20°C. b. Protect samples from light by using amber vials or by wrapping them in aluminum foil.
4. Time Points: a. Establish a schedule for sample analysis. Suggested time points: 0, 24 hours, 7 days, 14 days, 30 days, and 90 days. b. The initial time point (t=0) should be analyzed immediately after preparation.
5. Analytical Method: a. Use a validated HPLC or LC-MS/MS method capable of separating and quantifying this compound and L-glutamic acid. b. Prepare a calibration curve for both this compound and L-glutamic acid using certified reference standards. c. At each time point, remove one aliquot from each storage condition. d. Allow the sample to equilibrate to room temperature before analysis. e. Analyze the sample and quantify the concentrations of this compound and L-glutamic acid.
6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Plot the percentage of remaining this compound against time for each storage condition. c. If applicable, calculate the rate constants for the degradation.
Visualizations
Caption: Reversible hydrolysis of this compound to L-glutamic acid.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of glutamine, glutamic acid and pyroglutamic acid in protein hydrolysates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution HILIC-MS/MS method for accurate quantification of glutamic acid, glutamine, pyroglutamic acid, GABA and theanine in mouse brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-Pyroglutamic Acid vs. Glutamic Acid: A Comparative Guide for Neuroscientists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous molecules and their derivatives is paramount. This guide provides a comprehensive comparison of L-pyroglutamic acid and its parent amino acid, glutamic acid, in the context of neuronal activity, supported by experimental data and detailed protocols.
Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic transmission, plasticity, learning, and memory.[1][2] Its dysregulation is implicated in various neurological disorders. This compound, a cyclized derivative of glutamic acid, has emerged as a molecule of interest due to its presence in the brain and its potential to modulate glutamatergic neurotransmission. This guide delves into the comparative neuronal effects of these two molecules.
Quantitative Comparison of Neuronal Activity
The following tables summarize the key quantitative differences in the neuronal activity of this compound and glutamic acid based on available experimental data.
| Parameter | This compound | L-Glutamic Acid | Reference |
| Receptor Binding (IC50) | 28.11 µM (for displacement of [3H]L-glutamic acid) | 1.68 µM (for displacement of [3H]L-glutamic acid) | [3] |
| Glutamate (B1630785) Uptake | Competitive inhibitor of high-affinity glutamate transport | Substrate for high-affinity glutamate transport | [4] |
Table 1: Comparison of Receptor Binding and Uptake
In-Depth Analysis of Neuronal Effects
Glutamic Acid: The Primary Excitatory Driver
As the major excitatory neurotransmitter, glutamic acid exerts its effects through ionotropic (NMDA, AMPA, and kainate) and metabotropic glutamate receptors.[1] Activation of these receptors leads to depolarization of the neuronal membrane and the generation of excitatory postsynaptic potentials (EPSPs), which are fundamental to neuronal communication. Its role in synaptic plasticity, particularly long-term potentiation (LTP), is well-established and crucial for learning and memory.[1] However, excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative diseases.[2]
This compound: A Modulator of Glutamatergic Activity
This compound's role in neuronal activity is more subtle and appears to be primarily modulatory. Experimental evidence indicates that it can interfere with the binding of glutamic acid to its receptors.[5][6] Studies have shown that this compound decreases both Na+-dependent and Na+-independent glutamate binding in rat brain preparations.[5][6] Furthermore, it acts as a competitive inhibitor of the high-affinity glutamate uptake system in synaptosomes.[4] This inhibition of uptake could potentially lead to an increase in the synaptic concentration of glutamate, thereby indirectly modulating neuronal excitability.
Interestingly, despite its interaction with the glutamatergic system, this compound does not appear to induce the same level of neurotoxicity as glutamic acid. Studies have shown that even at high concentrations, this compound does not cause major neurotoxic lesions.[5][6] Some research even suggests potential nootropic and anxiolytic properties, though the mechanisms remain to be fully elucidated.
Signaling Pathways
The signaling pathways activated by glutamic acid are well-characterized and central to its function. In contrast, the direct downstream signaling effects of this compound are less understood and are thought to be primarily a consequence of its modulation of glutamate receptor activity.
Figure 1: Signaling pathways of Glutamic Acid and this compound.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Glutamate Receptor Binding Assay
This protocol is used to determine the binding affinity of ligands to glutamate receptors.
Materials:
-
Rat forebrain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]L-glutamic acid (radioligand)
-
L-glutamic acid (unlabeled)
-
This compound
-
Glass fiber filters
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer.
-
Binding Assay: In a reaction tube, add the membrane preparation, [3H]L-glutamic acid, and varying concentrations of the test compound (L-glutamic acid or this compound). For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled L-glutamic acid.
-
Incubation: Incubate the tubes at 37°C for 20 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Synaptosome Preparation and Glutamate Uptake Assay
This protocol is used to measure the uptake of glutamate into presynaptic terminals.
Materials:
-
Rat brain tissue (e.g., striatum)
-
Sucrose (B13894) solution (0.32 M)
-
Krebs-Ringer buffer
-
[3H]L-glutamic acid
-
This compound
-
Glass-Teflon homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
Uptake Assay: Pre-incubate the synaptosomal suspension at 37°C for 5 minutes.
-
Initiate Uptake: Add [3H]L-glutamic acid to the suspension in the presence or absence of this compound.
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the rate of glutamate uptake and the inhibitory effect of this compound.
Figure 2: Experimental Workflows for Binding and Uptake Assays.
Conclusion
References
- 1. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validated HPLC Methods for L-Pyroglutamic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of L-pyroglutamic acid. The performance of different analytical approaches, including chiral separation, reversed-phase chromatography with UV detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is compared to aid researchers in selecting the most suitable method for their specific application, be it in pharmaceutical quality control, metabolism studies, or other research areas.
Comparative Performance of HPLC Methods
The selection of an appropriate HPLC method for this compound analysis is contingent on the specific requirements of the assay, such as the need for enantiomeric separation, sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of different validated methods.
| Parameter | Chiral Separation (Astec CHIROBIOTIC T) | Reversed-Phase (Agilent ZORBAX SB C18) | LC-MS/MS (Reversed-Phase C18) |
| Linearity Range | Data not available | Data not available | 1.0 - 1000 µg/mL[1] |
| Correlation Coefficient (r²) | Data not available | > 0.9982 (for Ertugliflozin this compound)[2] | Data not available |
| Limit of Detection (LOD) | Data not available | Data not available | 0.1 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
| Accuracy (% Recovery) | Data not available | Data not available | 81 - 107%[1] |
| Precision (%RSD) | Data not available | Data not available | Inter-day: 2.6 - 5.7%, Intra-day: 4.8 - 8.2%[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Method 1: Chiral Separation of this compound Enantiomers
This method is suitable for the enantioselective analysis of pyroglutamic acid.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: Acetonitrile (B52724) : Methanol (B129727) : Acetic Acid : Triethylamine (54.5 : 45 : 0.3 : 0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Method 2: Analysis of this compound in Compound Amino Acid Injection
This reversed-phase HPLC method is designed for the quantification of this compound in a complex matrix like an amino acid injection solution.[3]
-
Column: Agilent ZORBAX SB C18, 250 mm × 4.6 mm, 5 µm[3]
-
Mobile Phase: A gradient of acetonitrile and 0.01 mol/L diammonium hydrogen phosphate (B84403) buffer (pH 1.6).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 15 °C[3]
-
Detection: UV at 205 nm[3]
-
Injection Volume: 20 µL[3]
-
Sample Preparation: Dilute the compound amino acid injection sample with the mobile phase to a suitable concentration. The solution was reported to be stable for 24 hours.[3]
Method 3: LC-MS/MS for a High-Throughput Quantification
This highly sensitive and selective method is ideal for the analysis of this compound in biological matrices.[1]
-
Column: Reversed-phase C18 column[1]
-
Mobile Phase: Utilizes a volatile ion-pair reagent such as pentadecafluorooctanoic acid.[1]
-
Detection: Tandem Mass Spectrometry (MS/MS) monitoring the transition [M+H]+ -> [M+H-46]+.[1]
-
Injection Volume: 20 µL[1]
-
Sample Preparation: Samples can be directly injected after centrifugation without extensive preparation.[1]
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the validation of an HPLC method for this compound analysis, as well as a general experimental workflow.
Caption: HPLC Method Validation Workflow.
Caption: General Experimental Workflow.
It is important to note that the formation of pyroglutamic acid can be an artifact from the cyclization of glutamine and glutamic acid, especially in LC-MS/MS analysis.[4][5] Chromatographic separation of these compounds is crucial to differentiate between naturally present pyroglutamic acid and that generated in the ion source.[4]
References
- 1. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Stationary Phases for Pyroglutamic Acid Enantioseparation
For Immediate Publication
Shanghai, China – December 19, 2025 – In the realm of pharmaceutical research and development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Pyroglutamic acid, a chiral molecule, and its derivatives are important building blocks in the synthesis of numerous pharmaceuticals. Consequently, the ability to effectively resolve its enantiomers is of significant interest to researchers, scientists, and drug development professionals. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of pyroglutamic acid enantiomers, supported by available experimental data.
The selection of an appropriate CSP is paramount for achieving successful enantioseparation. The most common classes of CSPs include polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type phases. Each operates on different principles of chiral recognition, leading to varying degrees of success for the separation of specific chiral compounds.
Comparative Performance of Chiral Stationary Phases
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Separation Factor (α) |
| Macrocyclic Glycopeptide-Based | |||||||
| Astec® CHIROBIOTIC® T | 25 cm x 4.6 mm, 5 µm | Acetonitrile:Methanol:Acetic Acid:Triethylamine (B128534) (54.5:45:0.3:0.2, v/v/v/v) | 1.0 | 23 | UV, 220 nm | Data not available | Data not available |
Note: Quantitative performance data (Rs and α) for this specific application on the Astec® CHIROBIOTIC® T column were not provided in the available documentation. Researchers are encouraged to perform system suitability tests to determine these parameters.
Experimental Protocols
Reproducibility in chiral separations is highly dependent on the meticulous execution of the experimental protocol. The following is a detailed methodology for the separation of pyroglutamic acid enantiomers using the Astec® CHIROBIOTIC® T column.
Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
Materials:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size
-
Mobile Phase Component A: Acetonitrile (HPLC grade)
-
Mobile Phase Component B: Methanol (HPLC grade)
-
Mobile Phase Component C: Acetic Acid (glacial, analytical grade)
-
Mobile Phase Component D: Triethylamine (analytical grade)
-
Sample: DL-Pyroglutamic acid (1 mg/mL in methanol)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in the ratio of 54.5:45:0.3:0.2 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Workflow for Chiral Method Development
The development of a robust chiral separation method is a systematic process. The following diagram illustrates a general workflow that can be adapted for the separation of pyroglutamic acid enantiomers on various CSPs.
Discussion on Chiral Stationary Phases
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T): These CSPs, based on molecules like teicoplanin, offer a complex chiral environment with multiple interaction sites, including hydrogen bonding, π-π interactions, and inclusion complexation.[1] They are known for their versatility, being operable in normal phase, reversed-phase, and polar organic modes, making them suitable for a wide range of chiral analytes, including underivatized amino acids like pyroglutamic acid.[1]
Polysaccharide-Based CSPs (e.g., Chiralpak® and Chiralcel® series): These are among the most widely used CSPs for their broad applicability. They consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide. The choice of the specific derivative and the backbone (cellulose vs. amylose) can significantly influence the selectivity.
Pirkle-Type CSPs (e.g., SUMICHIRAL OA series): Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support. They typically feature π-electron donor or acceptor moieties, allowing for chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2] These columns are known for their robustness and are often used for the separation of derivatized chiral compounds.[2]
Conclusion
The successful enantioseparation of pyroglutamic acid is achievable using HPLC with chiral stationary phases. This guide has provided a detailed experimental protocol for the use of a macrocyclic glycopeptide-based CSP, the Astec® CHIROBIOTIC® T column. While direct comparative data with other CSPs for pyroglutamic acid is limited, the general principles and workflows outlined here provide a solid foundation for researchers to develop and optimize their own chiral separation methods. A systematic screening of different CSPs, including polysaccharide-based and Pirkle-type columns, is recommended to identify the optimal conditions for a specific application. The choice of the mobile phase, including organic modifiers and additives, plays a crucial role in achieving the desired resolution and selectivity. By following a structured method development approach, researchers can effectively resolve the enantiomers of pyroglutamic acid, a vital step in the advancement of chiral drug development.
References
L-Pyroglutamic Acid: A Potential Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-pyroglutamic acid as a biomarker for various metabolic disorders against currently utilized alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.
Introduction to this compound
This compound (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative that plays a crucial role in the γ-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and metabolism.[1] Under normal physiological conditions, this compound is present at low levels in the body. However, disruptions in the γ-glutamyl cycle, often due to genetic defects, drug toxicity, or severe metabolic stress, can lead to the accumulation of this compound, resulting in a condition known as pyroglutamic acidosis, a form of high anion gap metabolic acidosis.[2][3] Emerging evidence suggests that this compound may also serve as a valuable biomarker for other metabolic disturbances, including nonalcoholic steatohepatitis (NASH) and systemic lupus erythematosus (SLE).
This compound in Metabolic Acidosis
High anion gap metabolic acidosis is a serious condition that can arise from various underlying causes, with lactic acidosis and ketoacidosis being the most common.[4][5] Pyroglutamic acidosis is a rarer cause, often associated with the use of drugs like paracetamol and flucloxacillin, sepsis, and inborn errors of metabolism.[2][3]
Performance Comparison: this compound vs. Lactate and Beta-Hydroxybutyrate
| Biomarker | Disorder | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | Pyroglutamic Acidosis | GC-MS, LC-MS | High (in affected individuals) | High | Not widely reported | Diagnosis is often one of exclusion after ruling out more common causes.[5] |
| Lactate | Lactic Acidosis | Enzymatic Assay | High | Variable | Not applicable for specific diagnosis | Elevated in various conditions causing tissue hypoxia. Mortality rate in lactic acidosis can be as high as 56%.[6] |
| Beta-Hydroxybutyrate | Ketoacidosis | Enzymatic Assay | High | High | Not applicable for specific diagnosis | Key ketone body elevated in diabetic ketoacidosis, alcoholic ketoacidosis, and starvation. |
This compound in Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. The current gold standard for diagnosis is liver biopsy, which is invasive and carries risks. Therefore, non-invasive biomarkers are urgently needed.
Performance Comparison: this compound vs. Liver Enzymes (ALT/AST)
| Biomarker | Disorder | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | NASH | LC-MS | 72% | 85% | 0.82 | A study showed pyroglutamate (B8496135) could distinguish NASH from simple steatosis. |
| Alanine Aminotransferase (ALT) | NASH | Enzymatic Assay | Variable | Variable | 0.77 | ALT levels can be normal in up to 50% of NAFLD patients and may decrease with progressive fibrosis.[7][8] |
| Aspartate Aminotransferase (AST) | NASH | Enzymatic Assay | Variable | Variable | 0.73 | An AST/ALT ratio >1 can be indicative of advanced fibrosis but is not specific to NASH.[8] |
This compound in Systemic Lupus Erythematosus (SLE)
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease that can affect multiple organs. Diagnosis can be challenging due to the heterogeneity of clinical presentations. Anti-double-stranded DNA (anti-dsDNA) antibodies are a specific marker for SLE.
Performance Comparison: this compound vs. Anti-dsDNA Antibodies
| Biomarker | Disorder | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | SLE | LC-MS | 97.22% | 83.33% | 0.955 | A metabolomic study identified this compound as a promising biomarker for SLE. |
| Anti-dsDNA Antibodies | SLE | IIF, CLIA, DLCM | 39-52% | >95% | 0.76 (combined IIF and DLCM) | High specificity but variable and often lower sensitivity depending on the assay used.[9][10] |
Experimental Protocols
Quantification of this compound by HPLC
This method is suitable for the determination of this compound in biological fluids.
Sample Preparation:
-
To 1 mL of serum or plasma, add 3 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or SeQuant® ZIC®-HILIC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.01 mol·L-1 diammonium hydrogen phosphate (B84403) buffer (pH 1.6) with a gradient elution, or 10 mM potassium dihydrogen phosphate (pH 3) and acetonitrile with a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 15 °C or ambient
-
Detection: UV at 205 nm or 210 nm
-
Injection Volume: 20 µL
Quantification of this compound by GC-MS
This method is suitable for the analysis of organic acids, including this compound, in urine.
-
Thaw frozen urine samples at room temperature.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled pyroglutamic acid).
-
Deplete urea (B33335) by adding urease and incubating at 37°C.
-
Precipitate proteins with methanol.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic phase and derivatize the residue with a trimethylsilyl (B98337) (TMS) agent to increase volatility.
-
GC Column: DB-5MS (30m x 0.25mm, 0.25µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Visualizations
Glutathione Metabolism and this compound Formation
Caption: The γ-glutamyl cycle and formation of this compound.
Experimental Workflow for Biomarker Discovery
Caption: A typical metabolomics workflow for biomarker discovery.
Conclusion
This compound is a promising biomarker for a range of metabolic disorders. In pyroglutamic acidosis, its measurement is key for diagnosis, especially when other common causes of high anion gap metabolic acidosis have been excluded. Furthermore, emerging data suggests its potential as a non-invasive biomarker for NASH and SLE, demonstrating competitive, and in some cases superior, diagnostic performance compared to existing markers. The detailed experimental protocols provided herein offer a foundation for researchers to incorporate the analysis of this compound into their studies. Further large-scale validation studies are warranted to fully establish the clinical utility of this compound in these conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Acidosis Due To Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Lactate versus non-lactate metabolic acidosis: a retrospective outcome" by Kyle J. Gunnerson, Melissa Saul et al. [scholarscompass.vcu.edu]
- 7. Nonalcoholic fatty liver disease: Indications for liver biopsy and noninvasive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive biomarkers for liver inflammation in non-alcoholic fatty liver disease: present and future [e-cmh.org]
- 9. Comparative evaluation of three anti-dsDNA antibody detection methods in systemic lupus erythematosus: insights from a large monocentric cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Lupus Erythematosus with and without Anti-dsDNA Antibodies: Analysis from a Large Monocentric Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. metbio.net [metbio.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 16. jeol.com [jeol.com]
A Comparative Guide to the Quantification of L-Pyroglutamic Acid: Cross-Validation of Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of L-pyroglutamic acid, a common cyclized derivative of glutamic acid or glutamine, is critical. Its presence can be an indicator of protein degradation or a deliberate modification influencing the stability and efficacy of biopharmaceuticals. This guide provides a comparative overview of three widely used analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic/Spectrophotometric Assays. Detailed experimental protocols and a summary of performance data are presented to aid in method selection and cross-validation.
The cross-validation of analytical methods is a crucial process to ensure the reliability and consistency of results when different techniques are employed. This is particularly important in regulated environments to guarantee data integrity.
Principles of Analytical Method Cross-Validation
Cross-validation involves comparing the results from two or more distinct analytical methods to determine if they provide equivalent quantitative data. This process is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one. The goal is to demonstrate that any observed differences are within acceptable limits.
Caption: General Workflow for Cross-Validation of Analytical Methods.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available equipment, and the intended purpose of the analysis. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and Enzymatic/Spectrophotometric assays for this compound quantification.
| Parameter | HPLC-UV | GC-MS | Enzymatic/Spectrophotometric Assay |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. | Enzymatic conversion of this compound to a detectable product, measured by absorbance. |
| Sample Preparation | Minimal, typically involves filtration and dilution. | Derivatization is required to increase volatility. | May require sample cleanup to remove interfering substances. |
| Specificity | Moderate, can be affected by co-eluting compounds with similar UV absorbance. | High, mass spectrometric detection provides excellent specificity. | High, enzymes provide high specificity for the target analyte. |
| Sensitivity | ng to µg range. | pg to ng range. | µg range. |
| **Linearity (R²) ** | Typically >0.99.[1] | Typically >0.99. | Generally linear over a defined concentration range. |
| Precision (%RSD) | Generally <5%.[1] | Generally <15%. | Typically <10%. |
| Accuracy (%Recovery) | 95-105%.[2] | 85-115%. | 90-110%. |
| Throughput | High. | Moderate, due to longer run times and sample preparation. | Moderate to high, can be adapted for microplate formats. |
| Instrumentation | Widely available. | Requires specialized instrumentation. | Requires a spectrophotometer, which is commonly available. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples, including pharmaceutical formulations.
References
Efficacy of L-Pyroglutamic Acid Analogues as Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of various L-pyroglutamic acid analogues. The data presented is compiled from recent studies and aims to offer an objective overview of their performance against several phytopathogenic fungi. Detailed experimental protocols and a visualization of a known signaling pathway are included to support further research and development in this area.
Quantitative Efficacy Data
The antifungal activity of this compound and its synthesized analogues has been evaluated against a range of fungal pathogens. The following tables summarize the key quantitative data from these studies, providing a basis for comparing the potency of different structural modifications.
Table 1: Antifungal Activity of this compound and its Esters against Phytophthora infestans
| Compound | Structure | EC50 (µg/mL)[1] |
| This compound | Not specified | 9.48[2][3] |
| Analogue 2d | This compound ester derivative | 1.44[1] |
| Analogue 2j | This compound ester derivative | 1.21[1] |
| Azoxystrobin (Control) | Commercial fungicide | 7.85[1] |
Table 2: In Vitro Antifungal Activity of this compound Analogues against Various Phytopathogenic Fungi
| Compound ID | Fungal Species | Inhibition Rate (%) at 100 µmol/L[3] |
| C08a | Pyricularia oryzae | 65.3 ± 1.5 |
| Fusarium graminearum | 75.6 ± 0.9 | |
| Alternaria brassicae | 60.1 ± 1.1 | |
| Valsa mali | 68.2 ± 1.3 | |
| Alternaria alternata | 55.4 ± 0.8 | |
| C08l | Pyricularia oryzae | 62.1 ± 1.2 |
| Fusarium graminearum | 78.3 ± 1.0 | |
| Alternaria brassicae | 58.7 ± 0.9 | |
| Valsa mali | 70.1 ± 1.4 | |
| Alternaria alternata | 53.2 ± 1.1 | |
| Hymexazol (B17089) (Control) | Pyricularia oryzae | 68.9 ± 2.1 |
| Fusarium graminearum | 35.1 ± 1.2 | |
| Alternaria brassicae | 73.6 ± 1.8 | |
| Valsa mali | 37.3 ± 1.7 | |
| Alternaria alternata | 71.4 ± 0.8 | |
| Chlorothalonil (B1668833) (Control) | Pyricularia oryzae | 48.9 ± 1.0 |
| Fusarium graminearum | 72.7 ± 0.6 | |
| Alternaria brassicae | 35.8 ± 0.9 | |
| Valsa mali | 69.3 ± 0.6 | |
| Alternaria alternata | 60.7 ± 0.8 |
Experimental Protocols
Synthesis of this compound 4-Chiral Hydroxy Derivatives
A common synthetic route to novel this compound analogues starts from L-hydroxyproline. The following is a summarized protocol for the synthesis of a key intermediate (C06) and its subsequent conversion to sulfonyl ester derivatives (C07a-m).
Synthesis of Key Intermediate (C06):
-
To a solution of L-hydroxyproline in water, a solution of 10% aqueous NaOH is added.
-
The resulting solution is stirred for 2 hours, followed by the addition of a solution of Boc2O in THF.
-
The reaction mixture is stirred for an additional 1-4 hours at room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl.[3]
Synthesis of this compound 4-chiral hydroxyl sulfonyl ester derivatives (C07a-m):
-
To a solution of the intermediate C06 in CH2Cl2, DMAP and Et3N are added.
-
The solution is stirred for 10 minutes.
-
Sulfonyl chloride in CH2Cl2 is added in one portion via a syringe.
-
The reaction mixture is stirred for 1-4 hours at room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl.[3]
In Vitro Antifungal Activity Assay (Poisoned Food Technique)
The antifungal activity of the synthesized compounds is commonly evaluated using the poisoned food technique.
-
Media Preparation: Potato Dextrose Agar (PDA) medium is prepared in flasks and sterilized.
-
Compound Preparation: The test compounds are dissolved in acetone.
-
Dosing: The dissolved compounds are mixed with the PDA medium to achieve a final concentration of 100 µg/mL.
-
Control Groups: Acetone without any compound is used as a negative control. Commercial fungicides like hymexazol and chlorothalonil are used as positive controls.
-
Inoculation: A mycelial disc of approximately 4 mm in diameter is cut from a fresh culture of the test fungus and placed in the center of the treated and control PDA plates.
-
Incubation: The inoculated Petri dishes are incubated at 27 ± 1°C for 4 days.
-
Data Collection: The radial growth of the fungal colonies is measured.
-
Inhibition Calculation: The inhibitory effect is calculated using the formula: Inhibition rate (%) = (C - T) × 100 / (C - 4 mm) where C is the diameter of fungal growth on untreated PDA and T is the diameter of fungal growth on treated PDA.[3]
Signaling Pathway and Mechanism of Action
While the broad-spectrum antifungal mechanism of this compound analogues is not yet fully elucidated, a specific mode of action has been identified in Fusarium graminearum. This compound has been shown to inhibit the biosynthesis of trichothecenes, a class of mycotoxins, at the transcriptional level. This is achieved by downregulating the expression of key genes in the trichothecene (B1219388) biosynthetic pathway, namely Tri4, Tri5, and Tri10.[2][4]
Caption: Inhibition of Trichothecene Biosynthesis by this compound Analogues.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on this compound derivatives have revealed several key structural features that influence their antifungal activity:
-
Esterification: The conversion of this compound to its esters can significantly enhance antifungal activity.[2]
-
Aromatic Substituents: The presence of an electron-withdrawing group on an aromatic ring attached to the core structure appears to be important for enhanced activity.
-
Alkane and Naphthalene (B1677914) Moieties: The introduction of alkane chains or a naphthalene group at the hydroxyl position can effectively increase the inhibitory activity against Fusarium graminearum.[3]
-
Amide Group: An amide group attached to a Boc protecting group was found to be detrimental to the inhibitory activity.[2]
Conclusion
This compound and its analogues represent a promising class of compounds with notable antifungal properties, particularly against phytopathogenic fungi. The ease of modification of the this compound scaffold allows for the exploration of a wide chemical space to optimize antifungal potency. The data presented in this guide highlights the superior efficacy of certain ester derivatives compared to the parent compound and even some commercial fungicides.
While a specific mechanism of action involving the inhibition of trichothecene biosynthesis in Fusarium graminearum has been identified, the broader antifungal mechanism of these compounds remains an area for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these analogues to facilitate the rational design of more potent and selective antifungal agents. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these findings.
References
- 1. Synthesis and bioactivities evaluation of this compound analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance-Related this compound Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel this compound analogues [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of L-Pyroglutamic Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
L-pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a versatile chiral building block with significant applications in pharmaceuticals, cosmetics, and as a precursor for asymmetric synthesis.[1] Its production is primarily achieved through two distinct routes: traditional chemical synthesis involving the dehydration of L-glutamic acid, and a more recent, biocatalytic approach using enzymes. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Comparing Chemical and Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and conditions versus specificity and environmental impact. Chemical methods are often faster due to high-temperature conditions but can be energy-intensive and may require harsh reagents. Enzymatic methods, while operating under mild, environmentally friendly conditions, may have lower volumetric productivity. The following table summarizes the key quantitative parameters for each method.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | L-Glutamic Acid | L-Glutamic Acid |
| Catalyst | Heat / Strong Acid (e.g., H₂SO₄) | L-glutamic acid/L-pyroglutamic acid interconversion enzyme |
| Temperature | 90°C - 180°C[2][3] | 30°C - 50°C[4] |
| pH | Acidic (if catalyzed) or Neutral | ~7.0[4] |
| Reaction Time | 0.75 - 5 hours[3][5] | 1 - 72 hours[4] |
| Solvent | Water, Ethanol (B145695), or neat (molten)[1][2][3] | Aqueous Buffer[4] |
| Reported Yield | 63% - 90.3%[5] | Up to 95% conversion[6] |
| Purity | High after crystallization (>99.5%)[2] | High (High enzyme specificity) |
| Key By-products | Racemization products at high temp.[2] | Minimal, enzyme-dependent |
| Environmental Impact | High energy consumption, potential use of strong acids and organic solvents. | Low energy consumption, aqueous media, biodegradable catalyst. |
Visualizing the Synthesis Workflows
The fundamental difference between the two approaches lies in the method of cyclization. Chemical synthesis relies on thermal energy or acid catalysis to drive the intramolecular dehydration of L-glutamic acid. In contrast, enzymatic synthesis utilizes a specific enzyme to catalyze the same transformation under significantly milder conditions.
Detailed Experimental Protocols
The following protocols provide representative methodologies for both chemical and enzymatic synthesis of this compound.
Protocol 1: Chemical Synthesis via Thermal Dehydration in Ethanol
This method utilizes ethanol as a solvent and concentrated sulfuric acid as a catalyst to achieve dehydration at a lower temperature than neat pyrolysis, which helps to prevent racemization.[2]
Materials:
-
L-Glutamic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Three-necked flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a 1 L three-necked flask, add 147 g of L-glutamic acid and 500 mL of absolute ethanol.
-
With stirring, slowly add 2 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to 90°C and maintain this temperature under reflux for 4 hours to facilitate the dehydration reaction.
-
After the reaction is complete, filter the hot reaction mixture to remove any unreacted L-glutamic acid (which is insoluble in ethanol).
-
Concentrate the resulting filtrate containing the dissolved this compound using a rotary evaporator at a temperature of 55°C until the solution is saturated.
-
Cool the concentrated solution to 20°C to induce crystallization.
-
Collect the precipitated crystals of this compound by suction filtration.
-
Dry the crystals at 55°C to obtain the final product. A yield of approximately 89.1% can be expected.[5]
Protocol 2: Enzymatic Synthesis using an L-glutamic acid/L-pyroglutamic acid Interconversion Enzyme
This protocol is based on the use of an enzyme, such as the one produced by Streptomyces species, which can catalyze the cyclization of L-glutamic acid.[4]
Materials:
-
L-Glutamic Acid
-
Phosphate (B84403) buffer (pH 7.0)
-
L-glutamic acid/L-pyroglutamic acid interconversion enzyme (e.g., from a Streptomyces culture supernatant or as a purified preparation)
-
Bioreactor or temperature-controlled shaker
-
Centrifugation and filtration equipment for product recovery
Procedure:
-
Prepare a solution of L-glutamic acid in a suitable phosphate buffer (pH 7.0). The concentration of the substrate should be optimized based on the enzyme's kinetic parameters.
-
Add the L-glutamic acid/L-pyroglutamic acid interconversion enzyme to the substrate solution in a bioreactor.
-
Incubate the reaction mixture at the optimal temperature for the enzyme, typically around 30-50°C, with gentle agitation.[4]
-
Monitor the conversion of L-glutamic acid to this compound over time using a suitable analytical method (e.g., HPLC). The reaction time can range from a few hours to over a day depending on enzyme activity and substrate concentration.[4]
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by denaturing the enzyme (e.g., by heat treatment or pH shift, if compatible with the product).
-
Separate the enzyme from the reaction mixture, for instance by centrifugation if using whole cells or immobilized enzyme, or by ultrafiltration for a soluble enzyme.
-
The resulting aqueous solution containing this compound can then be concentrated and the product isolated through crystallization.
In-Depth Comparison and Discussion
Reaction Conditions and Selectivity
The most striking difference lies in the reaction conditions. Chemical synthesis requires high temperatures, which can lead to side reactions, including racemization, if not carefully controlled.[2] This is a critical consideration when the chirality of the final product is paramount. Enzymatic synthesis, by its nature, is highly specific and operates under mild physiological conditions (neutral pH, moderate temperatures), thus preserving the stereointegrity of the L-enantiomer.
Environmental and Economic Considerations
From an environmental perspective, the enzymatic route is generally superior. It avoids the use of harsh acid catalysts and organic solvents, reduces energy consumption significantly due to lower reaction temperatures, and the enzyme catalyst is biodegradable.
Economically, the comparison is more complex. The high energy input for chemical synthesis contributes to operational costs. However, the cost of enzyme production and purification for the enzymatic route can be substantial. For industrial-scale production, the reusability of the enzyme (e.g., through immobilization) is a critical factor in making the biocatalytic process cost-competitive.
Downstream Processing and Purification
Purification in the chemical method often involves crystallization from a solvent after filtering the unreacted starting material.[2] Decolorization steps using activated carbon may also be necessary to remove colored impurities formed at high temperatures. In the enzymatic process, the primary purification challenge is the separation of the product from the enzyme. If the enzyme is immobilized, this separation is straightforward. Otherwise, techniques like ultrafiltration are required. The high specificity of the enzyme often leads to a cleaner reaction mixture with fewer by-products, potentially simplifying the final purification steps.
Conclusion
Both chemical and enzymatic methods offer viable pathways to synthesize this compound.
-
Chemical synthesis is a well-established, robust method that can achieve high yields. It is particularly suited for large-scale production where the initial capital investment in high-temperature reactors is already in place. However, the high energy consumption and potential for side reactions are significant drawbacks.
-
Enzymatic synthesis represents a greener, more sustainable alternative. Its high specificity and mild reaction conditions ensure a high-purity, chirally-pure product. While the cost and availability of a suitable, stable enzyme are key considerations, ongoing advances in biotechnology and enzyme engineering are making this route increasingly attractive, especially for applications in the pharmaceutical and cosmetic industries where purity and sustainability are highly valued.
Ultimately, the selection of the synthesis method will depend on the specific requirements of the application, including the desired scale of production, purity specifications, cost constraints, and environmental considerations.
References
- 1. This compound – description and application - Georganics [georganics.sk]
- 2. CN103664729B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 4. JPH1066566A - L-glutamic acid/l-pyroglutamic acid interconversion enzyme produced by streptomyces and its production - Google Patents [patents.google.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. guidechem.com [guidechem.com]
A Comparative Guide to In Vitro vs. In Vivo Formation of N-Terminal Pyroglutamate
For researchers, scientists, and drug development professionals, understanding the formation of N-terminal pyroglutamate (B8496135) (pGlu) is critical for protein characterization, stability assessment, and ensuring the efficacy of therapeutic molecules. This post-translational modification, arising from the cyclization of N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residues, can occur both within a controlled laboratory setting (in vitro) and within a living organism (in vivo). This guide provides an objective comparison of pGlu formation in these two environments, supported by experimental data and detailed methodologies.
N-terminal pyroglutamate formation can significantly impact a protein's properties. The cyclization removes the N-terminal primary amine, which can block N-terminal sequencing by traditional methods like Edman degradation and alter the protein's overall charge and conformation, potentially affecting its biological activity and stability.[1][2]
Mechanisms of Pyroglutamate Formation
The conversion of N-terminal Gln or Glu to pGlu can proceed through two primary pathways:
-
Spontaneous (Non-enzymatic) Cyclization: This is an intramolecular reaction where the α-amino group of the N-terminal residue attacks the side-chain γ-carbonyl carbon, leading to the formation of a five-membered ring and the elimination of ammonia (B1221849) (from Gln) or water (from Glu).[2] This process is highly dependent on factors like pH and temperature.[2][3][4][5]
-
Enzymatic Catalysis: The enzyme glutaminyl cyclase (QC) can catalyze the cyclization of N-terminal Gln.[6][7][8] This enzymatic pathway is particularly relevant in certain physiological and pathological contexts.[7][8][9][10]
The formation of pGlu from Gln is generally a faster reaction than from Glu.[6][11]
In Vitro vs. In Vivo Formation: A Head-to-Head Comparison
| Feature | In Vitro Formation | In Vivo Formation |
| Primary Mechanism | Primarily spontaneous (non-enzymatic), but can be studied with purified enzymes. | Can be both spontaneous (non-enzymatic) and enzymatic (glutaminyl cyclase-mediated).[6][7] |
| Key Influencing Factors | pH, temperature, buffer composition, protein structure.[2][3][4][5] | Local physiological environment (pH, temperature), presence and activity of glutaminyl cyclase, protein structure, and cellular location.[6][9][11][12] |
| Rate of Formation | Highly variable and controllable based on experimental conditions. | Generally slower and more complex to predict; can be protein-specific.[6][11] |
| Typical Context | Protein manufacturing, formulation development, stability studies, and mechanistic research. | Post-translational modification in living organisms, relevant to protein function, aging, and disease (e.g., Alzheimer's disease).[7][8] |
| Experimental Control | High degree of control over reaction parameters. | Limited direct control; studied through sampling from biological systems or in animal models. |
| Relevance | Predicting and controlling protein modifications during production and storage. | Understanding the physiological and pathological roles of pGlu. |
Quantitative Data on Pyroglutamate Formation
The rate of pGlu formation can be quantified under various conditions. Below is a summary of reported quantitative data for in vitro studies.
| Protein/Peptide | N-Terminal Residue | Conditions | Measured Rate/Half-Life | Reference |
| Recombinant Monoclonal Antibody | Glutamic Acid (Glu) | pH 4.1 buffer, 45°C | Half-life of ~9 months | [3][4][5] |
| Model Peptide (EVQLVESGGGLVQPGGSLR) | Glutamic Acid (Glu) | Lyophilized solid, 'pH' 5.5-6, 50°C | Rate was greater than in solution | [13] |
| Human IgG2 Antibodies | Glutamic Acid (Glu) | PBS, pH 7.4, 37°C | Replicated in vivo conversion rates | [6][11] |
Experimental Protocols
Accurate detection and quantification of N-terminal pGlu are essential for both in vitro and in vivo studies. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Spontaneous Pyroglutamate Formation Assay
This protocol is designed to assess the propensity of a protein or peptide to form pGlu under defined chemical conditions.
-
Sample Preparation: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in a series of buffers with varying pH values (e.g., pH 4.0, 6.2, and 8.0).[3][4][5]
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 45°C) for a defined period (e.g., several weeks to months), with time points taken for analysis.[3][4][5]
-
Analysis: At each time point, analyze the samples using RP-HPLC to separate the native and pGlu-modified forms.[3][4][5] The identity of the pGlu-modified peak can be confirmed by mass spectrometry, looking for the characteristic mass loss (-18 Da for Glu, -17 Da for Gln).[2][14]
-
Quantification: The percentage of pGlu formation is calculated by integrating the peak areas of the modified and unmodified forms in the chromatogram.
Protocol 2: Enzymatic Removal of Pyroglutamate for Quantification
This method uses the enzyme pyroglutamate aminopeptidase (B13392206) (PGAP) for specific detection and quantification of pGlu.[1][15]
-
Sample Preparation: Dissolve the protein or peptide sample in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[1]
-
Enzymatic Digestion: Treat the sample with a thermostable pyroglutamate aminopeptidase (e.g., from Pyrococcus furiosus) at 37°C for a sufficient time to ensure complete removal of the pGlu residue.[6][15]
-
Chromatographic Analysis: Analyze both the treated and untreated samples by RP-HPLC.[1][15]
-
Quantification: The amount of pGlu is determined by the decrease in the peak corresponding to the pGlu-modified protein and the concomitant increase in the peak of the PGAP-cleaved product.
Protocol 3: LC-MS/MS for In Vivo Pyroglutamate Detection
This protocol outlines a general workflow for identifying and quantifying pGlu in proteins isolated from biological samples.
-
Protein Isolation: Isolate the protein of interest from the biological matrix (e.g., serum, tissue) using appropriate purification techniques such as affinity chromatography.
-
Proteolytic Digestion: Digest the purified protein with a specific protease (e.g., Trypsin or Lys-C) to generate smaller peptides.[2]
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry.[1][2][16]
-
Data Analysis: Search the MS/MS data against the protein sequence, including the variable modification of pGlu on N-terminal Gln or Glu. The modification is identified by the specific mass shift and the fragmentation pattern of the N-terminal peptide.[16]
-
Quantification: The relative abundance of the pGlu-modified peptide is determined by comparing its peak area or ion intensity to that of the unmodified N-terminal peptide.[16]
Visualization of Key Pathways and Workflows
To further clarify the processes involved in pGlu formation and analysis, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.bio-m.org [db.bio-m.org]
- 8. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of glutaminyl cyclase, the enzyme responsible for pyroglutamate A{beta} formation, induces behavioral deficits, and glutaminyl cyclase knock-out rescues the behavioral phenotype in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 15. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
L-Pyroglutamic Acid: A Potential Neuroprotective Agent with a Non-NMDA Receptor-Mediated Mechanism
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are continually exploring novel compounds to combat the devastating effects of glutamate-induced excitotoxicity, a key pathological mechanism in various neurological disorders. A growing body of evidence suggests that L-pyroglutamic acid, a naturally occurring amino acid derivative, exhibits significant neuroprotective properties. Comparative studies indicate that its efficacy is comparable to some established compounds, and it appears to operate through a distinct mechanism, offering a promising avenue for therapeutic development.
A pivotal study in the field demonstrated that this compound provides protection against glutamate-induced seizures in mice with a potency similar to that of glutamic acid diethylester and the commonly used anti-epileptic drug, valproic acid. Notably, the research also revealed that this compound was ineffective in preventing seizures induced by N-methyl-D-aspartate (NMDA), a specific glutamate (B1630785) receptor agonist. This finding strongly suggests that this compound's neuroprotective effects are not mediated by the NMDA receptor, a common target for many existing neuroprotective drugs.[1]
Comparative Efficacy in Neuroprotection
Quantitative analysis from in vitro studies provides further insight into the neuroprotective potential of this compound. In a study utilizing primary cortical neurons from rats, this compound demonstrated a concentration-dependent protective effect against glutamate-induced neurotoxicity. The half-maximal inhibitory concentration (IC50) for this protective effect was determined to be 41 ± 9 µmol.L-1. This indicates a significant potency in preventing neuronal death caused by excessive glutamate exposure. The underlying mechanism for this protection is suggested to be related to the inhibition of nitric oxide (NO) formation and the suppression of intracellular calcium ion ([Ca2+]i) elevation, both of which are key events in the excitotoxic cascade.
While direct comparative in vitro studies with other glutamate analogs are limited, the available data allows for a preliminary assessment of this compound's relative potency.
| Compound | Experimental Model | Endpoint | Potency/Efficacy | Proposed Mechanism |
| This compound | Glutamate-induced seizures in mice | Protection against convulsions | Similar to Glutamic acid diethylester and Valproic acid | Non-NMDA receptor mediated |
| This compound | Glutamate-induced neurotoxicity in rat cortical neurons | Neuronal viability | IC50: 41 ± 9 µmol.L-1 | Inhibition of NO formation, suppression of [Ca2+]i elevation |
| Glutamic acid diethylester | Glutamate-induced seizures in mice | Protection against convulsions | Similar to this compound and Valproic acid | Not specified |
| Valproic Acid | Glutamate-induced seizures in mice | Protection against convulsions | Similar to this compound and Glutamic acid diethylester | Multiple, including GABAergic enhancement |
| 2-amino-5-phosphono valeric acid (APV) | NMDA-induced seizures in mice | Protection against convulsions | Effective | NMDA receptor antagonist |
| Diazepam | NMDA-induced seizures in mice | Protection against convulsions | Effective | Positive allosteric modulator of GABAA receptors |
Experimental Methodologies
The neuroprotective effects of this compound have been evaluated using established experimental protocols.
In Vivo Model: Glutamate-Induced Seizures in Mice
A commonly used protocol to assess in vivo neuroprotection against glutamate excitotoxicity involves the following steps:
-
Animal Model: Male mice are used for the experiment.
-
Drug Administration: this compound and comparator compounds are administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: A solution of L-glutamic acid is administered intracerebroventricularly (i.c.v.) to induce seizures.
-
Observation: The animals are observed for the onset, duration, and severity of convulsive episodes.
-
Data Analysis: The protective effect of the test compounds is quantified by determining the dose that prevents seizures in a certain percentage of the animals (e.g., ED50).
In Vitro Model: Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
The in vitro assessment of neuroprotection typically follows this workflow:
-
Cell Culture: Primary cortical neurons are isolated from fetal rats and cultured.
-
Compound Treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound.
-
Induction of Excitotoxicity: The neurons are then exposed to a neurotoxic concentration of sodium glutamate.
-
Assessment of Neuronal Viability: After a set incubation period, neuronal survival is quantified using methods such as the MTT assay or by counting viable neurons.
-
Mechanistic Studies: To investigate the underlying mechanisms, intracellular calcium levels are measured using fluorescent indicators like Fura-2 AM, and nitric oxide production is assessed by measuring nitrite (B80452) levels in the culture medium.
References
A Comparative Purity Analysis of Commercially Available L-Pyroglutamic Acid for Researchers and Pharmaceutical Professionals
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of their work. L-pyroglutamic acid, a versatile chiral building block, is widely used in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity assessment.
Executive Summary
The purity of this compound is a critical factor that can influence the outcome of chemical syntheses and biological assays. This guide outlines a comprehensive workflow for assessing the purity of commercial this compound, covering chemical purity, enantiomeric purity, and elemental impurities. A comparative analysis of specifications from prominent suppliers reveals that while most vendors offer high-purity grades (typically ≥99%), the extent and nature of specified impurities can vary. High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining chemical and enantiomeric purity, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying elemental impurities. For applications demanding the highest stereochemical fidelity, chiral HPLC is an indispensable tool.
Purity Assessment Workflow
A systematic approach is essential for the comprehensive evaluation of this compound purity. The following workflow outlines the key stages of analysis:
Comparison of Commercial this compound Specifications
The following table summarizes the purity specifications of this compound from several major chemical suppliers. It is important to note that this data is based on publicly available information from the suppliers' websites and Certificates of Analysis and may not represent a direct, side-by-side experimental comparison under identical conditions. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.
| Supplier | Product Number | Stated Purity | Enantiomeric Purity (ee) | Key Impurity Specifications |
| Sigma-Aldrich | 83160 | ≥99.0% (Titration) | ≥99:1 (GC)[1] | Ignition Residue: ≤0.05%[1] |
| TCI America | P0573 | >97.0% (Titration)[2] | Not explicitly stated | - |
| Alfa Aesar | A15031 | Not explicitly stated for pyroglutamic acid, but L-glutamic acid is 99%[3] | Not explicitly stated | - |
| Cayman Chemical | 36531 | ≥95%[4] | Not explicitly stated | - |
| Santa Cruz Biotechnology | sc-214955 | ≥99%[5] | Not explicitly stated | - |
Disclaimer: The data in this table is compiled from information provided by the respective suppliers and may be subject to change. For critical applications, independent verification of purity is strongly recommended.
Comparison with Alternatives
This compound is a valuable chiral building block due to its rigid cyclic structure and readily available starting material, L-glutamic acid. However, other chiral synthons can be employed for similar applications in asymmetric synthesis, particularly in the construction of chiral lactams and pyrrolidine (B122466) derivatives.
β-Lactams: These four-membered cyclic amides are crucial intermediates in the synthesis of a wide range of biologically active compounds, including antibiotics.[6][7] Asymmetric synthesis of β-lactams can be achieved through various methods, such as the Staudinger ketene-imine cycloaddition using chiral auxiliaries or catalysts.[6][7] While β-lactams offer a different ring system, they serve a similar purpose as chiral synthons for introducing stereocenters.
Chiral Pyrrolidine Derivatives: A broad class of five-membered nitrogen-containing heterocycles, chiral pyrrolidines are central to many pharmaceuticals and natural products.[8][9][10] Their synthesis can be achieved through various strategies, including asymmetric cycloadditions and modifications of chiral starting materials like proline.[8][9][10] These derivatives offer a wider range of substitution patterns compared to this compound.
The choice between this compound and these alternatives depends on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.
Experimental Protocols
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by quantifying the main component and any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 10 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid. This will be Mobile Phase A. Mobile Phase B is 100% acetonitrile.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase diluent to prepare a stock solution of 1 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient elution can be used, for example:
-
0-10 min: 18% B
-
10-20 min: 18-40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Enantiomeric Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric purity (enantiomeric excess, ee) of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a teicoplanin-based column)
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, methanol, acetic acid, and triethylamine in a specific ratio (e.g., 54.5:45:0.3:0.2, v/v/v/v).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To quantify trace elemental impurities in the this compound sample.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Reagents:
-
This compound sample
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (trace metal grade)
-
Multi-element standard solutions
Procedure:
-
Sample Digestion:
-
Accurately weigh a portion of the this compound sample into a clean digestion vessel.
-
Add a mixture of nitric acid and hydrogen peroxide.
-
Digest the sample using a microwave digestion system according to a validated temperature and pressure program.
-
-
Analysis:
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample solution using the ICP-MS. The instrument should be calibrated with appropriate multi-element standards.
-
-
Data Analysis:
-
Quantify the concentration of each elemental impurity based on the calibration curves.
-
Compare the results to the permissible daily exposure (PDE) limits for elemental impurities as defined by regulatory guidelines (e.g., ICH Q3D).
-
Conclusion
The purity of commercially available this compound is generally high, with most suppliers offering grades of 99% or greater. However, for applications that are sensitive to specific impurities, such as stereoisomers or trace metals, it is crucial for researchers and drug development professionals to perform their own comprehensive purity analysis. The experimental protocols provided in this guide offer a robust framework for such an assessment. By carefully selecting suppliers and implementing rigorous quality control measures, the integrity and success of research and development endeavors can be significantly enhanced.
References
- 1. L -Pyroglutamic acid = 99.0 T 98-79-3 [sigmaaldrich.com]
- 2. This compound | 98-79-3 | TCI AMERICA [tcichemicals.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Yield of Pyroglutamic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamic acid (pGlu), a cyclic lactam of glutamic acid, is a pivotal chiral building block in contemporary organic synthesis and drug development. Its rigid five-membered ring structure is found in numerous biologically active peptides and serves as a valuable scaffold for the asymmetric synthesis of complex molecules. The efficiency of incorporating pyroglutamic acid into a target molecule is highly dependent on the choice of the specific building block and the synthetic strategy employed. This guide provides a comparative analysis of the yields of various pyroglutamic acid derivatives in common synthetic transformations, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.
Comparative Yield Data
The selection of a pyroglutamic acid building block is often a trade-off between the number of synthetic steps required to prepare the building block and its reactivity and yield in subsequent reactions. The following tables summarize the reported yields for the synthesis of common pyroglutamic acid building blocks and their application in peptide synthesis and Michael additions.
| Building Block | Synthetic Transformation | Reagents/Conditions | Reported Yield (%) |
| L-Pyroglutamic Acid | Thermal cyclization of L-glutamic acid | Heat in water | 54-55%[1] |
| Acetylation (N-Ac-pGlu-OH) | Acetyl chloride | 95%[2] | |
| Benzoylation | Benzoyl chloride | 20%[2] | |
| Peptide Coupling (Direct) | HATU, DIEA, DMF | High (not specified) | |
| N-Boc-L-Pyroglutamic Acid | Synthesis from N-Boc-L-glutamic acid anhydride (B1165640) | DCHA | Good (not specified) |
| Synthesis from this compound | Boc2O, DMAP, CH2Cl2 | Not specified | |
| Peptide Coupling | HBTU/HATU, DIPEA, DMF | High (not specified) | |
| N-Z-L-Pyroglutamic Acid | Synthesis from Z-L-glutamic acid anhydride | DCHA | 88%[2] |
| N-Fmoc-L-Pyroglutamic Acid | Synthesis from Fmoc-L-glutamic acid | SOCl2, then H2O | 80%[2] |
| Substituted pGlu | N-Boc-3-arylpyroglutamate synthesis | Thionyl chloride, ethanol, then Boc2O | 75-96%[3] |
| Derivatives | Michael addition to unsaturated orthopyroglutamate | Gilman reagent | 90%[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal yields in synthesis. The following are representative protocols for the synthesis and application of key pyroglutamic acid building blocks.
Protocol 1: Synthesis of this compound via Thermal Cyclization of L-Glutamic Acid
This protocol describes the straightforward synthesis of this compound from L-glutamic acid.
Materials:
-
L-Glutamic Acid
-
Water
Procedure:
-
Suspend L-glutamic acid in water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 180-200°C) and maintain for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow crystallization.
-
Isolate the crude this compound by filtration.
-
The crude product can be purified by recrystallization from water. A patent describes a yield of 54-55% for this process.[1]
Protocol 2: Synthesis of N-Z-L-Pyroglutamic Acid (Z-pGlu-OH)
This protocol details the synthesis of N-benzyloxycarbonyl-L-pyroglutamic acid from Z-L-glutamic acid anhydride.[2]
Materials:
-
Z-L-glutamic acid anhydride
-
Dicyclohexylamine (DCHA)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na2SO4)
-
Petroleum ether
Procedure:
-
Dissolve Z-L-glutamic acid anhydride (0.5 mol) in a mixture of THF (200 mL) and Et2O (400 mL).
-
Slowly add a solution of DCHA (0.5 mol) in Et2O (150 mL) to the stirred solution.
-
Stir the mixture for 12 hours. The Z-pGlu-OH·DCHA salt will precipitate.
-
Filter the salt, wash with Et2O, and recrystallize from CHCl3/Et2O or MeOH to yield the pure salt (quantitative yield).
-
To obtain the free acid, stir the Z-pGlu-OH·DCHA salt (100 mmol) with 1M HCl (300 mL) and EtOAc (350 mL) for 1 hour.
-
Separate the organic phase, wash with water, and dry over Na2SO4.
-
Concentrate the solution and recrystallize the residue from EtOAc/petroleum ether to yield Z-pGlu-OH.
-
The reported yield for the final step is 88%.[2]
Protocol 3: Peptide Coupling of N-Boc-L-Pyroglutamic Acid using HATU
This protocol outlines a standard procedure for coupling N-Boc-L-pyroglutamic acid to a primary amine, such as an amino acid ester, in solution phase.[5]
Materials:
-
N-Boc-L-Pyroglutamic Acid (Boc-pGlu-OH)
-
Amine hydrochloride salt (e.g., H-Gly-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and the amine hydrochloride salt (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add HATU (1.05 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 10-30 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizing Synthetic Pathways and Workflows
To further clarify the relationships between different pyroglutamic acid building blocks and their application in synthesis, the following diagrams have been generated.
Caption: Synthetic pathways from L-glutamic acid to key pyroglutamic acid building blocks.
Caption: General workflow for incorporating a pyroglutamic acid building block in SPPS.
References
- 1. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Labeling Strategies for the Differential Analysis of Chiral Amines Using L-Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chiral amine enantiomers is a critical aspect of pharmaceutical development, metabolomics, and various other scientific disciplines. The differential analysis of these enantiomers between samples, such as in healthy versus diseased states, provides invaluable insights. This guide offers an objective comparison of isotopic labeling strategies for the differential analysis of chiral amines, with a primary focus on the application of L-pyroglutamic acid (L-PGA) as a chiral derivatizing agent. We will compare its performance with a prominent alternative, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA), and provide supporting experimental data and detailed protocols.
Introduction to Chiral Derivatization and Isotopic Labeling
Direct analysis of chiral amines can be challenging due to their identical physicochemical properties in an achiral environment. Chiral derivatization overcomes this by reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physical properties, allowing for their separation and quantification using standard chromatographic techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS) for sensitive detection.[1]
Isotopic labeling is a powerful strategy for the accurate relative quantification of molecules in different samples. In the context of chiral amine analysis, this involves using "light" and "heavy" isotopically labeled versions of the CDA to derivatize two different samples (e.g., a control and a treated sample). The samples are then mixed, and the relative abundance of the light and heavy diastereomeric pairs is determined by mass spectrometry. This approach minimizes experimental variability and allows for precise differential analysis.
This compound (L-PGA) as a Chiral Derivatizing Agent
This compound has emerged as a valuable CDA for the analysis of primary and secondary chiral amines. It is commercially available in both its natural ("light") form and as a deuterated ("heavy") isotopologue (e.g., L-PGA-d5), making it well-suited for isotopic labeling strategies.[2] The derivatization reaction proceeds under mild conditions, minimizing the risk of racemization.[1]
The resulting diastereomers can be effectively separated by reversed-phase chromatography and detected with high sensitivity using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1] Studies have demonstrated the successful application of this method for the differential analysis of chiral amines in biological matrices, such as rat plasma.[1]
Comparison of this compound and Alternative Derivatizing Agents
While L-PGA offers a robust method for chiral amine analysis, several other CDAs are also widely used. The most notable alternative is Marfey's reagent (FDAA). The following sections provide a comparative overview of these reagents.
Performance Comparison
The choice of a CDA depends on several factors, including the nature of the analyte, the analytical platform, and the specific requirements of the study. Below is a summary of the performance characteristics of L-PGA and Marfey's reagent.
| Feature | This compound (L-PGA) | Marfey's Reagent (FDAA) | Other Alternatives |
| Analyte Scope | Primary and secondary amines.[1] | Primary and secondary amines.[3] | Mosher's Acid: Primarily for NMR analysis.[1] NBD-based reagents: Offer fluorescence detection.[4] OPA with chiral thiols: For primary amines, also with fluorescence detection.[3] |
| Reaction Conditions | Mild conditions, room temperature, typically 60 minutes.[1] | Mildly alkaline conditions, 40°C, typically 10-60 minutes.[5] | Vary depending on the reagent. |
| Detection Method | Primarily ESI-MS/MS.[1] | HPLC with UV detection, also compatible with MS.[1][6] | NMR, Fluorescence, MS.[1][3][4] |
| Sensitivity | High sensitivity, low-fmol level detection (1-4 fmol).[1] | High sensitivity. | Varies; NBD and OPA reagents offer high fluorescence sensitivity.[3][4] |
| Resolution (Rs) | Good to excellent chromatographic resolution (Rs = 1.6 - 6.8 for various amines).[1] | Generally provides good resolution. | Varies. |
| Isotopic Labeling | Commercially available deuterated form (L-PGA-d5) for differential analysis.[2] | Isotopic variants can be synthesized for differential analysis. | Possible for some reagents. |
| Advantages | Commercially available isotopic forms, mild reaction conditions, high MS sensitivity.[1] | Well-established method, robust for amino acids, strong chromophore for UV detection.[1][6] | Different detection modes (NMR, fluorescence), potential for different selectivities.[1][3][4] |
| Disadvantages | Requires activation reagents (e.g., EDC, HOBt).[1] | Can be less suitable for certain amines, potential for side reactions. | Mosher's acid is less suitable for LC-MS; OPA is not suitable for secondary amines.[1][3] |
Experimental Protocols
Derivatization of Chiral Amines with this compound (Isotopic Labeling)
This protocol is adapted from the work of Miyano et al. (2013).[1]
Materials:
-
Chiral amine sample
-
This compound (light reagent)
-
This compound-d5 (heavy reagent)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Prepare two sets of samples (e.g., control and treated).
-
Derivatization Reagent Preparation:
-
Prepare a 10 mM solution of L-PGA in ACN.
-
Prepare a 10 mM solution of L-PGA-d5 in ACN.
-
Prepare a 50 mM solution of EDC and a 50 mM solution of HOBt in ACN.
-
-
Derivatization Reaction:
-
To 50 µL of the control sample, add 50 µL of the L-PGA solution and 50 µL of the EDC/HOBt solution.
-
To 50 µL of the treated sample, add 50 µL of the L-PGA-d5 solution and 50 µL of the EDC/HOBt solution.
-
Vortex the mixtures and incubate at room temperature for 60 minutes.
-
-
Reaction Quenching and Sample Combination:
-
Stop the reaction by adding 10 µL of 1% formic acid to each reaction mixture.
-
Combine the "light" derivatized control sample and the "heavy" derivatized treated sample.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the combined sample into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the light and heavy diastereomeric pairs.
-
-
Derivatization of Chiral Amines with Marfey's Reagent (FDAA)
This is a general protocol for derivatization with Marfey's reagent.
Materials:
-
Chiral amine sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
Procedure:
-
Sample Preparation: Dissolve the chiral amine sample in 100 µL of water.
-
Derivatization Reaction:
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 60 minutes.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Stop the reaction by adding 20 µL of 2 M hydrochloric acid.
-
-
Sample Preparation for Analysis:
-
Evaporate the acetone from the sample under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
-
-
HPLC-UV or LC-MS Analysis:
-
Inject an appropriate volume of the sample into the HPLC or LC-MS system.
-
HPLC-UV Conditions (example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., triethylammonium (B8662869) phosphate).
-
Detection: UV detector at 340 nm.
-
-
LC-MS Conditions: Similar to the L-PGA method, with optimization for the specific diastereomers.
-
Mandatory Visualizations
Caption: Workflow for differential analysis of chiral amines using isotopic L-PGA.
Caption: Principle of chiral derivatization for enantiomer analysis.
Conclusion
The use of this compound as a chiral derivatizing agent, particularly in its isotopically labeled forms, presents a highly effective strategy for the differential analysis of chiral amines. This method offers mild reaction conditions, high sensitivity with MS detection, and excellent chromatographic resolution. While well-established reagents like Marfey's reagent remain valuable alternatives, especially for applications utilizing UV detection, the L-PGA method is particularly well-suited for modern LC-MS/MS-based workflows in pharmaceutical and metabolomic research. The choice of the most appropriate derivatization strategy will ultimately depend on the specific analytical goals, available instrumentation, and the chemical nature of the chiral amines under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of L-Pyroglutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-pyroglutamic acid, a cyclic derivative of glutamic acid, has emerged as a privileged scaffold in medicinal chemistry. Its rigidified conformation and chiral nature provide a unique starting point for the design of novel therapeutic agents across a spectrum of biological activities. This guide offers an objective comparison of this compound derivatives, summarizing their structure-activity relationships (SAR) in key therapeutic areas and providing supporting experimental data and protocols.
Antifungal Activity: Targeting Phytopathogens
This compound derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogens. The primary modifications involve esterification of the carboxylic acid and substitution on the ester moiety.
Structure-Activity Relationship Summary:
-
Esterification is Key: The conversion of the carboxylic acid to an ester is crucial for antifungal activity.
-
Alkyl vs. Aromatic Esters: Derivatives with long alkyl chains or aromatic groups in the ester moiety exhibit potent antifungal effects.
-
Substituent Effects on Aromatic Esters: The introduction of electron-withdrawing groups on the aromatic ring of the ester can enhance antifungal potency. For instance, halogen substitutions have shown improved activity.
-
Specific Potent Derivatives: Certain ester derivatives, such as those with a naphthalene (B1677914) or a substituted phenyl group, have been identified as having significantly higher activity than commercial antifungal agents like azoxystrobin (B1666510) against specific pathogens.[1]
Comparative Antifungal Activity of this compound Esters
| Compound ID | R Group (Ester Moiety) | Target Pathogen | EC50 (µg/mL)[1] |
| 2d | 4-Chlorophenyl | Phytophthora infestans | 1.44 |
| 2j | 2,4-Dichlorophenyl | Phytophthora infestans | 1.21 |
| Azoxystrobin | (Reference) | Phytophthora infestans | 7.85 |
| C08a | n-Octyl | Fusarium graminearum | Moderate Inhibition at 100 µmol/L[2][3][4] |
| C08l | 2-Naphthyl | Fusarium graminearum | Moderate Inhibition at 100 µmol/L[2][3][4] |
Experimental Protocol: Antifungal Activity Assay
The antifungal activity of this compound derivatives is commonly assessed using the mycelium growth rate method.
Workflow for Antifungal Activity Screening
References
- 1. Synthesis and bioactivities evaluation of this compound analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel this compound analogues [frontiersin.org]
- 3. Natural products-based: Synthesis and antifungal activity evaluation of novel this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of L-Pyroglutamic Acid
This guide provides essential safety, operational, and disposal procedures for L-Pyroglutamic Acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Safety and Handling Precautions
This compound is considered hazardous; it can cause serious eye irritation, skin irritation, and may cause respiratory irritation if inhaled.[1][2][3] It is also harmful if swallowed.[1] When handling this chemical, all personal contact, including inhalation, should be avoided.[4] Always work in a well-ventilated area, preferably using a laboratory fume hood or other local exhaust ventilation.[4][5]
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact, as the chemical is a serious eye irritant.[5][6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and impervious protective clothing. | To avoid skin irritation upon contact.[1][4][5] |
| Respiratory Protection | Approved/certified respirator or equivalent. | Required when engineering controls are insufficient or if dust is generated.[3][5][6] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | To prevent accidental ingestion and ensure good occupational work practice.[1][4] |
Emergency Spill Response
Immediate and appropriate response to spills is crucial to mitigate risks. Procedures vary based on the spill's magnitude.
Experimental Protocols for Spill Neutralization
Minor Spills (Small Quantity):
-
Immediate Action: Clean up all spills immediately.[4]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Use dry clean-up procedures to avoid generating dust.[4]
-
Collection: Carefully sweep up, shovel, or vacuum the spilled material.[4] Consider using explosion-proof vacuum cleaners designed for grounded use.[4]
-
Packaging: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[4]
-
Decontamination: Thoroughly clean the contaminated surface.[1] After cleaning, traces may be flushed with water.[1]
Major Spills (Large Quantity):
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[1]
-
Alerting: Notify your institution's Environmental Health and Safety (EHS) department and alert emergency responders.[4]
-
PPE: Don appropriate PPE, which for a large spill includes splash goggles, a full suit, dust respirator, boots, and gloves.[6]
-
Control Spread: If possible and safe, cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]
-
Environmental Protection: Prevent the spill from entering drains, sewers, or waterways.[1][4][7] If contamination of drains occurs, advise emergency services immediately.[4]
-
Cleanup: Mechanically take up the material and place it in appropriate, labeled containers for disposal.[1]
-
Final Decontamination: Wash the area down with large amounts of water, but ensure the runoff is contained and does not enter drains.[4]
Waste Disposal Procedures
Proper disposal of this compound is governed by federal, state, and local regulations. It must not be disposed of with household garbage or allowed to enter sewage systems.[7]
Step-by-Step Disposal Protocol:
-
Waste Determination: this compound waste should be treated as hazardous chemical waste.
-
Containerization:
-
Segregation: Store the waste container separately from incompatible materials.[9]
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9][10]
-
Storage time in the laboratory is limited, and waste must be regularly removed.[9] Academic labs under EPA Subpart K regulations must have waste removed every twelve months.[11]
-
-
Final Disposal:
-
Arrange for disposal through your institution's EHS department or a licensed hazardous material disposal company.[5][8]
-
Approved disposal methods include incineration in a licensed facility equipped with an afterburner and scrubber.[4][5]
-
Dispose of contaminated packaging and materials (e.g., gloves, wipes) as unused product.[5][8]
-
Data Summary: this compound
The following table summarizes key quantitative and physical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 98-79-3 | [1][3][6][8] |
| Molecular Formula | C5H7NO3 | [1][3][6] |
| Molecular Weight | 129.11 - 129.13 g/mol | [1][3][6] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 158°C (316.4°F) | [6] |
| Solubility | Soluble in cold and hot water | [6] |
| Acute Toxicity (Oral) | LD50: >1000 mg/kg (Rat) | [6] |
Procedural Diagrams
The following workflow provides a visual guide for the proper handling and disposal of this compound.
Caption: Decision workflow for this compound spill response and waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. danielshealth.com [danielshealth.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling L-Pyroglutamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of L-Pyroglutamic Acid.
Hazard Identification and Personal Protective Equipment
This compound is generally considered a low-hazard substance. However, it can cause eye, skin, and respiratory tract irritation.[1][2][3] Therefore, appropriate personal protective equipment should always be used.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[4][5] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1][4][5][6] |
| Respiratory Protection | An effective dust mask or a NIOSH-approved respirator should be used when dust is generated.[1][4][6] | To avoid inhalation of dust particles that can cause respiratory irritation. |
| Body Protection | A lab coat, long-sleeved clothing, and a chemical-resistant apron are recommended.[1][4] | To protect the skin from accidental contact with the chemical. |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial for safety.
Experimental Workflow for Safe Handling
Step-by-Step Handling Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[1][2][3][4][5][6]
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder form to minimize dust inhalation.[1][5][6]
-
Personal Protective Equipment (PPE): Always wear the recommended PPE as detailed in the table above.
-
Weighing and Transferring:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tools for transferring the powder.
-
If possible, weigh the substance in an enclosure or a balance with a draft shield.
-
-
Spill Management:
-
Small spills: Carefully sweep up the solid material and place it in a designated, labeled container for waste disposal.[1] Clean the spill area with water.[1]
-
Large spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Use a shovel to collect the material into a suitable container for disposal.[1] Prevent the material from entering drains or waterways.[3][5]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][6] Seek medical advice.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Disposal Protocol:
-
Waste Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and appropriate waste container.
-
-
Regulatory Compliance:
-
Disposal Method:
-
Contaminated Packaging:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
